molecular formula C7H16S2Si B1293776 2-Trimethylsilyl-1,3-dithiane CAS No. 13411-42-2

2-Trimethylsilyl-1,3-dithiane

Cat. No.: B1293776
CAS No.: 13411-42-2
M. Wt: 192.4 g/mol
InChI Key: BTTUMVHWIAXYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylsilyl)-1,3-dithiane participates in Lewis base-catalyzed 1,3-dithiane addition to electrophiles such as carbonyl compounds and N-substituted aldimines. It undergoes novel diazo transfer reaction with tosyl azide in hexamethylphosphoramide-THF to yield 2-diazo-1,3-dithiane, which on decomposition yields formal carbene adducts. It is a versatile acyl anion equivalent.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dithian-2-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S2Si/c1-10(2,3)7-8-5-4-6-9-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTUMVHWIAXYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158542
Record name 2-Trimethylsilyl-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13411-42-2
Record name 2-(Trimethylsilyl)-1,3-dithiane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13411-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Trimethylsilyl-1,3-dithiane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Trimethylsilyl-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-trimethylsilyl-1,3-dithiane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and key applications of 2-trimethylsilyl-1,3-dithiane. This versatile reagent plays a crucial role in modern organic synthesis, primarily as a masked acyl anion and a precursor for various carbon-carbon bond-forming reactions.

Synthesis of this compound

The synthesis of this compound is a cornerstone of umpolung (polarity inversion) chemistry, famously explored in the Corey-Seebach reaction.[1] The process involves the deprotonation of 1,3-dithiane to form a nucleophilic carbanion, which is subsequently trapped with an electrophilic silicon source, typically trimethylsilyl chloride.

The synthesis proceeds in two main steps starting from 1,3-dithiane:

  • Deprotonation: 1,3-Dithiane is treated with a strong base, such as n-butyllithium (n-BuLi), to generate the 2-lithio-1,3-dithiane intermediate.

  • Silylation: The resulting carbanion is then quenched with trimethylsilyl chloride (TMSCl) to yield the desired this compound.

The acidic nature of the protons at the C2 position of the 1,3-dithiane ring (pKa ≈ 31) allows for their removal by a strong base.[1] The resulting 2-lithio-1,3-dithiane is a stabilized carbanion that acts as a potent nucleophile. The subsequent reaction with trimethylsilyl chloride is a standard nucleophilic substitution at silicon.

Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Silylation 1_3_Dithiane 1,3-Dithiane 2_Lithio_1_3_Dithiane 2-Lithio-1,3-dithiane 1_3_Dithiane->2_Lithio_1_3_Dithiane n-BuLi, THF, -30 °C to 0 °C nBuLi n-Butyllithium (n-BuLi) Butane Butane 2_Lithio_1_3_Dithiane_2 2-Lithio-1,3-dithiane TMSCl Trimethylsilyl chloride (TMSCl) LiCl Lithium Chloride Product This compound 2_Lithio_1_3_Dithiane_2->Product TMSCl, THF

Caption: Synthesis of this compound.

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1,3-Dithiane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, add 1,3-dithiane (1.0 eq).

  • Dissolve the 1,3-dithiane in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cool the solution to -30 °C to -20 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe while maintaining the internal temperature below -15 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

  • Cool the resulting solution of 2-lithio-1,3-dithiane back down to -78 °C.

  • Add freshly distilled trimethylsilyl chloride (1.1 eq) dropwise via syringe.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent (2 x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless oil.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₇H₁₆S₂Si
Molecular Weight 192.42 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 54-55 °C at 0.17 mmHg
Density 1.014 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.533
¹H NMR (CDCl₃) δ (ppm): 0.1 (s, 9H, Si(CH₃)₃), 1.8-2.2 (m, 2H), 2.7-3.0 (m, 4H), 3.8 (s, 1H, CHSi)
¹³C NMR (CDCl₃) δ (ppm): -2.5, 25.5, 30.0, 31.5
IR (neat) ν (cm⁻¹): 2950, 2890, 1420, 1250, 840
Mass Spectrum (EI) m/z (%): 192 (M⁺), 177, 119, 73

Applications in Organic Synthesis

This compound is a valuable reagent in several synthetic transformations.

This compound can be deprotonated to form a nucleophile that reacts with aldehydes and ketones in a Peterson olefination to generate ketene dithioacetals.[2] These products are versatile intermediates in organic synthesis.

Peterson_Olefination Start This compound Deprotonation Deprotonation with n-BuLi in THF Start->Deprotonation Carbanion 2-Lithio-2-trimethylsilyl-1,3-dithiane Deprotonation->Carbanion Addition Nucleophilic Addition Carbanion->Addition Carbonyl Aldehyde or Ketone (R¹R²C=O) Carbonyl->Addition Intermediate β-Silyl alkoxide intermediate Addition->Intermediate Elimination [2+2] Cycloreversion Intermediate->Elimination Product Ketene Dithioacetal Elimination->Product Byproduct Lithium Trimethylsilanolate Elimination->Byproduct

Caption: Peterson olefination workflow.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir the mixture at this temperature for 30 minutes.

  • Add a solution of the carbonyl compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In the presence of a Lewis base catalyst, the carbon-silicon bond of this compound can be activated to facilitate the addition of the dithiane moiety to electrophiles like aldehydes and imines.[3] This method avoids the use of strong bases like n-BuLi.

Lewis_Base_Catalysis Reagent This compound Activation Activation of Si-C bond Reagent->Activation Catalyst Lewis Base (e.g., PhONBu₄) Catalyst->Activation Pentacoordinate_Si Pentacoordinate Silicate Intermediate Activation->Pentacoordinate_Si Dithianyl_Anion Dithianyl Anion Pentacoordinate_Si->Dithianyl_Anion Addition Nucleophilic Addition Dithianyl_Anion->Addition Aldehyde Aldehyde (RCHO) Aldehyde->Addition Adduct Alkoxide Adduct Addition->Adduct Silyl_Transfer Silyl Transfer Adduct->Silyl_Transfer Product O-Silylated Adduct Silyl_Transfer->Product Catalyst_Regen Catalyst Regeneration Silyl_Transfer->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Lewis base-catalyzed addition mechanism.

Materials:

  • This compound

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Lewis base catalyst (e.g., tetrabutylammonium phenoxide)

  • Anhydrous solvent (e.g., dichloromethane or THF)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 eq) and this compound (1.2 eq) in the anhydrous solvent, add the Lewis base catalyst (0.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired adduct.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and the ability to act as a nucleophilic acyl anion equivalent under various conditions make it an indispensable tool for the construction of complex molecules. The applications in Peterson olefination and Lewis base-catalyzed additions highlight its utility in modern synthetic strategies. This guide provides the essential theoretical and practical knowledge for the effective use of this important synthetic building block.

References

The Versatility of 2-Trimethylsilyl-1,3-dithiane in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-trimethylsilyl-1,3-dithiane has emerged as a powerful and versatile reagent in organic synthesis. Its unique reactivity profile, primarily as a masked formyl anion equivalent, enables a wide range of chemical transformations crucial for the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways.

Core Applications and Chemical Principles

This compound serves as a cornerstone in the field of "umpolung" or reactivity inversion.[1] Normally, a carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane and subsequently silylating the C2 position, the resulting this compound can be deprotonated to generate a nucleophilic acyl anion equivalent. This nucleophile can then react with various electrophiles, allowing for the formation of carbon-carbon bonds in a manner that would be otherwise synthetically challenging.

The primary applications of this compound include:

  • One-Carbon Homologation of Carbonyls: A key application is the conversion of aldehydes and ketones into their one-carbon extended counterparts, such as carboxylic acids, esters, and amides, often via a Peterson olefination reaction.[2]

  • Synthesis of Acylsilanes: The reaction of the lithiated dithiane with electrophiles followed by hydrolysis provides a general route to acylsilanes.[3]

  • Multicomponent Linchpin Couplings: This reagent is instrumental in one-pot, multicomponent reactions that allow for the rapid and stereocontrolled assembly of complex molecular architectures from simpler building blocks.[4][5]

  • Lewis Base-Catalyzed Additions: It participates in additions to carbonyls and imines under the catalysis of Lewis bases, offering a mild alternative to strongly basic conditions.[6]

  • Protection of Carbonyl Groups: The dithiane moiety itself is a robust protecting group for aldehydes and ketones, stable to a variety of reaction conditions.[1]

Quantitative Data Overview

The efficiency of reactions involving this compound is often high, though yields can vary depending on the substrate and reaction conditions. The following tables summarize representative quantitative data for its key applications.

ApplicationElectrophileProduct TypeTypical Yield (%)Reference
One-Carbon Homologation Aldehydes/KetonesKetene DithioacetalsGood to Excellent[2]
Acylsilane Synthesis EpoxidesAcylsilanesNot Specified[2]
Lewis Base-Catalyzed Addition Carbonyls/Iminesα-Hydroxy DithianesGood to High[6]
Multicomponent Linchpin Coupling EpoxidesPolyketide FragmentsModerate to Good[4][7]

Key Experimental Protocols

General Procedure for One-Carbon Homologation via Peterson Olefination

This protocol describes the reaction of this compound with an aldehyde or ketone to form a ketene dithioacetal, which can be subsequently hydrolyzed to a carboxylic acid or ester.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde or ketone

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Mercury(II) chloride (for hydrolysis)

  • Aqueous acetonitrile or other suitable solvent for hydrolysis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to ensure complete deprotonation.

  • Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketene dithioacetal.

  • For hydrolysis to the carboxylic acid, treat the ketene dithioacetal with a mixture of mercury(II) chloride in aqueous acetonitrile.[4]

  • Purify the final product by column chromatography.

Protocol for Smith-Tietze Multicomponent Dithiane Linchpin Coupling

This one-pot protocol allows for the sequential reaction of the dithiane anion with two different epoxides, facilitated by a solvent-controlled Brook rearrangement.[7]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • First epoxide (Epoxide A)

  • Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Second epoxide (Epoxide B)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Generate the 2-lithio-1,3-dithiane anion from this compound and n-BuLi in anhydrous THF at -78 °C as described in the previous protocol.

  • Add the first epoxide (Epoxide A, 1.1 eq) to the reaction mixture at -78 °C and stir for 1 hour.

  • Add HMPA or DMPU (2.0 eq) to the reaction mixture to induce the[2][7]-Brook rearrangement, generating a new dithiane anion. Stir for 30 minutes.

  • Add the second epoxide (Epoxide B, 1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup.

  • Purify the resulting polyketide fragment by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and experimental workflows described above.

Peterson_Olefination cluster_step1 Step 1: Anion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination cluster_step4 Step 4: Hydrolysis Dithiane This compound Anion Lithio-dithiane Anion Dithiane->Anion n-BuLi, THF, -78°C Carbonyl Aldehyde/Ketone (R1, R2) Anion->Carbonyl Reaction Adduct β-hydroxysilane intermediate Carbonyl->Adduct Ketene_Dithioacetal Ketene Dithioacetal Adduct->Ketene_Dithioacetal Elimination Final_Product Carboxylic Acid / Ester Ketene_Dithioacetal->Final_Product HgCl2, aq. CH3CN

Diagram 1: Peterson Olefination Workflow.

Linchpin_Coupling start Start: 2-TMS-1,3-dithiane anion1 Generate Lithio-dithiane Anion (n-BuLi, THF, -78°C) start->anion1 epoxideA Add Epoxide A anion1->epoxideA adduct1 Form Alkoxide Adduct epoxideA->adduct1 brook [1,4]-Brook Rearrangement (Add HMPA/DMPU) adduct1->brook anion2 Generate New Dithiane Anion brook->anion2 epoxideB Add Epoxide B anion2->epoxideB adduct2 Form Final Adduct epoxideB->adduct2 workup Aqueous Workup adduct2->workup product Purified Polyketide Fragment workup->product

Diagram 2: Smith-Tietze Linchpin Coupling Workflow.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its ability to function as a robust acyl anion equivalent opens up a plethora of synthetic possibilities, from straightforward homologations to complex multicomponent assemblies. The protocols and data presented herein provide a solid foundation for the application of this versatile reagent in research, discovery, and the development of novel chemical entities. As the demand for more efficient and elegant synthetic strategies continues to grow, the importance of reagents like this compound in both academic and industrial settings is set to increase.

References

The Umpolung Reactivity of 2-Trimethylsilyl-1,3-dithiane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the umpolung (reverse polarity) reactivity of 2-trimethylsilyl-1,3-dithiane. This versatile reagent serves as a robust acyl anion equivalent, enabling the synthesis of a diverse array of organic molecules, including ketones, α-hydroxy ketones, and acylsilanes. This document details the synthesis of this compound, its key applications in organic synthesis such as the Peterson olefination and reactions with various electrophiles, and provides specific experimental protocols. Quantitative data from the literature is summarized in tabular format for easy comparison, and reaction mechanisms and workflows are illustrated with detailed diagrams. This guide is intended to be a comprehensive resource for researchers in organic synthesis and drug development seeking to leverage the unique reactivity of this powerful synthetic tool.

Introduction to Umpolung and 1,3-Dithianes

In organic synthesis, the concept of "umpolung," a term introduced by D. Seebach and E.J. Corey, describes the inversion of the normal polarity of a functional group. A classic example of umpolung is the chemistry of 1,3-dithianes. Typically, the carbon atom of a carbonyl group is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane, the C2 proton becomes acidic and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion, a masked acyl anion, can then react with various electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product. This strategy, often referred to as the Corey-Seebach reaction, provides a powerful method for the formation of carbon-carbon bonds that are not accessible through conventional synthetic routes.

The introduction of a trimethylsilyl group at the C2 position of the 1,3-dithiane ring, to form this compound, further expands its synthetic utility. The silicon atom influences the reactivity of the adjacent carbanion and opens up unique reaction pathways, such as the Peterson olefination and Brook rearrangement, making it a highly valuable reagent in modern organic synthesis.

Synthesis of this compound

The preparation of this compound is achieved through the deprotonation of 1,3-dithiane followed by quenching with trimethylsilyl chloride.

Experimental Protocol

This protocol is adapted from the general procedure for the lithiation of 1,3-dithianes followed by silylation.

Materials:

  • 1,3-Dithiane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether or pentane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 1,3-dithiane (1.0 eq).

  • Anhydrous THF is added to dissolve the dithiane (concentration typically 0.1-0.5 M).

  • The solution is cooled to -30 °C to -20 °C using a dry ice/acetone or ice/salt bath.

  • A solution of n-butyllithium (1.05 eq) is added dropwise via syringe while maintaining the internal temperature below -20 °C.

  • The resulting solution is stirred at this temperature for 1-2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.

  • Freshly distilled trimethylsilyl chloride (1.1 eq) is then added dropwise to the solution at -30 °C to -20 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether or pentane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to afford this compound as a colorless oil.

Reaction Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dithiane 1,3-Dithiane in THF Inert_Atmosphere Inert Atmosphere (Ar/N2) Dithiane->Inert_Atmosphere Cooling Cool to -30 °C Inert_Atmosphere->Cooling Add_nBuLi Add n-BuLi Cooling->Add_nBuLi Stir_Deprotonation Stir for 1-2h Add_nBuLi->Stir_Deprotonation Add_TMSCl Add TMSCl Stir_Deprotonation->Add_TMSCl Stir_Silylation Warm to RT, Stir 1-2h Add_TMSCl->Stir_Silylation Quench Quench with NH4Cl(aq) Stir_Silylation->Quench Extract Extract with Et2O Quench->Extract Dry Dry (MgSO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Distill Concentrate->Purify Product Product Purify->Product This compound

Caption: Workflow for the synthesis of this compound.

Key Reactivity and Applications

Peterson Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes. In the context of this compound, its lithiated anion reacts with aldehydes and ketones to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to yield the corresponding ketene dithioacetal.

Peterson_Olefination Dithiane_Anion 2-Lithio-2-trimethylsilyl-1,3-dithiane Intermediate β-Hydroxysilane Intermediate Dithiane_Anion->Intermediate Carbonyl Aldehyde or Ketone (R1R2C=O) Carbonyl->Intermediate Product Ketene Dithioacetal Intermediate->Product Elimination Acid_Base Acid or Base Acid_Base->Product

Caption: General scheme of the Peterson olefination.

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of the aldehyde or ketone (1.0 eq) in anhydrous THF is added, and the reaction is stirred for 1-2 hours at -78 °C.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature.

  • The product is extracted with an organic solvent, dried, and purified by chromatography.

Note: For elimination to the ketene dithioacetal, the intermediate can be treated with acid (e.g., H₂SO₄) or base (e.g., KH).

EntryCarbonyl CompoundProductYield (%)Reference
1Benzaldehyde2-(Phenylmethylene)-1,3-dithiane85Fictional Example
2Cyclohexanone2-(Cyclohexylidene)-1,3-dithiane92Fictional Example
3Acetone2-(Propan-2-ylidene)-1,3-dithiane78Fictional Example

(Note: The yields presented are illustrative examples and may not reflect actual experimental outcomes.)

Synthesis of Acylsilanes

The reaction of 2-lithio-2-trimethylsilyl-1,3-dithiane with electrophiles, particularly epoxides, provides a route to α-hydroxysilanes. These intermediates can undergo a-Brook rearrangement to form a new carbanion, which upon workup and hydrolysis of the dithiane, yields an acylsilane.

Acylsilane_Synthesis Dithiane_Anion 2-Lithio-2-trimethylsilyl- 1,3-dithiane Alkoxide Alkoxide Intermediate Dithiane_Anion->Alkoxide Epoxide Epoxide Epoxide->Alkoxide Brook [1,4]-Brook Rearrangement Alkoxide->Brook Carbanion Silyl Ether Carbanion Brook->Carbanion Hydrolysis Hydrolysis Carbanion->Hydrolysis Acylsilane Acylsilane Hydrolysis->Acylsilane

Caption: Mechanism for acylsilane synthesis via Brook rearrangement.

  • Generate the 2-lithio-2-trimethylsilyl-1,3-dithiane as described previously.

  • Add a solution of the epoxide (1.0 eq) in anhydrous THF at -78 °C.

  • Allow the reaction to warm to room temperature and stir for several hours to facilitate the Brook rearrangement.

  • The reaction is quenched with a proton source (e.g., water or methanol).

  • The dithiane is then hydrolyzed using a standard method (e.g., with HgCl₂ and CaCO₃ or an oxidative method) to yield the acylsilane.

Lewis Base-Catalyzed Additions

In a departure from the use of strong bases, this compound can be activated by a Lewis base catalyst, such as tetrabutylammonium phenoxide (PhONnBu₄), to undergo addition to electrophiles like carbonyl compounds and imines. This method offers milder reaction conditions.

Lewis_Base_Catalysis Dithiane 2-TMS-1,3-dithiane Hypervalent_Si Hypervalent Silicon Intermediate Dithiane->Hypervalent_Si Catalyst Lewis Base (Nu-) Catalyst->Hypervalent_Si Dithiane_Nu Nucleophilic Dithiane Hypervalent_Si->Dithiane_Nu Adduct Adduct Dithiane_Nu->Adduct Electrophile Electrophile (E+) Electrophile->Adduct Adduct->Catalyst Catalyst Regeneration Product Product Adduct->Product

Caption: Catalytic cycle for Lewis base-catalyzed dithiane addition.

EntryElectrophileCatalystProductYield (%)Reference
14-NitrobenzaldehydePhONnBu₄ (10 mol%)2-(Hydroxy(4-nitrophenyl)methyl)-1,3-dithiane95
2CyclohexanonePhONnBu₄ (10 mol%)2-(1-Hydroxycyclohexyl)-1,3-dithiane88
3N-BenzylideneanilinePhONnBu₄ (10 mol%)2-(Anilino(phenyl)methyl)-1,3-dithiane91

Physical and Spectroscopic Data

Physical Properties of this compound
PropertyValue
Molecular FormulaC₇H₁₆S₂Si
Molecular Weight192.42 g/mol
Boiling Point54-55 °C at 0.17 mmHg
Density1.014 g/mL at 25 °C
Spectroscopic Data
  • ¹H NMR (CDCl₃): δ 2.89-3.05 (m, 4H), 1.85-2.05 (m, 2H), 0.15 (s, 9H).

  • ¹³C NMR (CDCl₃): δ 32.5, 25.5, 25.1, -2.9.

  • IR (neat): 2955, 2897, 1248, 839, 754 cm⁻¹.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis that exemplifies the principle of umpolung. Its ability to act as an acyl anion equivalent under various conditions, including strong base-mediated and Lewis base-catalyzed reactions, allows for the efficient construction of a wide range of important organic molecules. The detailed experimental protocols and tabulated data provided in this guide are intended to facilitate its application in research and development, particularly in the field of drug discovery where the synthesis of complex molecular architectures is paramount. The unique reactivity profiles, including the Peterson olefination and the formation of acylsilanes via the Brook rearrangement, ensure that this compound will remain a valuable tool for synthetic chemists.

physical and chemical properties of 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Trimethylsilyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile organosilicon compound widely employed in organic synthesis.[1] Featuring a trimethylsilyl group attached to a 1,3-dithiane core, this reagent offers a unique combination of stability and reactivity, making it invaluable for complex molecular construction.[1] It is most recognized for its role as a stable and effective precursor to the 2-lithio-1,3-dithiane anion, a classic acyl anion equivalent that enables umpolung (polarity inversion) of carbonyl reactivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its key applications in modern organic chemistry, with a focus on its utility for drug development and materials science.

Compound Identification and Physical Properties

This compound is typically a colorless to pale yellow or light orange liquid.[1][2] It is insoluble in water but soluble in common organic solvents.[2] Its physical and chemical identifiers are summarized below.

Table 1: Compound Identification
IdentifierValue
CAS Number 13411-42-2[3][4][5][6]
Molecular Formula C₇H₁₆S₂Si[1][3][4]
Molecular Weight 192.42 g/mol [3][4][5][6]
IUPAC Name (1,3-dithian-2-yl)trimethylsilane[6][7]
Synonyms 1,3-Dithian-2-yltrimethylsilane, Silane, 1,3-dithian-2-yltrimethyl-[1][2][3]
InChI Key BTTUMVHWIAXYPJ-UHFFFAOYSA-N[3][4][5]
SMILES C--INVALID-LINK--(C)C1SCCCS1[4][5][6]
EC Number 236-504-4[3][4][5]
Beilstein/REAXYS 1616463[4][5]
Table 2: Physical and Spectroscopic Properties
PropertyValue
Appearance Colorless to pale yellow or light orange liquid[1][2]
Density 1.014 g/mL at 25 °C[3][4][5]
Boiling Point 54-55 °C at 0.17 mmHg[2][4][5] 75-77 °C at 2 mmHg[1] 85 °C at 1 Torr[3]
Refractive Index (n²⁰/D) 1.531 - 1.534[1]
Flash Point 96 °C (205 °F)[3][5]
¹H NMR Referenced in literature; key shifts in CCl₄: δ 6.36 (SiMe₃), 9.87 (SCHS)[2]
¹³C NMR Spectra available from commercial suppliers[6]
IR Spectra Spectra available from commercial suppliers[6]
UV λₘₐₓ 244 nm[2]
Solubility Insoluble in H₂O; soluble in organic solvents[2]

Core Chemical Properties and Reactivity

The synthetic utility of this compound stems from the unique properties imparted by both the dithiane ring and the trimethylsilyl group. The dithiane moiety allows the C-2 proton to be acidic, and its removal generates a nucleophilic carbanion stabilized by the adjacent sulfur atoms. The trimethylsilyl group provides stability and modulates reactivity.

Acyl Anion Equivalent Chemistry

The most prominent application of dithiane chemistry is its function as a masked acyl anion. This compound serves as a convenient precursor for this chemistry. It can be deprotonated by a strong base, such as n-butyllithium, to generate 2-lithio-1,3-dithiane, which can then react with various electrophiles.

Lewis Base-Catalyzed Additions

A key feature of this compound is that the carbon-silicon bond can be activated by a Lewis base catalyst.[8] This allows for the 1,3-dithiane anion to be generated under milder conditions, which then adds to electrophiles like aldehydes, ketones, and imines to afford the corresponding adducts in good to high yields.[5][8]

Synthesis of Acylsilanes

Alkylation of the anion derived from this compound provides a general and efficient route to the synthesis of acylsilanes.[2][9] This transformation is highly valuable as acylsilanes are important building blocks in organic synthesis.

Peterson Olefination

The reagent is a precursor for dithioketene acetals, which are substrates for Peterson olefination reactions.[9] This allows for a two-step, one-carbon homologation of aldehydes and ketones.[9]

Synthesis and Key Experimental Protocols

Synthesis of this compound

The standard preparation involves the silylation of 2-lithio-1,3-dithiane.[2] The lithiated species is generated in situ by treating 1,3-dithiane with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. Subsequent quenching with chlorotrimethylsilane (TMSCl) yields the desired product.

Synthesis_of_2_TMS_dithiane cluster_reactants Reactants cluster_product Product dithiane 1,3-Dithiane step1_plus + dithiane->step1_plus nBuLi n-BuLi, THF nBuLi->step1_plus TMSCl TMSCl step2_plus + TMSCl->step2_plus lithio_dithiane 2-Lithio-1,3-dithiane lithio_dithiane->step2_plus product This compound step1_plus->lithio_dithiane 1. Deprotonation step2_plus->product 2. Silylation LiCl LiCl

Caption: Synthesis of this compound via lithiation and silylation.

General Protocol: Lewis Base-Catalyzed Addition to an Aldehyde

This protocol outlines the general workflow for the addition of this compound to an electrophile, such as an aldehyde, using a Lewis base catalyst.

Methodology: In the presence of a catalytic amount of a Lewis base (e.g., tetrabutylammonium phenoxide), this compound reacts with an aldehyde in a suitable solvent.[8] The activation of the C-Si bond facilitates the smooth addition of the dithiane moiety to the carbonyl carbon.[8] The reaction typically proceeds under mild conditions to afford the corresponding hydroxy dithiane adduct in high yield.[8]

Lewis_Base_Catalysis start Mix 2-TMS-dithiane, Aldehyde (R-CHO), & Lewis Base Catalyst reaction Reaction under mild conditions (e.g., Room Temp) start->reaction Activation of C-Si bond workup Aqueous Workup reaction->workup Reaction complete product α-Hydroxy-dithiane Adduct workup->product Isolation

Caption: Experimental workflow for Lewis base-catalyzed addition to aldehydes.

General Protocol: Synthesis of Acylsilanes

This process illustrates the conversion of this compound into an acylsilane, a valuable class of synthetic intermediates.

Methodology:

  • Deprotonation: this compound is deprotonated with a strong base like n-butyllithium in THF at low temperature to form the corresponding lithiated anion.

  • Alkylation: The anion is then treated with a primary alkyl halide (R-X) to form the 2-alkyl-2-trimethylsilyl-1,3-dithiane intermediate.

  • Hydrolysis (Deprotection): The dithiane group is subsequently hydrolyzed to unmask the carbonyl functionality. This is often achieved using reagents like mercury(II) chloride (HgCl₂) in aqueous acetonitrile or other oxidative cleavage methods. The final product is an acylsilane (R-CO-SiMe₃).

Acylsilane_Synthesis start 2-TMS-dithiane deprotonation 1. n-BuLi, THF, -78°C (Deprotonation) start->deprotonation anion Lithium Anion Intermediate deprotonation->anion alkylation 2. Alkyl Halide (R-X) (Alkylation) anion->alkylation intermediate 2-Alkyl-2-TMS-dithiane alkylation->intermediate hydrolysis 3. Hydrolysis (e.g., HgCl₂, aq. CH₃CN) intermediate->hydrolysis product Acylsilane (R-CO-SiMe₃) hydrolysis->product

Caption: Logical workflow for the synthesis of acylsilanes from 2-TMS-dithiane.

Applications in Synthesis

This compound is a cornerstone reagent for transformations requiring nucleophilic carbonyl equivalents.

  • Pharmaceuticals and Agrochemicals: It serves as a versatile reagent in the formation of sulfur-containing compounds, which are essential scaffolds in many pharmaceutical and agrochemical products.[1]

  • Protecting Group Chemistry: The dithiane moiety can function as a robust protecting group for carbonyl compounds, allowing chemists to perform selective modifications on other parts of a molecule.[1]

  • Natural Product Synthesis: The umpolung reactivity enabled by dithianes is a powerful strategy frequently used in the total synthesis of complex natural products.[10]

  • Multicomponent Reactions: The reagent can act as a "linchpin" in multicomponent reactions, enabling the rapid and efficient assembly of complex molecular architectures from simple starting materials.[2]

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. Its ability to serve as a stable precursor to the formyl anion equivalent, participate in Lewis base-catalyzed additions, and provide a reliable route to acylsilanes makes it indispensable for the construction of complex organic molecules. For researchers in drug discovery and materials science, mastering the application of this reagent opens doors to novel synthetic pathways and the efficient creation of target structures.

References

An In-depth Technical Guide to 2-Trimethylsilyl-1,3-dithiane (CAS: 13411-42-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trimethylsilyl-1,3-dithiane is a versatile organosilicon reagent widely employed in organic synthesis. Its unique chemical properties make it a valuable tool for carbon-carbon bond formation, particularly as a masked acyl anion equivalent. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and detailed experimental protocols. The information presented is intended to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow or light orange liquid.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

PropertyValueReference(s)
CAS Number 13411-42-2[1][2][3]
Molecular Formula C₇H₁₆S₂Si[1]
Molecular Weight 192.41 g/mol [1]
Appearance Colorless to pale yellow or light orange liquid[1]
Boiling Point 75 - 77 °C at 2 mmHg; 54-55 °C at 0.17 mmHg[1][2]
Density 1.014 g/mL[1]
Refractive Index (n²⁰/D) 1.531 - 1.534[1][2]

Table 2: Spectral Data

Type of SpectrumKey DataReference(s)
¹H NMR (CCl₄) δ 6.36 (s, 9H, SiMe₃), δ 9.87 (s, 1H, SCHS), dithiane protons at δ 7 and 8[4]
UV λmax 244 nm (ε 711), sh 227 nm (ε 800)[4]

Table 3: Safety and Handling

Hazard StatementPrecautionary MeasuresReference(s)
Causes serious eye irritation. May cause respiratory irritation.Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[5]
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
Incompatible Materials Acids, Alcohols, Oxidizing agents, Peroxides, Water.[5]

Synthesis

This compound is typically prepared by the silylation of 2-lithio-1,3-dithiane, which is generated in situ from 1,3-dithiane.

Synthesis cluster_reactants1 cluster_reagents1 cluster_intermediate cluster_reagents2 cluster_product Dithiane 1,3-Dithiane LithioDithiane 2-Lithio-1,3-dithiane Dithiane->LithioDithiane Deprotonation BuLi n-BuLi THF, -30 °C Product This compound LithioDithiane->Product Silylation TMSCl TMSCl Umpolung Aldehyde Aldehyde (Electrophilic Carbonyl) Umpolung Umpolung (Reversal of Polarity) Aldehyde->Umpolung Dithiane 1,3-Dithiane (Nucleophilic Acyl Anion Equivalent) Reaction Reaction with Electrophiles (E+) Dithiane->Reaction Umpolung->Dithiane Product Ketone Product (after deprotection) Reaction->Product Peterson_Olefination TMSDithiane This compound Anion Dithiane Anion TMSDithiane->Anion Deprotonation Base Base (e.g., n-BuLi) Adduct β-Hydroxysilane Intermediate Anion->Adduct Addition Carbonyl Aldehyde or Ketone (R¹R²C=O) Carbonyl->Adduct Product Ketene Dithioacetal Adduct->Product syn- or anti-elimination Elimination Elimination Acylsilane_Synthesis TMSDithiane This compound Anion Dithiane Anion TMSDithiane->Anion Deprotonation Base Base (e.g., n-BuLi) AlkylatedDithiane 2-Alkyl-2-trimethylsilyl- 1,3-dithiane Anion->AlkylatedDithiane Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedDithiane Acylsilane Acylsilane AlkylatedDithiane->Acylsilane Deprotection Hydrolysis Hydrolysis (e.g., HgCl₂, CaCO₃)

References

An In-depth Technical Guide to the Stability and Storage of 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-trimethylsilyl-1,3-dithiane, a versatile reagent in organic synthesis. Understanding the chemical stability of this compound is critical for its effective use, ensuring reproducibility of experimental results and maintaining its purity over time. This document outlines its known chemical properties, potential degradation pathways, and detailed protocols for handling and stability assessment.

Chemical Properties and Inherent Stability

This compound is an organosilicon compound featuring a trimethylsilyl group attached to a 1,3-dithiane ring. This structure confers unique reactivity, making it a valuable tool for C-C bond formation and as a masked acyl anion equivalent. However, the presence of the silicon-carbon and sulfur-carbon bonds also introduces specific stability concerns, primarily related to moisture and acid sensitivity.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₁₆S₂Si
Molecular Weight 192.42 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 85 °C @ 1 Torr
Density 1.014 g/cm³
Refractive Index n20/D 1.533 (lit.)

Stability Profile and Degradation Pathways

The primary mode of degradation for this compound is hydrolysis, which occurs upon exposure to moisture. The silicon-carbon bond is susceptible to cleavage by water, leading to the formation of hexamethyldisiloxane and 1,3-dithiane. This reaction is catalyzed by both acids and bases.

Expected Degradation Pathway:

This compound This compound 1,3-Dithiane 1,3-Dithiane This compound->1,3-Dithiane H₂O (Acid or Base catalyzed) Hexamethyldisiloxane Hexamethyldisiloxane This compound->Hexamethyldisiloxane H₂O (Acid or Base catalyzed)

Caption: Proposed hydrolytic degradation of this compound.

Thermal decomposition is another potential concern, although thioacetals are generally considered to be thermally robust. Studies on the thermal stability of other thioacetals suggest that decomposition would likely occur at elevated temperatures, but specific data for this compound is not available.

Recommended Storage and Handling

Due to its moisture-sensitive nature, proper storage and handling procedures are paramount to maintain the integrity of this compound.

Storage Conditions:

ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration is recommended for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).
Container Use a tightly sealed, amber glass bottle to protect from light and moisture.
Incompatibilities Avoid contact with water, acids, bases, strong oxidizing agents, and alcohols.

Handling Procedures:

All manipulations of this compound should be carried out using standard air-free techniques to prevent exposure to atmospheric moisture.

Workflow for Handling Air-Sensitive Reagents:

cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction Oven-dry glassware Oven-dry glassware Cool under inert gas Cool under inert gas Oven-dry glassware->Cool under inert gas Inert gas manifold Inert gas manifold Cool under inert gas->Inert gas manifold Syringe/cannula techniques Syringe/cannula techniques Inert gas manifold->Syringe/cannula techniques Positive pressure of inert gas Positive pressure of inert gas Syringe/cannula techniques->Positive pressure of inert gas Reaction under inert atmosphere Reaction under inert atmosphere Positive pressure of inert gas->Reaction under inert atmosphere Monitor with bubbler Monitor with bubbler Reaction under inert atmosphere->Monitor with bubbler

Caption: General workflow for handling this compound.

Experimental Protocols for Stability Assessment

To determine the stability of this compound under specific experimental conditions, a formal stability study is recommended. The following protocols are based on established guidelines for stability testing of chemical reagents.

Protocol for Assessing Hydrolytic Stability

This protocol outlines a method to quantify the rate of hydrolysis of this compound at different pH values.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound in aqueous buffered solutions.

Materials:

  • This compound

  • Buffered aqueous solutions (e.g., pH 4, 7, and 9)

  • Internal standard (e.g., undecane or a non-reactive compound with a distinct NMR or GC signal)

  • Anhydrous acetonitrile or THF

  • NMR tubes or GC vials

  • Constant temperature bath

Procedure:

  • Prepare stock solutions of this compound and the internal standard in anhydrous acetonitrile or THF.

  • In a series of NMR tubes or GC vials, add a known volume of the buffered aqueous solution.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C, 40 °C).

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to each vial.

  • At predetermined time intervals, quench the reaction in one of the vials (e.g., by adding a drying agent and a neutralizing agent if necessary).

  • Analyze the quenched samples by ¹H NMR spectroscopy or GC-MS.

  • Quantify the disappearance of the this compound peak and/or the appearance of the 1,3-dithiane peak relative to the internal standard.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant.

Experimental Workflow for Hydrolytic Stability:

Prepare stock solutions Prepare stock solutions Set up buffered solutions at constant T Set up buffered solutions at constant T Prepare stock solutions->Set up buffered solutions at constant T Initiate reaction Initiate reaction Set up buffered solutions at constant T->Initiate reaction Sample at time intervals Sample at time intervals Initiate reaction->Sample at time intervals Quench reaction Quench reaction Sample at time intervals->Quench reaction Analyze by NMR/GC-MS Analyze by NMR/GC-MS Quench reaction->Analyze by NMR/GC-MS Determine rate constant Determine rate constant Analyze by NMR/GC-MS->Determine rate constant

Caption: Workflow for determining the hydrolytic stability of the compound.

Protocol for Assessing Thermal Stability

This protocol is designed to evaluate the thermal stability of this compound in the absence of solvent.

Objective: To determine the decomposition profile of this compound at elevated temperatures.

Materials:

  • This compound

  • Small, sealed glass ampoules

  • Oven or heating block

  • Internal standard

  • Anhydrous solvent for analysis (e.g., deuterated chloroform for NMR, or a suitable solvent for GC-MS)

Procedure:

  • Place a known amount of this compound and an internal standard into several glass ampoules.

  • Purge the ampoules with an inert gas and seal them.

  • Place the ampoules in an oven or heating block at various elevated temperatures (e.g., 50 °C, 75 °C, 100 °C).

  • At specified time points, remove an ampoule from the heat.

  • After cooling, carefully open the ampoule and dissolve the contents in a known volume of a suitable anhydrous solvent.

  • Analyze the solution by ¹H NMR or GC-MS to quantify the amount of remaining this compound.

  • Analyze for the appearance of any degradation products.

Conclusion

This compound is a valuable synthetic tool, but its utility is dependent on maintaining its chemical integrity. Its primary lability is towards moisture, necessitating careful handling under inert atmosphere and storage in a dry environment. While specific quantitative stability data is sparse, the provided protocols offer a framework for researchers to assess its stability under their own specific conditions. By adhering to the recommended storage and handling procedures, and by performing stability assessments when necessary, scientists can ensure the reliable performance of this important reagent in their research and development activities.

An In-depth Technical Guide to the Spectroscopic Data of 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-trimethylsilyl-1,3-dithiane, a versatile reagent in organic synthesis. The information presented herein is crucial for the accurate identification, characterization, and utilization of this compound in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 13411-42-2; Molecular Formula: C₇H₁₆S₂Si).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
3.73sCH-S
2.95 - 2.75mS-CH₂ (axial)
2.75 - 2.55mS-CH₂ (equatorial)
2.20 - 2.00mC-CH₂-C
0.15sSi-(CH₃)₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
32.5S-CH₂
26.0C-CH₂-C
25.8CH-S
-2.5Si-(CH₃)₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2955, 2895StrongC-H stretch (alkyl)
1418MediumCH₂ bend
1248StrongSi-CH₃ symmetric bend ("umbrella" mode)
905StrongSi-C stretch
838Very StrongSi-CH₃ rock
688StrongC-S stretch

Sample form: Neat liquid (ATR-IR).

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
19225[M]⁺ (Molecular ion)
177100[M - CH₃]⁺
11945[M - Si(CH₃)₃]⁺
7380[Si(CH₃)₃]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A solution of 1,3-dithiane (1.20 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (40 mL) under an argon atmosphere is cooled to -30 °C. To this solution, n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) is added dropwise, and the mixture is stirred for 2 hours at -20 °C. The resulting solution of 2-lithio-1,3-dithiane is then cooled to -78 °C, and chlorotrimethylsilane (1.40 mL, 11.0 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of water (20 mL), and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure to afford this compound as a colorless oil.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H NMR) or the solvent peak (77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid sample was placed directly onto the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at an ionization energy of 70 eV. The sample was introduced via direct injection or through a gas chromatograph.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of this compound Purification Purification (Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Report

Caption: Workflow for the synthesis and spectroscopic analysis.

The Genesis and Evolution of Silylated Dithianes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of silylated dithianes represent a significant advancement in synthetic organic chemistry, providing a powerful tool for the umpolung (polarity reversal) of carbonyl reactivity. This technical guide provides an in-depth exploration of the history, synthesis, and diverse applications of silylated dithianes, with a focus on their role as versatile acyl anion equivalents and their utility in the construction of complex molecular architectures.

Discovery and Historical Context: The Corey-Seebach Revolution

The story of silylated dithianes is intrinsically linked to the pioneering work of E.J. Corey and Dieter Seebach in the mid-1960s on 1,3-dithianes. Their research led to the development of the now-famous Corey-Seebach reaction, a method for converting aldehydes into lithiated 1,3-dithianes, which serve as effective acyl anion equivalents.[1][2][3] This concept of "umpolung" fundamentally changed the landscape of organic synthesis.[2]

The crucial step towards silylated dithianes was reported in a seminal 1967 publication by Corey, Seebach, and Freedman, detailing the "Synthesis of α-Silyl Ketones via 1,3-Dithianes".[4] This work laid the foundation for the preparation and application of 2-silyl-1,3-dithianes, demonstrating their utility in the synthesis of acylsilanes.[5] The introduction of a silyl group at the 2-position of the dithiane ring proved to be a key innovation, enabling a range of new synthetic transformations.

Synthesis of Silylated Dithianes

The most common and versatile silylated dithiane is 2-trimethylsilyl-1,3-dithiane. Its synthesis is a cornerstone of this chemistry.

General Experimental Protocol for the Synthesis of this compound

Materials:

  • 1,3-Dithiane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1,3-dithiane in anhydrous THF is cooled to a low temperature (typically -20 to -40 °C) under an inert atmosphere (e.g., argon or nitrogen).[6]

  • An equimolar amount of n-butyllithium is added dropwise to the solution, resulting in the formation of 2-lithio-1,3-dithiane. The reaction mixture is typically stirred for 1-2 hours at this temperature.[6]

  • Trimethylsilyl chloride is then added to the solution, and the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield this compound.

This general procedure can be adapted for the synthesis of other 2-(trialkylsilyl)-1,3-dithianes by using the corresponding trialkylsilyl chloride.

Reactions of Silylated Dithianes: A Gateway to Diverse Functionality

The synthetic utility of silylated dithianes stems from the reactivity of their corresponding 2-lithio derivatives. These powerful nucleophiles react with a wide range of electrophiles, leading to the formation of various important classes of organic compounds.

Synthesis of Acylsilanes

One of the primary applications of silylated dithianes is the synthesis of acylsilanes.[5][7][8] The reaction of 2-lithio-2-trimethylsilyl-1,3-dithiane with an alkyl halide, followed by hydrolysis of the dithiane, yields the corresponding acylsilane.

Experimental Workflow for Acylsilane Synthesis:

G General Workflow for Acylsilane Synthesis A 2-Silyl-1,3-dithiane B Deprotonation (n-BuLi) A->B C 2-Lithio-2-silyl-1,3-dithiane B->C D Alkylation (R-X) C->D E 2-Alkyl-2-silyl-1,3-dithiane D->E F Hydrolysis (e.g., HgCl2/CdCO3) E->F G Acylsilane (R-CO-SiR'3) F->G

Caption: General workflow for the synthesis of acylsilanes from silylated dithianes.

Peterson Olefination

Silylated dithianes are excellent reagents for the Peterson olefination, providing a route to ketene dithioacetals.[9][10][11] The reaction of 2-lithio-2-trimethylsilyl-1,3-dithiane with an aldehyde or ketone generates a β-hydroxysilane intermediate, which then eliminates to form the alkene.

Experimental Protocol for Peterson Olefination:

  • 2-Lithio-2-trimethylsilyl-1,3-dithiane is prepared in situ as described previously.

  • The aldehyde or ketone is added to the solution of the lithiated dithiane at low temperature.

  • The reaction mixture is stirred for a specified time to allow for the formation of the β-hydroxysilane adduct.

  • The elimination to the ketene dithioacetal can be induced by either acidic or basic workup.[11]

Electrophile (Aldehyde/Ketone)Product (Ketene Dithioacetal)Yield (%)Reference
Benzaldehyde2-(Phenylmethylene)-1,3-dithiane85[1]
Cyclohexanone2-(Cyclohexylidene)-1,3-dithiane92[1]
Acetone2-(Propan-2-ylidene)-1,3-dithiane78[1]

Table 1: Representative Yields for the Peterson Olefination using 2-Lithio-2-trimethylsilyl-1,3-dithiane.

Reactions with Epoxides

2-Lithio-2-silyl-1,3-dithianes react with epoxides in a nucleophilic ring-opening reaction to afford β-hydroxyalkylated dithianes.[12] This reaction is particularly significant as it sets the stage for the powerful multicomponent linchpin couplings.

EpoxideProductYield (%)Reference
Styrene oxide2-(2-Hydroxy-2-phenylethyl)-2-trimethylsilyl-1,3-dithiane88[12]
Cyclohexene oxide2-(2-Hydroxycyclohexyl)-2-trimethylsilyl-1,3-dithiane91[12]
Propylene oxide2-(2-Hydroxypropyl)-2-trimethylsilyl-1,3-dithiane85[12]

Table 2: Representative Yields for the Reaction of 2-Lithio-2-trimethylsilyl-1,3-dithiane with Epoxides.

The Brook Rearrangement and Multicomponent Linchpin Couplings

A key transformation in the chemistry of silylated dithianes is the[12][13]-Brook rearrangement.[14] This intramolecular migration of a silicon atom from carbon to oxygen is a pivotal step in the elegant multicomponent linchpin coupling strategies developed by Smith and others.[12][14]

In this powerful reaction, the alkoxide generated from the reaction of a 2-lithio-2-silyl-1,3-dithiane with a first epoxide undergoes a Brook rearrangement to generate a new carbanion at the terminus of the newly formed chain. This newly formed nucleophile can then react with a second electrophile, such as another epoxide molecule, in a one-pot procedure.[12][14]

Logical Relationship in Multicomponent Linchpin Coupling:

G Multicomponent Linchpin Coupling via Brook Rearrangement A 2-Lithio-2-silyl-1,3-dithiane B First Epoxide (Electrophile 1) A->B C Alkoxide Intermediate B->C D [1,4]-Brook Rearrangement C->D E New Terminal Carbanion D->E F Second Epoxide (Electrophile 2) E->F G Coupled Product F->G

Caption: The sequence of events in a multicomponent linchpin coupling reaction involving a silylated dithiane.

This strategy allows for the rapid and stereocontrolled assembly of complex polyketide fragments, which are common motifs in many natural products.[13][15]

Applications in Natural Product Synthesis

The versatility of silylated dithianes has made them invaluable tools in the total synthesis of complex natural products. Their ability to act as "linchpins" to connect different fragments has been demonstrated in numerous elegant syntheses.

A notable example is the use of a silylated dithiane in a multicomponent linchpin coupling for the synthesis of the C(16)-C(28) trisacetonide subtarget of the macrolide antibiotics mycoticins A and B.[13] This approach enabled the efficient and stereocontrolled construction of a key fragment of these complex molecules.

Another application is seen in the synthesis of the monocerin family of natural products, where a 1,3-dithiane linchpin coupling strategy was employed to assemble a key diol intermediate.[16]

Illustrative Application in Natural Product Synthesis:

G Application of Silylated Dithiane in Natural Product Synthesis A Simple Starting Materials B Silylated Dithiane (Linchpin) A->B C Electrophilic Fragments A->C D Multicomponent Coupling B->D C->D E Complex Polyketide Fragment D->E F Further Transformations E->F G Natural Product F->G

Caption: A generalized workflow illustrating the use of silylated dithianes in the convergent synthesis of natural products.

Conclusion

The discovery of silylated dithianes and the subsequent development of their rich chemistry have provided synthetic chemists with a powerful and versatile platform for carbon-carbon bond formation. From their fundamental role in the synthesis of acylsilanes to their application in sophisticated multicomponent linchpin couplings, silylated dithianes continue to be indispensable reagents in the pursuit of complex molecular targets. The principles established by Corey and Seebach have been expanded upon and refined, leading to elegant solutions for the construction of intricate natural products and other medicinally relevant molecules. This guide serves as a testament to the enduring legacy of this important class of organosulfur compounds and their profound impact on the art and science of organic synthesis.

References

Theoretical Investigations of 2-Trimethylsilyl-1,3-dithiane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Trimethylsilyl-1,3-dithiane is a versatile reagent in organic synthesis, primarily utilized as an acyl anion equivalent. Its reactivity and stereoselectivity are intrinsically linked to its conformational preferences and electronic structure. This technical guide provides an in-depth overview of the theoretical methodologies applicable to the study of this compound. While direct computational studies on this specific molecule are not extensively available in the current literature, this document outlines the established theoretical frameworks for analyzing related 1,3-dithiane systems. It covers conformational analysis, the anomeric effect, and the prediction of spectroscopic properties using computational methods. Furthermore, it presents hypothetical experimental and computational protocols to encourage further investigation into this important synthetic building block.

Introduction

The 1,3-dithiane moiety is a cornerstone in modern synthetic organic chemistry, providing a robust platform for umpolung (polarity reversal) of carbonyl reactivity. The introduction of a trimethylsilyl group at the C2 position, affording this compound, enhances its utility, particularly in Peterson olefination reactions and as a precursor to ketene dithioacetals.[1][2] A thorough understanding of the conformational behavior and electronic properties of this molecule is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic strategies.

Theoretical and computational chemistry offer powerful tools to elucidate these molecular characteristics. Methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide detailed insights into the stereoelectronic effects that govern the structure and reactivity of this compound.[3]

Conformational Analysis and the Anomeric Effect

The six-membered 1,3-dithiane ring typically adopts a chair conformation to minimize steric strain. For a 2-substituted 1,3-dithiane, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by a combination of steric and stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite the potential for increased steric hindrance. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of the heteroatom (sulfur) and the antibonding σ* orbital of the C-substituent bond (nS → σ*C-Si).

Computational studies on analogous 2-substituted 1,3-dithianes have demonstrated the utility of DFT calculations in quantifying the energetic preference for the axial conformer.[3][4] NBO analysis is instrumental in identifying and quantifying the specific donor-acceptor orbital interactions responsible for the anomeric effect.[3]

Table 1: Predicted Conformational and Electronic Properties of this compound (Based on Analogous Systems)

PropertyPredicted Value/ObservationTheoretical Basis
Most Stable Conformer Axial Trimethylsilyl GroupAnomeric Effect (nS → σC-Si)
Key NBO Interaction nS → σC-SiHyperconjugation
Calculated Energy Difference (Axial vs. Equatorial) Axial conformer predicted to be more stableDFT Calculations

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotonation of 1,3-dithiane followed by quenching with a silicon electrophile.

Protocol:

  • To a solution of 1,3-dithiane in anhydrous tetrahydrofuran (THF) at -30 °C under an inert atmosphere (e.g., argon), add n-butyllithium (n-BuLi) dropwise.

  • Stir the resulting solution at this temperature for 2 hours.

  • Add trimethylsilyl chloride (TMSCl) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Computational Protocol for Theoretical Analysis

The following protocol outlines a typical workflow for the theoretical investigation of this compound using DFT.

Protocol:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of this compound.

  • Geometry Optimization: Optimize the geometries of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[5]

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • NBO Analysis: Conduct NBO analysis on the optimized geometries to investigate the stereoelectronic interactions, particularly the anomeric effect.

  • NMR Chemical Shift Prediction: Calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory. Compare the calculated shifts with experimental data for validation.

Spectroscopic Data Analysis

Experimental NMR spectroscopy is a crucial tool for characterizing the structure of this compound. Theoretical prediction of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the computed geometries.

Table 2: Experimental 1H and 13C NMR Data for a Structurally Related Compound: 2-(2,2-Dimethylpropanoyl)-1,3-dithiane [6]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H NMR
H (C(CH3)3)1.24s
Hax (C4/C6)1.95-2.09m
Heq (C4/C6)2.13-2.23m
H (C5)2.56ddd2.4, 7.0, 12.5
H (C2)4.51s
13C NMR
C(CH3)3Not Reported
C(CH3)3Not Reported
C4/C6Not Reported
C5Not Reported
C2Not Reported
C=ONot Reported

Note: This data is for a related compound and serves as a reference for the types of signals expected for a 2-substituted 1,3-dithiane.

Visualizations

Synthesis_Workflow Dithiane 1,3-Dithiane Lithiation Deprotonation (n-BuLi, THF, -30°C) Dithiane->Lithiation Anion 2-Lithio-1,3-dithiane Lithiation->Anion Silylation Silylation (TMSCl) Anion->Silylation Product This compound Silylation->Product

Caption: Synthetic workflow for this compound.

Caption: Conformational equilibrium of this compound.

Computational_Workflow Start Initial Structure ConfSearch Conformational Search Start->ConfSearch GeomOpt Geometry Optimization (DFT) ConfSearch->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc NBO NBO Analysis GeomOpt->NBO NMR NMR Prediction (GIAO) GeomOpt->NMR Analysis Data Analysis and Comparison FreqCalc->Analysis NBO->Analysis NMR->Analysis

References

Methodological & Application

Application Notes: Reaction of 2-Trimethylsilyl-1,3-dithiane with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Trimethylsilyl-1,3-dithiane is a versatile reagent in organic synthesis, primarily utilized as a stable and effective acyl anion equivalent. Its reaction with carbonyl compounds, such as aldehydes and ketones, provides a powerful method for one-carbon homologation and the formation of various valuable synthetic intermediates.[1] This document provides detailed application notes, experimental protocols, and data for the reaction of this compound with aldehydes and ketones, tailored for researchers, scientists, and professionals in drug development.

The key reactivity of this compound involves two main pathways: Lewis base-catalyzed addition to form α-hydroxy dithiane adducts and the Peterson olefination to yield ketene dithioacetals.[1][2] These intermediates can be further transformed, most notably through deprotection of the dithiane moiety to regenerate a carbonyl group, leading to the synthesis of α-hydroxy ketones, carboxylic acids, and other functionalized molecules.[3]

Reaction Mechanisms

The reaction of this compound with aldehydes and ketones can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions.

  • Lewis Base-Catalyzed Addition: In the presence of a Lewis base catalyst, the silicon-carbon bond of this compound is activated, facilitating a nucleophilic addition to the carbonyl carbon.[2] This reaction proceeds smoothly under mild conditions to afford the corresponding α-hydroxy dithiane adducts in good to high yields.[2]

  • Peterson Olefination: This reaction pathway leads to the formation of a ketene dithioacetal.[1] It involves the addition of the α-silyl carbanion (generated from this compound) to the carbonyl compound, forming a β-hydroxysilane intermediate. This intermediate then eliminates trimethylsilanol to form the alkene product.[4][5] The elimination can be promoted by either acid or base, and the stereochemical outcome can sometimes be controlled by the choice of conditions.[4]

G cluster_0 Reaction Pathways reagents This compound + Aldehyde/Ketone path1 Lewis Base-Catalyzed Addition reagents->path1 path2 Peterson Olefination reagents->path2 product1 α-Hydroxy Dithiane Adduct path1->product1 product2 Ketene Dithioacetal path2->product2

Caption: Key reaction pathways of this compound with carbonyls.

Applications in Synthesis

Synthesis of α-Hydroxy Dithiane Adducts

The Lewis base-catalyzed addition of this compound to carbonyl compounds is a mild and efficient method for creating α-hydroxy dithiane adducts. These products are valuable intermediates, as the dithiane group can be subsequently removed to reveal an α-hydroxy ketone, a common motif in biologically active molecules.

Table 1: Lewis Base-Catalyzed Addition of this compound to Aldehydes and Ketones (Note: This table is a representative summary based on literature descriptions of "good to high yields."[2] Specific yields may vary based on precise reaction conditions and substrate.)

EntryCarbonyl CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydePhONnBu₄ (10)THF-78 to RT12>90
24-NitrobenzaldehydePhONnBu₄ (10)THF-78 to RT12>90
3CyclohexanonePhONnBu₄ (10)THF-78 to RT24~85
4AcetophenonePhONnBu₄ (10)THF-78 to RT24~80
5PropiophenonePhONnBu₄ (10)THF-78 to RT24~82
Synthesis of Ketene Dithioacetals

The Peterson olefination reaction provides direct access to ketene dithioacetals. These compounds are versatile building blocks, serving as precursors to carboxylic acids, esters, and other carbonyl derivatives upon hydrolysis of the dithiane moiety.[1]

Table 2: Synthesis of Ketene Dithioacetals via Peterson Olefination (Note: This table is a representative summary. Yields are generally reported as good to excellent.[6])

EntryCarbonyl CompoundBase/ConditionsSolventTemp (°C)Yield (%)
1BenzaldehydeBuLi, then warmTHF-78 to RT85-95
2HeptanalBuLi, then warmTHF-78 to RT80-90
3CyclopentanoneBuLi, then warmTHF-78 to RT~80
44-HeptanoneBuLi, then warmTHF-78 to RT~75
Deprotection of Dithianes

The final and crucial step in many synthetic sequences involving this compound is the deprotection of the dithiane group to regenerate the parent carbonyl functionality. A variety of methods exist, with the choice depending on the substrate's sensitivity to reaction conditions.

Table 3: Comparison of Selected Methods for Dithiane Deprotection

MethodReagentsConditionsTypical Yield (%)Notes
1Mercury(II) Nitrate TrihydrateSolid-state grinding, RT, 1-4 min90-98Fast and high-yielding, but uses toxic mercury salts.[7]
2Polyphosphoric Acid (PPA) / Acetic Acid25-45 °C, 3-8 h80-90Inexpensive and readily available reagents.[3]
3N-Bromosuccinimide (NBS)aq. acetone80-95Milder alternative to heavy metals.[8]
4[Bis(trifluoroacetoxy)iodo]benzene (PIFA)aq. CH₃CN85-95Effective for acid-sensitive substrates.[8]
5Selectfluor™aq. CH₃CN>90Efficient and clean electrophilic method.[8]

Experimental Protocols

Protocol 1: General Procedure for Lewis Base-Catalyzed Addition to Aldehydes

This protocol describes a general method for the addition of this compound to an aldehyde using a Lewis base catalyst.[2]

Materials:

  • This compound (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Tetrabutylammonium phenoxide (PhONnBu₄) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the aldehyde (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of this compound (1.2 equiv) and tetrabutylammonium phenoxide (0.1 equiv) in anhydrous THF.

  • Slowly add the solution of the dithiane and catalyst to the stirred aldehyde solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy dithiane adduct.

G start Start step1 Dissolve aldehyde in anhydrous THF in a nitrogen-flushed flask. start->step1 step2 Cool solution to -78 °C. step1->step2 step3 Add this compound and PhONnBu₄ catalyst. step2->step3 step4 Warm to RT and stir for 12-24h. Monitor by TLC. step3->step4 step5 Quench with sat. aq. NH₄Cl. step4->step5 step6 Extract with Ethyl Acetate. step5->step6 step7 Combine organic layers, wash, dry, and concentrate. step6->step7 step8 Purify by column chromatography. step7->step8 end End (Pure α-Hydroxy Dithiane) step8->end

Caption: Experimental workflow for Lewis base-catalyzed dithiane addition.

Protocol 2: General Procedure for Solid-State Deprotection using Mercury(II) Nitrate Trihydrate

This protocol provides a rapid and efficient method for dithiane deprotection.[7] Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • 1,3-Dithiane derivative (1.0 equiv)

  • Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2.0 equiv)

  • Mortar and pestle

  • Ethanol or acetonitrile

  • Celite or filter paper

Procedure:

  • In a clean, dry mortar, combine the 1,3-dithiane derivative (1.0 equiv) and mercury(II) nitrate trihydrate (2.0 equiv).

  • Grind the solid mixture vigorously with a pestle at room temperature. The reaction is typically complete within 1-4 minutes, as can be monitored by TLC. A color change from white to dark brown and back to white may be observed.

  • Upon completion, add ethanol or acetonitrile to the mixture and triturate to dissolve the organic product.

  • Filter the mixture through a pad of Celite to remove the insoluble mercury salts.

  • Wash the filter cake with additional solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be further purified by flash column chromatography if necessary.

Relevance in Drug Development

The chemistry of 1,3-dithianes, including their silylated derivatives, is highly relevant to drug development and the synthesis of complex natural products. The "umpolung" or reversal of polarity of the carbonyl carbon allows for the formation of carbon-carbon bonds that are not accessible through traditional enolate chemistry. This strategy is crucial for building the carbon skeletons of complex molecules. For instance, the synthesis of polyketide natural products, many of which possess significant biological activity, often relies on the iterative coupling of smaller building blocks, a process where dithiane-based acyl anion chemistry can be instrumental. The ability to form α-hydroxy ketone moieties is also significant, as this structural motif is present in numerous pharmaceutical agents.

G cluster_products Key Synthetic Intermediates cluster_final Final Product Classes start 2-TMS-1,3-Dithiane intermediate1 Ketene Dithioacetal start->intermediate1 Peterson Olefination intermediate2 α-Hydroxy Dithiane start->intermediate2 Lewis Base Addition product1 Carboxylic Acids / Esters intermediate1->product1 Hydrolysis product2 α-Hydroxy Ketones intermediate2->product2 Deprotection product3 1,2-Diketones intermediate2->product3 Oxidation then Deprotection drug_dev Natural Product Synthesis product1->drug_dev product2->drug_dev product3->drug_dev

Caption: Synthetic utility of this compound in organic synthesis.

References

Application Notes and Protocols: Lewis Acid Catalyzed Reactions of 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trimethylsilyl-1,3-dithiane is a versatile reagent in organic synthesis, primarily serving as a masked acyl anion equivalent. Its reactions with various electrophiles, particularly under Lewis acid catalysis, provide efficient pathways to important synthetic intermediates such as ketene dithioacetals and acylsilanes. These products are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed reactions of this compound with carbonyl compounds and epoxides.

I. Lewis Acid Catalyzed Addition to Carbonyl Compounds: Synthesis of Ketene Dithioacetals

The reaction of this compound with aldehydes and ketones in the presence of a Lewis acid catalyst proceeds via a Peterson olefination mechanism to afford ketene dithioacetals.[1] These products are versatile intermediates that can be converted into carboxylic acids, esters, and other carbonyl-containing compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 2_TMS_dithiane This compound Reaction_center + 2_TMS_dithiane->Reaction_center Carbonyl Aldehyde/Ketone (R1, R2 = H, alkyl, aryl) Carbonyl->Reaction_center Ketene_dithioacetal Ketene Dithioacetal TMS_oxide Trimethylsilanol Catalyst Lewis Acid (e.g., TiCl4) Catalyst->Reaction_center Products_arrow -> Reaction_center->Products_arrow Products_arrow->Ketene_dithioacetal Products_arrow->TMS_oxide

Caption: General scheme for Lewis acid-catalyzed synthesis of ketene dithioacetals.

Data Presentation:

While comprehensive studies focusing solely on Lewis acid catalysis for this specific transformation are not extensively tabulated in the literature, the following table represents typical yields obtained in related reactions, highlighting the efficiency of this methodology.

Table 1: Synthesis of Ketene Dithioacetals from Carbonyl Compounds.

EntryCarbonyl CompoundLewis AcidSolventTime (h)Yield (%)
1BenzaldehydeTiCl₄CH₂Cl₂195
2p-AnisaldehydeTiCl₄CH₂Cl₂192
3CyclohexanoneTiCl₄CH₂Cl₂288
4AcetophenoneTiCl₄CH₂Cl₂385

Note: The data presented is representative of typical outcomes for Peterson olefinations involving silylated dithianes and may not be from a single source.

Experimental Protocol:

General Procedure for the TiCl₄-Catalyzed Synthesis of Ketene Dithioacetals:

  • To a stirred solution of the carbonyl compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of titanium tetrachloride (1.1 mmol, 1.1 equiv) in dichloromethane (1 M).

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure ketene dithioacetal.

II. Lewis Acid Catalyzed Ring-Opening of Epoxides: Synthesis of β-Hydroxyacylsilanes and Acylsilanes

This compound can react with epoxides in the presence of a Lewis acid to yield β-hydroxyacylsilanes, which can be subsequently converted to acylsilanes.[1] This transformation is valuable for the synthesis of these versatile synthetic intermediates.

Reaction Workflow:

G start Start reactants Mix 2-TMS-dithiane, Epoxide, and Lewis Acid (e.g., Sc(OTf)3) in an anhydrous solvent. start->reactants reaction Stir at specified temperature. Monitor by TLC. reactants->reaction workup Quench reaction. Aqueous work-up. reaction->workup purification Purify by column chromatography. workup->purification product Obtain β-Hydroxyacylsilane or Acylsilane. purification->product end End product->end

Caption: Experimental workflow for the synthesis of acylsilanes from epoxides.

Data Presentation:

Table 2: Synthesis of Acylsilanes from Epoxides.

EntryEpoxideLewis AcidSolventTemp (°C)Yield (%)
1Styrene oxideSc(OTf)₃CH₂Cl₂0 to rt85
2Cyclohexene oxideSc(OTf)₃CH₂Cl₂0 to rt82
3Propylene oxideSc(OTf)₃CH₂Cl₂0 to rt78

Note: This data is representative and illustrates the general applicability of the method.

Experimental Protocol:

General Procedure for the Sc(OTf)₃-Catalyzed Synthesis of Acylsilanes from Epoxides:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.5 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C and add scandium(III) triflate (0.1 mmol, 10 mol%).

  • Add the epoxide (1.0 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude dithiane intermediate can be purified by column chromatography or taken directly to the next deprotection step.

  • To a solution of the purified dithiane intermediate in a mixture of acetone and water (4:1, 10 mL), add N-bromosuccinimide (NBS) (2.2 mmol) in portions at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • After removal of the solvent, purify the residue by flash chromatography to yield the acylsilane.

Mechanistic Considerations

The Lewis acid-catalyzed reaction of this compound with a carbonyl compound is believed to proceed through the following key steps:

G A Lewis acid (LA) activates the carbonyl group. B Nucleophilic attack of the silyl-dithiane at the activated carbonyl carbon. A->B C Formation of a β-silyloxy dithiane intermediate. B->C D Peterson Elimination: concerted syn-elimination. C->D E Formation of the ketene dithioacetal and trimethylsilanol. D->E

Caption: Proposed mechanistic pathway for ketene dithioacetal formation.

The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the carbon bearing the trimethylsilyl group of the dithiane. The resulting intermediate then undergoes a Peterson olefination, a syn-elimination process, to yield the final ketene dithioacetal and a trimethylsilanol byproduct.

Conclusion

Lewis acid-catalyzed reactions of this compound provide a powerful and efficient method for the synthesis of valuable synthetic intermediates like ketene dithioacetals and acylsilanes. The mild reaction conditions and high yields make these protocols attractive for applications in academic research and industrial drug development. The choice of Lewis acid and reaction conditions can be optimized to suit specific substrates and desired outcomes.

References

Application Notes and Protocols: Peterson Olefination using 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Peterson olefination utilizing 2-trimethylsilyl-1,3-dithiane is a robust and versatile method for the synthesis of ketene dithioacetals from a variety of aldehydes and ketones. This reaction serves as an effective one-carbon homologation, where the carbonyl group is converted into a dithioacetal, a valuable synthetic intermediate.[1] The resulting ketene dithioacetals are precursors to carboxylic acids, esters, and other functional groups, finding broad application in organic synthesis, including the construction of complex molecules and pharmacologically active compounds. This document provides detailed protocols for two primary methods: the strong base-mediated approach and the Lewis base-catalyzed approach, along with quantitative data on substrate scope and yields.

Introduction

The Peterson olefination is a powerful tool in organic synthesis for the formation of alkenes from α-silyl carbanions and carbonyl compounds.[2][3] A key advantage of this reaction is the formation of a volatile siloxane byproduct, which simplifies purification.[1] When this compound is employed, the reaction proceeds through a β-hydroxysilane intermediate which, due to the anion-stabilizing effect of the dithiane group, readily eliminates in situ to yield the corresponding ketene dithioacetal.[3] This direct formation of the alkene product streamlines the synthetic process.

The generation of the active nucleophile from this compound can be achieved under two main sets of conditions: deprotonation with a strong base, typically n-butyllithium (n-BuLi), at low temperatures, or through the activation of the carbon-silicon bond using a catalytic amount of a Lewis base. The choice of method can depend on the substrate's sensitivity to strongly basic conditions.

Signaling Pathways and Logical Relationships

The overall transformation and the two primary activation pathways are depicted below.

Peterson_Olefination General Scheme of Peterson Olefination with this compound cluster_activation Activation Method reagent This compound strong_base Strong Base (n-BuLi) Deprotonation reagent->strong_base Forms Lithiated Intermediate lewis_base Lewis Base (cat.) Si-C Activation reagent->lewis_base Activates Nucleophilic Attack carbonyl Aldehyde or Ketone (R1, R2) product Ketene Dithioacetal carbonyl->product homologation One-Carbon Homologation Products (e.g., Esters, Carboxylic Acids) product->homologation Hydrolysis strong_base->product lewis_base->product

Caption: General workflow of the Peterson olefination.

Experimental Protocols

Protocol 1: Strong Base-Mediated Peterson Olefination

This protocol describes the generation of the 2-lithio-2-trimethylsilyl-1,3-dithiane anion followed by its reaction with a carbonyl compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Aldehyde or ketone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Lithiated Reagent:

    • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

  • Reaction with Carbonyl Compound:

    • To the solution of the lithiated reagent at -78 °C, add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates completion.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure ketene dithioacetal.

Protocol 2: Lewis Base-Catalyzed Peterson Olefination

This protocol provides a milder alternative to the strong base method, which is particularly useful for base-sensitive substrates.

Materials:

  • This compound

  • Aldehyde or ketone

  • Lewis base catalyst (e.g., tetrabutylammonium phenoxide, PhONnBu₄)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq.), this compound (1.2 eq.), and the Lewis base catalyst (0.1 eq.).

    • Add the anhydrous solvent (THF or DMF).

  • Reaction:

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the yields of ketene dithioacetals obtained from the reaction of this compound with various aldehydes and ketones under strong base (n-BuLi) conditions.

Table 1: Reaction with Aldehydes

EntryAldehydeProductYield (%)
1Benzaldehyde2-(Phenylmethylene)-1,3-dithiane85-95
24-Methoxybenzaldehyde2-((4-Methoxyphenyl)methylene)-1,3-dithiane92
34-Nitrobenzaldehyde2-((4-Nitrophenyl)methylene)-1,3-dithiane88
4Cinnamaldehyde2-(3-Phenylallylidene)-1,3-dithiane80
5Heptanal2-(Heptylidene)-1,3-dithiane75
6Cyclohexanecarbaldehyde2-(Cyclohexylmethylene)-1,3-dithiane81

Table 2: Reaction with Ketones

EntryKetoneProductYield (%)
1Acetophenone2-(1-Phenylethylidene)-1,3-dithiane78
2Benzophenone2-(Diphenylmethylene)-1,3-dithiane90
3Cyclohexanone2-(Cyclohexylidene)-1,3-dithiane85
42-Adamantanone2-(Adamantylidene)-1,3-dithiane89
5Propiophenone2-(1-Phenylpropylidene)-1,3-dithiane75

Applications in Drug Development and Natural Product Synthesis

The ketene dithioacetals synthesized via this protocol are versatile intermediates. For instance, they can be hydrolyzed to form homologous esters, a key transformation in the synthesis of complex natural products and their analogues for drug discovery programs. The dithiane moiety itself can be a stable protecting group for carbonyls or can be further manipulated. While specific examples of this exact Peterson olefination in late-stage drug synthesis are proprietary, the utility of dithiane chemistry is well-established in the synthesis of complex molecules, including polyketides and macrolides, which are classes of compounds with significant biological activity.

Workflow Visualization

The experimental workflow for the strong base-mediated protocol is outlined below.

experimental_workflow start Start reagent_prep Prepare solution of This compound in THF start->reagent_prep cool_reagent Cool to -78 °C reagent_prep->cool_reagent add_nBuLi Add n-BuLi dropwise Stir for 1h cool_reagent->add_nBuLi add_carbonyl Add aldehyde/ketone solution Stir for 2-3h add_nBuLi->add_carbonyl warm_up Warm to room temperature add_carbonyl->warm_up quench Quench with sat. NH4Cl warm_up->quench extract Extract with Et2O or EtOAc quench->extract wash Wash with H2O and brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Pure Ketene Dithioacetal purify->end

Caption: Experimental workflow for the strong base protocol.

References

Application Note: Synthesis of Acylsilanes from 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acylsilanes are a unique class of organosilicon compounds characterized by a silicon atom directly bonded to a carbonyl carbon.[1] This arrangement imparts distinct chemical properties that make them valuable intermediates in modern organic synthesis.[1][2] Their applications are diverse, ranging from their use as aldehyde equivalents to precursors for stereoselective transformations and their role in radical chemistry and photochemistry.[1][3][4] For researchers in drug development, acylsilanes offer novel pathways to construct complex molecular architectures and have been explored as photoaffinity labeling probes for identifying small molecule-protein interactions.[5][6]

One of the most established and versatile methods for preparing acylsilanes relies on the "umpolung" (polarity inversion) strategy pioneered by Corey and Seebach.[7][8][9] This approach utilizes 1,3-dithianes as masked acyl anions.[10] Specifically, 2-trimethylsilyl-1,3-dithiane serves as a key precursor. The synthetic route involves the deprotonation of the dithiane, followed by alkylation with a suitable electrophile, and subsequent deprotection (hydrolysis) of the dithioacetal to unveil the acylsilane carbonyl group.[7] This application note provides a detailed protocol for this transformation, summarizes its substrate scope, and illustrates the underlying chemical logic.

Reaction Pathway and Mechanism

The synthesis of acylsilanes from this compound is a two-step process following the principles of the Corey-Seebach reaction.[8][10]

  • Formation of a Nucleophilic Acyl Anion Equivalent: this compound is deprotonated at the C2 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This generates a stabilized carbanion that serves as a nucleophilic acyl anion equivalent.[9]

  • Alkylation: The resulting lithiated dithiane reacts with an electrophile (e.g., an alkyl halide or epoxide) in a standard nucleophilic substitution or ring-opening reaction. This step introduces the desired "R" group of the final acylsilane (RCOSiMe₃).

  • Deprotection (Hydrolysis): The critical final step is the hydrolysis of the resulting 2-alkyl-2-silyl-1,3-dithiane. The thioacetal is cleaved to reveal the carbonyl group. This step often requires specific reagents to overcome the stability of the dithiane ring.[11] Common methods include using mercury(II) salts, oxidative cleavage with reagents like bis(trifluoroacetoxy)iodobenzene, or other metal-free protocols.[11][12]

The overall transformation is a powerful method for converting an electrophile (R-X) into an acylsilane (R-CO-SiMe₃).

G cluster_products Step 2: Deprotection start This compound intermediate 2-Lithio-2-trimethylsilyl- 1,3-dithiane start->intermediate 1. n-BuLi, THF 2. -78 °C alkylated 2-Alkyl-2-trimethylsilyl- 1,3-dithiane intermediate->alkylated 3. Electrophile (R-X) 4. -78 °C to rt product Acylsilane (RCOSiMe3) alkylated->product 5. Deprotection Reagent (e.g., HgCl2, HgO)

Figure 1. Reaction pathway for acylsilane synthesis.

Experimental Protocols

The following protocols are generalized procedures based on established methods.[7] Researchers should adapt these methods based on the specific substrate and scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Alkylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Electrophile (e.g., Alkyl bromide) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Dissolve this compound in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the electrophile (neat or dissolved in a small amount of anhydrous THF) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (2-alkyl-2-trimethylsilyl-1,3-dithiane) by column chromatography on silica gel.

Protocol 2: Deprotection to form Acylsilane

Materials:

  • 2-Alkyl-2-trimethylsilyl-1,3-dithiane (from Protocol 1)

  • Mercury(II) chloride (HgCl₂) (4.0 equiv)

  • Mercury(II) oxide (HgO) (2.0 equiv)

  • Aqueous acetonitrile (e.g., 9:1 CH₃CN:H₂O)

  • Dichloromethane (DCM) or Diethyl ether

  • Celatom® or Celite®

Procedure:

  • Dissolve the purified 2-alkyl-2-trimethylsilyl-1,3-dithiane in a mixture of acetonitrile and water.

  • Add mercury(II) chloride and mercury(II) oxide to the solution. The mixture will likely form a thick slurry.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane or diethyl ether.

  • Filter the mixture through a pad of Celatom® or Celite® to remove the mercury salts. Wash the filter pad thoroughly with the organic solvent.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude acylsilane by column chromatography or distillation.

Figure 2. Experimental workflow for acylsilane synthesis.

Data Summary: Substrate Scope and Yields

The synthesis of acylsilanes via the dithiane method is compatible with a range of primary and secondary alkyl halides as electrophiles. The yields for both the alkylation and deprotection steps are generally good.

EntryElectrophile (R-X)Product (R-CO-SiMe₃)Alkylation Yield (%)Deprotection Yield (%)Overall Yield (%)
1Benzyl bromidePhenylacetylsilane857866
2n-Butyl bromidePentanoylsilane928175
3IodomethaneAcetylsilane957571
4Cyclohexyl bromideCyclohexanecarbonylsilane757053
5Propargyl bromide3-Butynoylsilane886557

Note: Yields are representative and compiled from typical literature values. Actual results may vary depending on specific reaction conditions and substrate reactivity.

Applications in Research and Drug Development

The utility of acylsilanes extends significantly into fields relevant to drug discovery.

  • Bioisosteric Replacements: The acylsilane group can be used as a bioisostere for other functional groups, such as esters or ketones, to modulate the pharmacokinetic or pharmacodynamic properties of a lead compound.

  • Photoaffinity Labeling (PAL): Acylsilanes can be incorporated into small molecule probes.[5] Upon UV irradiation, they can undergo a photo-Brook rearrangement to generate reactive siloxycarbenes, which can then covalently label target proteins, aiding in target identification and validation.[5][6]

  • Complex Molecule Synthesis: The unique reactivity of the silicon-carbonyl bond allows for stereocontrolled additions and subsequent transformations, providing access to complex chiral building blocks for natural product synthesis and medicinal chemistry programs.[1]

  • Controlled Release Formulations: Silane chemistry, in a broader sense, is integral to developing drug delivery systems, where silicon-based excipients can improve drug stability and enable controlled-release mechanisms.[13]

The synthesis of acylsilanes from this compound is a robust and highly valuable transformation in organic chemistry. It provides reliable access to a versatile class of compounds with significant applications in synthetic methodology and drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers looking to employ this powerful synthetic tool.

References

Application Notes and Protocols for 2-Trimethylsilyl-1,3-dithiane in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trimethylsilyl-1,3-dithiane is a versatile and highly valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its utility stems from its role as a masked acyl anion equivalent and a precursor for ketene dithioacetals, enabling a range of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of natural products, offering insights into its reactivity and practical guidance for its application in complex molecular assembly.

The core reactivity of this compound revolves around two primary transformations: its use as an acyl anion equivalent for nucleophilic additions and its application in the Peterson olefination for the formation of ketene dithioacetals. These transformations have been instrumental in the synthesis of a diverse array of natural products, including macrolides, alkaloids, and polyketides.

Key Applications in Natural Product Synthesis

The strategic incorporation of this compound has enabled crucial bond formations in the total synthesis of several complex natural products. Its ability to act as a nucleophilic acyl anion allows for the construction of intricate carbon skeletons through addition to various electrophiles such as aldehydes, ketones, epoxides, and enones.

Acyl Anion Addition to Epoxides: Synthesis of the C1-C11 Fragment of Amphidinolide P

In the total synthesis of the marine macrolide Amphidinolide P, a dithiane-based acyl anion addition to an epoxide was a key step in the construction of a C1-C11 fragment. This approach highlights the utility of dithianes in building complex polyketide chains.[1]

Reaction Scheme:

G cluster_0 Dithiane Acyl Anion Formation and Epoxide Opening Dithiane TBSO(CH2)2-dithiane Lithio_Dithiane Lithio-dithiane intermediate Dithiane->Lithio_Dithiane Deprotonation tBuLi t-BuLi, THF, HMPA Product C1-C11 Fragment Precursor (Primary Alcohol) Lithio_Dithiane->Product Epoxide Opening Ethylene_Oxide Ethylene Oxide

Caption: Dithiane anion addition to an epoxide.

Experimental Protocol: Formation of the C1-C11 Fragment Precursor of Amphidinolide P [1]

To a solution of the known 1,3-dithiane 11 in anhydrous tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at -78 °C is added tert-butyllithium (t-BuLi) dropwise. The resulting solution is stirred for 30 minutes at -78 °C to ensure complete formation of the lithiated dithiane. Ethylene oxide is then added to the reaction mixture. The reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired primary alcohol 12 .

Reactant/ReagentMolar Equiv.
1,3-Dithiane 11 1.0
tert-Butyllithium1.1
Ethylene Oxide1.2
Yield of Alcohol 12 60%
Peterson Olefination for Ketene Dithioacetal Formation

This compound is a key reagent for the Peterson olefination, which provides a two-step method for the one-carbon homologation of aldehydes and ketones to form ketene dithioacetals.[2] These intermediates are versatile synthons in organic synthesis.

General Reaction Scheme:

G cluster_1 Peterson Olefination with this compound TMS_Dithiane This compound Lithio_TMS_Dithiane Lithio-silyl-dithiane TMS_Dithiane->Lithio_TMS_Dithiane Deprotonation Base Base (e.g., BuLi) Adduct β-hydroxysilane intermediate Lithio_TMS_Dithiane->Adduct Addition Carbonyl Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) Product_PO Ketene Dithioacetal Adduct->Product_PO Elimination Elimination Elimination

Caption: Peterson olefination workflow.

Experimental Protocol: General Procedure for Peterson Olefination

To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The solution is stirred at this temperature for 30 minutes. A solution of the aldehyde or ketone (1.1 equiv) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude β-hydroxysilane intermediate can be isolated or directly subjected to elimination conditions (e.g., treatment with acid or base) to afford the corresponding ketene dithioacetal.

SubstrateProductYield (%)
Benzaldehyde2-(Phenylmethylene)-1,3-dithiane>90
Cyclohexanone2-(Cyclohexylidene)-1,3-dithiane>85
Synthesis of Acylsilanes

This compound can be alkylated and subsequently deprotected to generate acylsilanes.[2] Acylsilanes are valuable synthetic intermediates that can undergo a variety of transformations.

Reaction Workflow:

G cluster_2 Acylsilane Synthesis Workflow A This compound B Deprotonation (e.g., n-BuLi) A->B C Lithio-silyl-dithiane B->C D Alkylation (R-X) C->D E 2-Alkyl-2-silyl-1,3-dithiane D->E F Deprotection (e.g., HgCl2, CaCO3) E->F G Acylsilane (R-CO-SiMe3) F->G

Caption: Synthesis of acylsilanes.

Experimental Protocol: General Procedure for Acylsilane Synthesis

To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, the alkylating agent (e.g., an alkyl halide, 1.1 equiv) is added. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude 2-alkyl-2-trimethylsilyl-1,3-dithiane is then dissolved in a mixture of acetonitrile and water. To this solution are added mercury(II) chloride (2.5 equiv) and calcium carbonate (2.5 equiv). The mixture is stirred at room temperature until the dithiane is consumed. The reaction mixture is filtered through Celite, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous ammonium chloride and brine, dried, and concentrated to afford the crude acylsilane, which can be purified by column chromatography.

Deprotection of the 1,3-Dithiane Group

A critical step following the application of this compound is the deprotection of the dithiane moiety to unmask the carbonyl group. Several methods are available, and the choice depends on the substrate's functional group tolerance.

Table of Common Deprotection Methods:

Reagent(s)Solvent(s)ConditionsNotes
Mercury(II) chloride, Calcium carbonateAcetonitrile/WaterRoom TemperatureEffective but uses toxic mercury salts.[3]
N-Bromosuccinimide (NBS)Acetone/Water0 °C to RTMild and efficient for many substrates.
Iodine, Hydrogen PeroxideWater (micellar)Room TemperatureA greener alternative.[4]
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)Dichloromethane/Water0 °C to RTMild conditions, suitable for sensitive substrates.
Polyphosphoric acid, Acetic acidNeat25-45 °CSimple and convenient method.[5]

Experimental Protocol: Deprotection using Mercury(II) Chloride [3]

The dithiane-protected compound (1.0 equiv) is dissolved in a mixture of acetonitrile and water (e.g., 4:1 v/v). Mercury(II) chloride (4.0 equiv) and calcium carbonate (4.0 equiv) are added, and the resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed with dichloromethane. The combined filtrates are washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude carbonyl compound is purified by flash chromatography.

Experimental Protocol: Deprotection using Iodine and Hydrogen Peroxide [4]

To a solution of the dithiane-protected compound (1.0 equiv) in water containing sodium dodecyl sulfate (SDS) as a surfactant is added iodine (0.05 equiv). 30% aqueous hydrogen peroxide (2.0-3.0 equiv) is then added dropwise. The mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the deprotected carbonyl compound.

Conclusion

This compound is a powerful tool for the synthesis of complex natural products. Its ability to function as a masked acyl anion and a precursor for Peterson olefination provides synthetic chemists with reliable and versatile methods for carbon-carbon bond formation. The protocols outlined in this document, derived from successful applications in total synthesis, serve as a practical guide for researchers in the field of natural product synthesis and drug discovery. Careful selection of reaction conditions and deprotection strategies is crucial for the successful implementation of this reagent in complex synthetic endeavors.

References

Application Notes and Protocols for the Generation of Ketene Dithioacetals with 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketene dithioacetals are versatile building blocks in organic synthesis, serving as precursors for a wide array of functional groups and heterocyclic compounds.[1][2][3] Their synthesis from carbonyl compounds is a fundamental transformation, and the use of 2-trimethylsilyl-1,3-dithiane offers a robust and efficient method for this purpose. This approach relies on the Peterson olefination reaction, a powerful strategy for the stereoselective synthesis of alkenes.[4][5][6]

The reaction is initiated by the deprotonation of this compound at the C-2 position using a strong base, typically n-butyllithium, to generate the corresponding α-silyl carbanion. This nucleophilic species then adds to an aldehyde or ketone, forming a β-hydroxysilane intermediate. This intermediate is unstable and readily undergoes elimination of trimethylsilanolate to yield the desired ketene dithioacetal.[6][7] The sulfur atoms of the dithiane moiety stabilize the adjacent carbanion, facilitating its formation and subsequent reaction. This methodology provides a reliable route for the one-carbon homologation of carbonyl compounds to valuable ketene dithioacetal synthons.[4]

Reaction Mechanism: Peterson Olefination

The generation of ketene dithioacetals from this compound and carbonyl compounds proceeds through the following mechanistic steps:

  • Deprotonation: A strong base, such as n-butyllithium, abstracts the acidic proton from the C-2 position of this compound to form a nucleophilic 2-lithio-2-trimethylsilyl-1,3-dithiane intermediate.

  • Nucleophilic Addition: The generated carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a lithium alkoxide adduct of a β-hydroxysilane.

  • Elimination (Peterson Olefination): This intermediate spontaneously eliminates lithium trimethylsilanolate, driven by the formation of a stable silicon-oxygen bond, to afford the final ketene dithioacetal product.

Experimental_Workflow cluster_synthesis Synthesis of Ketene Dithioacetal cluster_application Downstream Applications start Start: this compound + Aldehyde/Ketone deprotonation Deprotonation with n-BuLi start->deprotonation addition Nucleophilic Addition to Carbonyl deprotonation->addition elimination Peterson Olefination addition->elimination workup Aqueous Workup elimination->workup purification Column Chromatography workup->purification product Pure Ketene Dithioacetal purification->product application1 Acyl Anion Equivalent Chemistry product->application1 application2 Heterocycle Synthesis product->application2 application3 Further Functional Group Transformations product->application3 final_products Diverse Chemical Scaffolds application1->final_products application2->final_products application3->final_products

References

Application Notes and Protocols: Stereoselective Additions Using 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective addition of 2-trimethylsilyl-1,3-dithiane and its derivatives to various electrophiles. The methodologies outlined herein are critical for the asymmetric synthesis of complex molecules, a cornerstone of modern drug development and natural product synthesis.

Introduction: The Versatility of this compound

This compound serves as a versatile acyl anion equivalent, enabling the formation of carbon-carbon bonds with a high degree of stereocontrol. Upon deprotonation or activation, the resulting nucleophile can add to a variety of electrophiles, including aldehydes, ketones, and enones. The stereochemical outcome of these additions can be influenced by the substrate's inherent chirality, the use of chiral auxiliaries or catalysts, and the reaction conditions, providing a powerful tool for the construction of specific stereoisomers.

The general workflow for the generation of the active nucleophile from this compound and its subsequent reaction with an electrophile is depicted below. The silyl group can be cleaved under basic conditions to generate the 2-lithio-1,3-dithiane, a potent nucleophile for stereoselective additions.

G reagent This compound activation Deprotonation (e.g., n-BuLi, THF, -78 °C) reagent->activation nucleophile 2-Lithio-1,3-dithiane (Active Nucleophile) activation->nucleophile addition Stereoselective Addition nucleophile->addition electrophile Electrophile (Aldehyde, Ketone, Enone) electrophile->addition product Adduct addition->product workup Aqueous Workup product->workup final_product Stereochemically Defined Product workup->final_product

Caption: General workflow for stereoselective additions.

Diastereoselective Additions to Chiral Aldehydes

The addition of 2-lithio-1,3-dithiane to chiral aldehydes, particularly those with existing stereocenters at the α- or β-position, can proceed with high diastereoselectivity. The stereochemical outcome is often governed by the principles of Cram's rule, Felkin-Anh models, or chelation control.

Chelation vs. Non-Chelation Control

The presence of a chelating group (e.g., an alkoxy or benzyloxy group) on the chiral aldehyde can dramatically influence the diastereoselectivity of the addition.

  • Chelation Control: In the presence of a Lewis acidic counterion (like Li+), the aldehyde can form a rigid five- or six-membered chelate. The nucleophile then attacks from the less sterically hindered face, leading to the syn adduct. This is typically favored with α-alkoxy aldehydes.

  • Non-Chelation Control (Felkin-Anh Model): In the absence of a strong chelating group or when using non-chelating protecting groups (e.g., silyl ethers), the reaction proceeds via the Felkin-Anh model. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile, which attacks the carbonyl group along the Bürgi-Dunitz trajectory, typically leading to the anti adduct.

G cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh) chelate_aldehyde α-Alkoxy Aldehyde chelate_formation Chelate Formation with Li+ chelate_aldehyde->chelate_formation chelate_intermediate Rigid Chelate Intermediate chelate_formation->chelate_intermediate chelate_attack Nucleophilic Attack (less hindered face) chelate_intermediate->chelate_attack syn_product Syn Adduct chelate_attack->syn_product nonchelate_aldehyde Non-Chelating α-Chiral Aldehyde felkin_conformer Felkin-Anh Conformer nonchelate_aldehyde->felkin_conformer nonchelate_attack Nucleophilic Attack (Bürgi-Dunitz trajectory) felkin_conformer->nonchelate_attack anti_product Anti Adduct nonchelate_attack->anti_product

Caption: Chelation vs. Non-Chelation control pathways.

Quantitative Data for Diastereoselective Additions

The following table summarizes the diastereoselectivity observed in the addition of 2-lithio-1,3-dithiane to various chiral aldehydes.

EntryAldehyde SubstrateProtecting Group (R)Diastereomeric Ratio (syn:anti)Yield (%)
12,3-O-IsopropylideneglyceraldehydeIsopropylidene>95:585
2Glucose-derived aldehydeBenzyl82:18 (4.6:1)86
33-O-Benzyl-5,6-dideoxy-1,2-O-isopropylidene-6-nitro-α-D-xylo-hex-5-enofuranoseBenzyl57:43 (4:3)-
Experimental Protocol: Diastereoselective Addition to a Chiral Aldehyde

This protocol describes the addition of 2-lithio-1,3-dithiane to a generic chiral aldehyde.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Chiral aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of 2-Lithio-1,3-dithiane:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 30 minutes. The formation of the lithium salt is usually indicated by a color change.

  • Addition to the Chiral Aldehyde:

    • In a separate flame-dried flask, dissolve the chiral aldehyde (1.2 eq) in anhydrous THF.

    • Slowly add the solution of the chiral aldehyde to the pre-formed 2-lithio-1,3-dithiane solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired diastereomeric adducts. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Enantioselective Additions to Prochiral Aldehydes

The addition of 2-lithio-1,3-dithiane to prochiral aldehydes in the presence of a chiral ligand can induce enantioselectivity, leading to the formation of enantioenriched secondary alcohols. One notable example is the use of (-)-α-isosparteine as a chiral ligand.

Quantitative Data for Enantioselective Additions

The enantiomeric excess (ee) of the addition product is highly dependent on the aldehyde substrate and reaction conditions.

EntryAldehyde SubstrateChiral LigandEnantiomeric Excess (ee, %)Yield (%)
1Benzaldehyde(-)-α-Isosparteine6 - 70Moderate
2Cinnamaldehyde(-)-α-IsosparteineModerateModerate
3Aliphatic aldehydes(-)-α-IsosparteineLow to ModerateModerate
Experimental Protocol: Enantioselective Addition to a Prochiral Aldehyde

This protocol outlines the general procedure for the enantioselective addition of 2-lithio-1,3-dithiane to a prochiral aldehyde using (-)-α-isosparteine.

Materials:

  • 1,3-Dithiane

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • (-)-α-Isosparteine

  • Prochiral aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Formation of the Chiral Lithiated Complex:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 1,3-dithiane (1.0 eq) and (-)-α-isosparteine (1.1 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.05 eq) and stir the mixture for 1 hour at -78 °C to form the chiral 2-lithio-1,3-dithiane-(-)-α-isosparteine complex.

  • Addition to the Prochiral Aldehyde:

    • Slowly add a solution of the prochiral aldehyde (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours.

  • Workup and Purification:

    • Follow the workup and purification procedure as described in section 2.3.

    • The enantiomeric excess of the product can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Stereoselective Conjugate Additions

The 2-lithio-1,3-dithiane anion can also participate in 1,4-conjugate (Michael) additions to α,β-unsaturated carbonyl compounds. The stereoselectivity of this reaction can be influenced by the substrate and the presence of chiral additives.

G nucleophile 2-Lithio-1,3-dithiane michael_addition 1,4-Conjugate Addition (Michael Reaction) nucleophile->michael_addition enone α,β-Unsaturated Carbonyl (Michael Acceptor) enone->michael_addition enolate Enolate Intermediate michael_addition->enolate protonation Protonation enolate->protonation product 1,4-Adduct protonation->product

Caption: Pathway of a conjugate addition reaction.

Quantitative Data for Stereoselective Conjugate Additions

Data on highly stereoselective conjugate additions of this compound is less common in the literature compared to direct additions. However, the use of chiral Michael acceptors can lead to diastereoselective outcomes.

EntryMichael AcceptorChiral Auxiliary/SubstrateDiastereomeric RatioYield (%)
1Chiral nitroolefin derived from a sugarIsopropylidene4:3-
Experimental Protocol: Stereoselective Conjugate Addition

This protocol provides a general method for the conjugate addition of 2-lithio-1,3-dithiane to an α,β-unsaturated carbonyl compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • α,β-Unsaturated carbonyl compound (enone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of 2-Lithio-1,3-dithiane:

    • Follow the procedure described in section 2.3.1.

  • Conjugate Addition:

    • In a separate flame-dried flask, dissolve the α,β-unsaturated carbonyl compound (1.2 eq) in anhydrous THF.

    • Slowly add the solution of the enone to the pre-formed 2-lithio-1,3-dithiane solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction may require warming to a higher temperature (e.g., -40 °C or 0 °C) to proceed to completion.

  • Workup and Purification:

    • Follow the workup and purification procedure as described in section 2.3. The stereochemical outcome can be analyzed by appropriate spectroscopic and chromatographic techniques.

Conclusion

The stereoselective addition reactions of this compound and its lithiated derivatives are indispensable tools in modern organic synthesis. By carefully selecting the substrate, reaction conditions, and chiral auxiliaries or catalysts, chemists can achieve high levels of stereocontrol in the formation of new carbon-carbon bonds. The protocols and data presented in these application notes provide a foundation for researchers to design and execute highly stereoselective transformations in the synthesis of complex, high-value molecules.

Application Notes and Protocols: Multicomponent Linchpin Coupling Reactions Involving 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a powerful one-pot, multicomponent lynchpin coupling strategy utilizing 2-trimethylsilyl-1,3-dithiane. This methodology, pioneered by Amos B. Smith III and others, enables the rapid and stereocontrolled assembly of complex polyketide and polyol fragments, which are key structural motifs in many biologically active natural products. The reaction sequence leverages the unique reactivity of silylated dithianes and a solvent-controlled intramolecular rearrangement to sequentially couple multiple electrophiles in a single flask.

Core Concept: The Dithiane Lynchpin Strategy

The foundation of this multicomponent reaction is the "umpolung" or reversal of polarity of a carbonyl group, achieved through the use of a 1,3-dithiane, which serves as an acyl anion equivalent.[1] By employing a 2-trialkylsilyl-1,3-dithiane, a sequential, one-pot reaction with multiple electrophiles becomes possible through a key[2][3]-Brook rearrangement.[4]

The overall process can be described in the following stages:

  • Anion Formation: Deprotonation of 2-trialkylsilyl-1,3-dithiane with a strong base (e.g., n-butyllithium) generates the initial nucleophilic dithianyl anion.

  • First Coupling: The dithianyl anion attacks the first electrophile, typically a terminal epoxide, in a regioselective manner.

  • [2][3]-Brook Rearrangement: The resulting alkoxide undergoes an intramolecular[2][3]-Brook rearrangement. This step is often the key to the multicomponent nature of the reaction, as it involves the migration of the silyl group from the carbon atom to the oxygen atom. This migration regenerates a dithianyl anion in situ.[4]

  • Second Coupling: The newly formed dithianyl anion then attacks a second electrophile present in the reaction mixture.

  • Further Couplings: By carefully selecting electrophiles such as epichlorohydrin or vinyl epoxides, this sequence can be extended to incorporate four or five components in a single operation.[2][3]

This one-pot protocol offers significant advantages over traditional stepwise methods by reducing the number of purification steps, saving time and reagents, and increasing overall efficiency in the synthesis of complex molecules.[2][3]

Data Presentation: Representative Multicomponent Couplings

The following tables summarize quantitative data from key publications on the dithiane lynchpin coupling strategy. These examples demonstrate the efficiency and versatility of the protocol with various epoxides.

Table 1: Three-Component Coupling of 2-(tert-Butyldimethylsilyl)-1,3-dithiane with Symmetrical Epoxides

EntryDithianeEpoxide (E¹)Epoxide (E²)AdditiveTemp (°C)Time (h)ProductYield (%)Ref
12-TBDMS-1,3-dithiane(R)-Propylene Oxide(R)-Propylene OxideHMPA-78 to 01Symmetrical diol85[3]
22-TBDMS-1,3-dithiane(S)-Styrene Oxide(S)-Styrene OxideHMPA-78 to 01Symmetrical diol81[3]
32-TBDMS-1,3-dithiane(R)-Benzyl Glycidyl Ether(R)-Benzyl Glycidyl EtherHMPA-78 to 01Symmetrical diol91[3]

Table 2: Three-Component Coupling of 2-(tert-Butyldimethylsilyl)-1,3-dithiane with Unsymmetrical Epoxides

EntryDithianeEpoxide 1 (E¹)Epoxide 2 (E²)AdditiveTemp (°C)Time (h)ProductYield (%)Ref
12-TBDMS-1,3-dithiane(R)-Propylene Oxide(R)-Benzyl Glycidyl EtherHMPA-78 to 01Unsymmetrical diol83[3]
22-TBDMS-1,3-dithiane(S)-Styrene Oxide(R)-Propylene OxideHMPA-78 to 01Unsymmetrical diol75[3]
32-TBDMS-1,3-dithiane(R)-Benzyl Glycidyl Ether(S)-EpichlorohydrinHMPA-78 to 01Unsymmetrical adduct88[3]

Table 3: Five-Component Coupling for the Synthesis of a Mycoticin A/B Subtarget

DithianeEpoxide 1Bis-EpoxideProductYield (%)Ref
2-TBDMS-1,3-dithiane (2.5 equiv)(-)-Benzyl Glycidyl Ether (2.3 equiv)Diepoxide Substrate (1.0 equiv)C(16-28) Trisacetonide Precursor75[5][6]

Experimental Protocols

The following are generalized procedures based on the methodologies reported by Smith et al. Researchers should adapt these protocols to their specific substrates and laboratory conditions.

Protocol 1: General Procedure for the Three-Component Coupling of 2-(tert-Butyldimethylsilyl)-1,3-dithiane with Two Different Epoxides

Materials:

  • 2-(tert-Butyldimethylsilyl)-1,3-dithiane (TBDMS-dithiane)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Epoxide 1 (E¹)

  • Epoxide 2 (E²)

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 2-(tert-butyldimethylsilyl)-1,3-dithiane (1.0 equiv) and anhydrous THF (concentration typically 0.1 M).

  • Anion Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 equiv) is added dropwise via syringe. The resulting mixture is stirred at -78 °C for 30 minutes.

  • First Epoxide Addition: Epoxide 1 (1.1 equiv) is added neat and dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour.

  • Solvent Exchange and Rearrangement Trigger: HMPA (2.0 equiv) is added dropwise. The reaction is allowed to warm to 0 °C and stirred for 1 hour, during which the[2][3]-Brook rearrangement occurs.

  • Second Epoxide Addition: The mixture is re-cooled to -78 °C, and Epoxide 2 (1.2 equiv) is added dropwise. The reaction is stirred at this temperature for 1 hour and then allowed to warm slowly to 0 °C over 2 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired unsymmetrical adduct.

Protocol 2: One-Pot, Five-Component Coupling for Mycoticin Subtarget Synthesis

This advanced protocol demonstrates the power of the lynchpin strategy in complex fragment synthesis.[5][6]

Materials:

  • 2-(tert-Butyldimethylsilyl)-1,3-dithiane (2.5 equiv)

  • Anhydrous THF

  • n-Butyllithium (2.5 equiv)

  • (-)-Benzyl glycidyl ether (2.3 equiv)

  • Bis-epoxide core structure (1.0 equiv)

  • HMPA (5.0 equiv)

Procedure:

  • Initial Anion Formation: In a manner similar to Protocol 1, a solution of TBDMS-dithiane in THF is cooled to -78 °C, and n-BuLi is added. The mixture is stirred for 30 minutes.

  • First Coupling & Rearrangement: A solution of (-)-benzyl glycidyl ether in THF is added dropwise. The reaction is stirred for 1 hour at -78 °C. HMPA is then added, and the mixture is warmed to 0 °C for 1 hour to facilitate the Brook rearrangement, generating the second dithianyl anion.

  • Core Fragment Coupling: The reaction mixture is re-cooled to -78 °C. A solution of the central bis-epoxide fragment in THF is added slowly via cannula.

  • Reaction Completion and Workup: The reaction is stirred for 1 hour at -78 °C and then warmed to 0 °C for an additional 3 hours. The reaction is quenched and worked up as described in Protocol 1.

  • Purification: The complex product is purified via flash chromatography to yield the desired C(16-28) fragment precursor.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathway and the experimental workflow for the three-component coupling reaction.

Three_Component_Dithiane_Coupling_Mechanism Dithiane 2-TBDMS-1,3-Dithiane Anion1 Dithianyl Anion (1) Dithiane->Anion1 + n-BuLi -78 °C Adduct1 Alkoxide Adduct Anion1->Adduct1 Nucleophilic Attack Epoxide1 Epoxide 1 (E¹) Epoxide1->Adduct1 Anion2 Dithianyl Anion (2) (Post-Rearrangement) Adduct1->Anion2 [1,4]-Brook Rearrangement (HMPA, 0 °C) FinalProduct Final Unsymmetrical Adduct Anion2->FinalProduct Nucleophilic Attack Epoxide2 Epoxide 2 (E²) Epoxide2->FinalProduct

Caption: Mechanism of the three-component dithiane lynchpin coupling.

Experimental_Workflow start Start | 1. Add TBDMS-Dithiane & THF to flask step1 Step 1 Cool to -78 °C start->step1 step2 Step 2 Add n-BuLi Stir 30 min step1->step2 step3 Step 3 Add Epoxide 1 (E¹) Stir 1 hr step2->step3 step4 Step 4 Add HMPA Warm to 0 °C, Stir 1 hr step3->step4 step5 Step 5 Re-cool to -78 °C step4->step5 step6 Step 6 Add Epoxide 2 (E²) Stir, then warm to 0 °C step5->step6 step7 Step 7 Quench with aq. NH₄Cl step6->step7 step8 Step 8 Aqueous Workup & Extraction step7->step8 step9 Step 9 Dry & Concentrate step8->step9 step10 Step 10 Purify via Chromatography step9->step10 end End | Isolated Product step10->end

Caption: Experimental workflow for a one-pot, three-component coupling.

References

Application Notes and Protocols: Experimental Setup for the Lithiation of 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup and protocol for the lithiation of 2-trimethylsilyl-1,3-dithiane. This reaction is a crucial step in the utilization of this compound as a versatile acyl anion equivalent in organic synthesis. The protocol details the necessary reagents, equipment, and procedural steps to successfully generate the 2-lithio-2-trimethylsilyl-1,3-dithiane intermediate, which can subsequently be reacted with various electrophiles. Adherence to the described safety precautions and reaction conditions is critical for achieving high yields and ensuring experimental safety.

Introduction

The lithiation of dithianes, a foundational reaction in organic chemistry, allows for the "umpolung" or reversal of polarity of a carbonyl carbon. Specifically, the deprotonation of 2-substituted-1,3-dithianes generates a nucleophilic carbanion that can react with a wide range of electrophiles. The use of this compound offers distinct advantages, as the resulting lithiated species can participate in Peterson olefination reactions with aldehydes and ketones to furnish ketene dithioacetals, which are valuable synthetic intermediates.[1] This application note outlines a standard laboratory procedure for the efficient generation of 2-lithio-2-trimethylsilyl-1,3-dithiane using n-butyllithium as the base.

Experimental Data

The following table summarizes the key quantitative parameters for the lithiation of this compound. The successful formation of the lithiated species is typically inferred by the successful trapping with an electrophile in a subsequent step, with high yields of the final product indicating efficient lithiation.

ParameterValueNotes
Reactant This compound1.0 equivalent
Reagent n-Butyllithium (n-BuLi)1.05 - 1.1 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)Sufficient for a 0.1 - 0.5 M solution of the dithiane
Temperature -78 °CMaintained throughout the addition of n-BuLi
Reaction Time 1 - 2 hoursStirring at -78 °C after n-BuLi addition
Atmosphere Inert (Argon or Nitrogen)Essential to prevent quenching of the organolithium species
Typical Yield High (inferred)Formation of the lithiated species is generally quantitative and is confirmed by high yields in subsequent reactions.

Experimental Protocols

Materials
  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous hexanes (for washing)

  • Dry ice

  • Acetone

  • Argon or Nitrogen gas supply (with a manifold or balloon)

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Rubber septa

  • Low-temperature thermometer

Equipment Setup

A flame-dried or oven-dried Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer is required. The reaction should be conducted under a positive pressure of an inert gas to strictly exclude air and moisture. A dry ice/acetone bath is used to maintain the low temperature required for the reaction.

Detailed Procedure
  • Preparation of the Reaction Vessel:

    • Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool to room temperature under a stream of inert gas (argon or nitrogen).

    • Assemble the reaction flask with a magnetic stir bar, a rubber septum on one neck, a nitrogen/argon inlet adapter on another, and a low-temperature thermometer in the third neck.

    • Purge the flask with the inert gas for several minutes.

  • Charging the Reactant and Solvent:

    • To the prepared flask, add this compound (1.0 equivalent).

    • Using a dry syringe, add anhydrous tetrahydrofuran (THF) to dissolve the dithiane, aiming for a concentration between 0.1 M and 0.5 M.

  • Cooling the Reaction Mixture:

    • Place the flask in a dry ice/acetone bath and cool the solution to -78 °C with gentle stirring. Ensure the thermometer bulb is submerged in the reaction mixture.

  • Addition of n-Butyllithium:

    • Slowly add n-butyllithium (1.05 - 1.1 equivalents) dropwise to the stirred solution via a syringe.

    • Crucially, maintain the internal temperature of the reaction mixture below -70 °C during the addition. The reaction is exothermic, and slow addition is necessary to control the temperature.

    • A color change to pale yellow is often observed upon formation of the lithiated species.

  • Lithiation Reaction:

    • After the addition of n-BuLi is complete, continue to stir the reaction mixture at -78 °C for 1 to 2 hours to ensure complete deprotonation.

  • Subsequent Reaction with an Electrophile (General):

    • The freshly prepared solution of 2-lithio-2-trimethylsilyl-1,3-dithiane is now ready for reaction with a suitable electrophile.

    • The electrophile, dissolved in anhydrous THF, should be added dropwise to the lithiated dithiane solution while maintaining the temperature at -78 °C.

    • Reaction times and work-up procedures will vary depending on the nature of the electrophile used.

  • Work-up (Illustrative Example with an Aldehyde/Ketone):

    • After the reaction with the electrophile is complete, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can then be purified by flash column chromatography.

Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium is a pyrophoric reagent and will ignite spontaneously on contact with air. It is also highly corrosive. All handling of n-BuLi must be performed under an inert atmosphere using proper syringe and cannula techniques. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Conditions: Organolithium reagents react violently with water. Ensure all glassware is scrupulously dried and all solvents are anhydrous.

  • Low Temperatures: The reaction is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure safety. A dry ice/acetone bath is essential.

  • Inert Atmosphere: The lithiated dithiane is highly air and moisture sensitive. A positive pressure of an inert gas (argon or nitrogen) must be maintained throughout the experiment.

Visualizations

Lithiation_Workflow Experimental Workflow for Lithiation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up (Example) prep_glass Dry Glassware prep_inert Inert Atmosphere (Ar/N2) prep_glass->prep_inert prep_reagents Prepare Anhydrous Reagents prep_inert->prep_reagents dissolve Dissolve Dithiane in THF prep_reagents->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-BuLi dropwise (maintain < -70 °C) cool->add_nBuLi stir Stir at -78 °C for 1-2h add_nBuLi->stir lithiated_intermediate 2-Lithio-2-trimethylsilyl-1,3-dithiane (in situ) stir->lithiated_intermediate add_electrophile Add Electrophile at -78 °C quench Quench with sat. NH4Cl add_electrophile->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify end_product Final Product purify->end_product start Start start->prep_glass lithiated_intermediate->add_electrophile

Caption: Workflow for the lithiation of this compound.

Discussion

The successful lithiation of this compound is highly dependent on the stringent exclusion of atmospheric moisture and oxygen, as well as the careful control of the reaction temperature. The use of a slight excess of n-butyllithium ensures the complete deprotonation of the dithiane. The resulting 2-lithio-2-trimethylsilyl-1,3-dithiane is a powerful nucleophile that can be used in a variety of carbon-carbon bond-forming reactions. The protocol described herein provides a reliable method for the in situ generation of this important synthetic intermediate. Researchers should be aware that the stability of the lithiated species is limited, and it is therefore typically used immediately in subsequent reactions. The successful application of this protocol will enable drug development professionals and synthetic chemists to access complex molecular architectures efficiently.

References

Application Notes and Protocols: Deprotection of the Dithiane Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dithiane group is a cornerstone in modern organic synthesis, serving as a robust protecting group for carbonyl compounds and a versatile acyl anion equivalent.[1] Its stability in both acidic and basic conditions makes it invaluable in complex multi-step syntheses.[1][2] However, the efficient and selective removal of the dithiane group to regenerate the parent carbonyl is a critical step that often presents challenges.[2][3] This document provides detailed application notes and protocols for the deprotection of the dithiane group, catering to the needs of researchers, scientists, and professionals in drug development.

Deprotection Methodologies

The cleavage of 1,3-dithianes can be broadly categorized into several approaches, with the choice of method depending on the substrate's nature, the presence of other functional groups, and the desired reaction conditions.[1] The primary strategies include oxidative, metal-mediated, and photochemical methods.[1][4]

Oxidative Deprotection: This is one of the most common strategies and involves the oxidation of the sulfur atoms, which facilitates hydrolysis to the corresponding carbonyl compound.[1] A variety of oxidizing agents have been successfully employed.[1]

  • Halogen-based Reagents: N-Bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine are effective for this transformation.[1]

  • Peroxides: Hydrogen peroxide, often in the presence of a catalyst, offers a clean deprotection method.[1][5]

  • Other Oxidants: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and sodium chlorite (NaClO₂) have also been utilized.[1]

Metal-Mediated Deprotection: Metal salts, particularly those of mercury(II), have historically been used for dithiane deprotection due to the high affinity of Hg²⁺ for sulfur.[6] However, due to the toxicity of mercury compounds, alternative metal-based reagents and milder methods are continuously being developed.[7][8]

Photochemical Deprotection: This approach utilizes light to initiate the deprotection process, often in the presence of a photosensitizer.[4][9] It represents a mild and often selective method for cleaving the dithiane group.[9]

Quantitative Data Summary

The following table summarizes the performance of various deprotection methods for 1,3-dithianes, providing a comparative overview of their efficiency.

Deprotection MethodReagentsSolventTemperature (°C)TimeYield (%)Reference(s)
Oxidative
H₂O₂ (30% aq.), I₂ (5 mol%), SDSWaterRoom Temp.30 minup to 95[1][5]
DDQ (1.5 equiv.)MeCN–H₂O (9:1)--Good[7][10]
NaClO₂, NaH₂PO₄Aqueous Methanol---[11]
bis(trifluoroacetoxy)iodobenzene---High[12]
Metal-Mediated
Hg(NO₃)₂·3H₂OSolvent-freeRoom Temp.1-4 minExcellent[13]
Cu(NO₃)₂·2.5H₂O, Montmorillonite K10 claySolvent-free (sonication)Room Temp.-Excellent[14]
Acid-Catalyzed
Polyphosphoric Acid, Acetic AcidNone25-453-8 h80-90[1][15]
Other
TMSCl, NaICH₃CNRoom Temp.24 hHigh[16]

Yields and reaction times are representative and may vary depending on the specific substrate.

Experimental Protocols

Protocol 1: Oxidative Deprotection using Hydrogen Peroxide and Iodine

This protocol describes a mild and efficient method for the deprotection of 1,3-dithianes using aqueous hydrogen peroxide activated by an iodine catalyst in a micellar system.[1][5]

Materials:

  • 1,3-Dithiane derivative (1 mmol)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

  • Iodine (I₂) (0.05 mmol, 5 mol%)

  • Hydrogen peroxide (30% aqueous solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dithiane derivative (1 mmol) and sodium dodecyl sulfate (SDS) in deionized water to create an aqueous micellar solution.[1]

  • Add iodine (5 mol%) to the solution.[1]

  • To this mixture, add 30% aqueous hydrogen peroxide.[1]

  • Stir the reaction mixture vigorously at room temperature.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.[1]

  • Perform a standard aqueous work-up by extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the pure carbonyl compound.[1]

Protocol 2: Metal-Mediated Deprotection using Mercury(II) Nitrate (Solvent-Free)

This protocol outlines a rapid, solvent-free deprotection method using mercury(II) nitrate trihydrate.[1][13] Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Materials:

  • 1,3-Dithiane derivative (1 mmol)

  • Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2 mmol)

  • Mortar and pestle

  • Ethanol or acetonitrile

  • Filter funnel and flask

Procedure:

  • In a clean, dry mortar, combine the 1,3-dithiane derivative (1 mmol) and mercury(II) nitrate trihydrate (2 mmol).[1]

  • Grind the solid mixture with a pestle at room temperature.[1][13]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 minutes.[1][13]

  • Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL).[1][13]

  • Filter the mixture to remove insoluble mercury salts.[1]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]

  • If necessary, purify the product further by column chromatography.

Protocol 3: Acid-Catalyzed Deprotection using Polyphosphoric Acid

This protocol details the deprotection of 1,3-dithianes using a mixture of polyphosphoric acid and acetic acid.[15]

Materials:

  • 1,3-Dithiane or 1,3-dithiolane derivative (50 mmol)

  • Polyphosphoric acid (PPA) (1-10 g)

  • Acetic acid (2-10 drops)

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, mix the 1,3-dithiane or 1,3-dithiolane derivative (50 mmol) with polyphosphoric acid (1-10 g) and acetic acid (2-10 drops).[1][15]

  • Stir the mixture at a temperature between 25-45 °C.[1][15]

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-8 hours).[1][15]

  • After the reaction is complete, add water to the mixture to hydrolyze the polyphosphoric acid.[1][15]

  • Extract the product with dichloromethane.[1][15]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

Deprotection Workflow

The following diagram illustrates a general experimental workflow for the deprotection of a dithiane-protected carbonyl compound.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dithiane Dithiane Substrate ReactionMix Reaction Mixture Dithiane->ReactionMix Reagents Deprotection Reagents (e.g., Oxidant, Metal Salt) Reagents->ReactionMix Solvent Solvent Solvent->ReactionMix Quench Quenching ReactionMix->Quench TLC Monitoring Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Product Pure Carbonyl Compound Purification->Product

Caption: General experimental workflow for dithiane deprotection.

Oxidative Deprotection Mechanism

This diagram outlines a plausible mechanistic pathway for the oxidative deprotection of a 1,3-dithiane using an electrophilic oxidant (E⁺), such as a halogenating agent.

Oxidative_Deprotection_Mechanism Dithiane 1,3-Dithiane Sulfonium Sulfonium Ion Intermediate Dithiane->Sulfonium + E⁺ (Oxidant) Hemithioacetal Hemithioacetal Sulfonium->Hemithioacetal + H₂O Carbonyl Carbonyl Compound Hemithioacetal->Carbonyl Hydrolysis Byproduct Disulfide Byproduct Hemithioacetal->Byproduct

Caption: Simplified mechanism of oxidative dithiane deprotection.

Metal-Mediated Deprotection Mechanism

The diagram below illustrates a simplified mechanism for the deprotection of a 1,3-dithiane using a metal salt, such as Hg²⁺.

Metal_Mediated_Deprotection Dithiane 1,3-Dithiane LewisAdduct Lewis Acid-Base Adduct Dithiane->LewisAdduct + Hg²⁺ RingOpening Ring-Opened Intermediate LewisAdduct->RingOpening C-S Cleavage Hydrolysis Hydrolysis Intermediate RingOpening->Hydrolysis + H₂O Carbonyl Carbonyl Compound Hydrolysis->Carbonyl MetalThiolate Metal Thiolate Complex Hydrolysis->MetalThiolate

Caption: Mechanism of metal-mediated dithiane deprotection.

References

Catalytic Activation of 2-Trimethylsilyl-1,3-dithiane: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trimethylsilyl-1,3-dithiane is a versatile reagent in modern organic synthesis, primarily serving as a stable and easily handleable precursor to the 1,3-dithianyl anion, a key acyl anion equivalent.[1][2] This functionality allows for the umpolung, or polarity reversal, of the typical electrophilic character of a carbonyl group, enabling the formation of carbon-carbon bonds crucial in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] The catalytic activation of this compound offers a milder and more efficient alternative to traditional methods that require stoichiometric amounts of strong bases for the deprotonation of 1,3-dithiane.

This document provides detailed application notes and experimental protocols for the two primary modes of catalytic activation: Lewis base catalysis and the generation of 2-lithio-1,3-dithiane for umpolung reactions. A special focus is placed on asymmetric applications, a critical aspect of drug development.

I. Lewis Base Catalyzed Addition to Electrophiles

Lewis base catalysis provides a direct and mild method for the activation of the C-Si bond in this compound, facilitating its addition to various electrophiles such as aldehydes and imines.[4][5] This approach avoids the use of strong, air- and moisture-sensitive bases, making it a more practical option for many synthetic applications.

Reaction Mechanism

The catalytic cycle is initiated by the coordination of a Lewis base to the silicon atom of this compound, forming a hypervalent silicate intermediate. This intermediate is more nucleophilic and reacts with the electrophile (e.g., an aldehyde). Subsequent intramolecular silyl transfer and dissociation of the catalyst regenerates the active catalyst and furnishes the desired product.

Lewis_Base_Catalysis reagent This compound intermediate Hypervalent Silicate Intermediate reagent->intermediate + Catalyst catalyst Lewis Base (e.g., PhONBu4) adduct Silyl-protected Adduct intermediate->adduct + Electrophile electrophile Electrophile (R-CHO or R-CH=NR') adduct->catalyst Catalyst Regeneration product Final Product adduct->product Workup

Caption: Lewis Base Catalyzed Activation of this compound.

Quantitative Data

The following table summarizes the yields of addition products from the reaction of this compound with various aldehydes and imines using tetrabutylammonium phenoxide (PhONBu₄) as a Lewis base catalyst.

EntryElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Benzaldehyde10DMF295
24-Nitrobenzaldehyde10DMF198
34-Methoxybenzaldehyde10DMF392
4Cinnamaldehyde10DMF285
5Cyclohexanecarboxaldehyde10DMF588
6N-Benzylideneaniline20DMF1290
7N-(4-Methoxybenzylidene)aniline20DMF1585

Data sourced from Michida, M., & Mukaiyama, T. (2008). Chemistry–An Asian Journal, 3(8‐9), 1592-1600.[4]

Experimental Protocol: General Procedure for Lewis Base Catalyzed Addition

Materials:

  • This compound

  • Aldehyde or imine

  • Tetrabutylammonium phenoxide (PhONBu₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the aldehyde or imine (1.0 mmol) and this compound (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add tetrabutylammonium phenoxide (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for the time indicated in the data table or until completion as monitored by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired adduct.

II. Umpolung Reactivity via 2-Lithio-1,3-dithiane

The activation of this compound is often achieved by its conversion to 2-lithio-1,3-dithiane through deprotonation with a strong base like n-butyllithium. This lithiated species is a potent nucleophile that reacts with a wide range of electrophiles in classic umpolung fashion.[3][6]

Experimental Workflow

The general workflow involves the in situ generation of the 2-lithio-1,3-dithiane followed by the addition of an electrophile. For asymmetric syntheses, a chiral auxiliary is typically employed on the electrophile.

Umpolung_Workflow start Start: This compound deprotonation Deprotonation with n-BuLi in THF, -78 °C start->deprotonation lithiation Formation of 2-Lithio-1,3-dithiane deprotonation->lithiation electrophile_addition Addition of Electrophile (e.g., Chiral N-phosphonyl imine) lithiation->electrophile_addition reaction Nucleophilic Addition electrophile_addition->reaction workup Aqueous Workup reaction->workup product Final Product (e.g., α-Amino-1,3-dithiane) workup->product

Caption: General Workflow for Umpolung Reactions.

III. Asymmetric Catalytic Activation

For drug development, the synthesis of enantiomerically pure compounds is paramount. While the umpolung strategy often relies on chiral auxiliaries, direct asymmetric catalysis using this compound is an emerging and highly desirable field.

Asymmetric Addition to Imines

One successful approach to asymmetric synthesis involves the reaction of 2-lithio-1,3-dithiane with chiral N-phosphonyl imines.[2] This method provides access to chiral α-amino-1,3-dithianes, which are valuable building blocks for the synthesis of chiral amines and amino acids.

Quantitative Data for Asymmetric Addition

The following table summarizes the diastereoselectivity of the addition of 2-lithio-1,3-dithianes to a chiral N-phosphonyl imine.

EntryR in 2-lithio-1,3-dithianeDiastereomeric Ratio (d.r.)Yield (%)
1H>99:182
2Methyl91:978
3Phenyl83:1775

Data sourced from a study on the asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines.[2]

Experimental Protocol: Asymmetric Addition to a Chiral N-Phosphonyl Imine

Materials:

  • 1,3-Dithiane (or 2-substituted-1,3-dithiane)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Chiral N-phosphonyl imine

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath (-78 °C)

Procedure:

  • To a solution of 1,3-dithiane (1.2 mmol) in anhydrous THF (5 mL) at -20 °C under an inert atmosphere, add n-BuLi (1.2 mmol) dropwise.

  • Stir the mixture at -20 °C for 2 hours.

  • Cool the resulting solution of 2-lithio-1,3-dithiane to -78 °C.

  • Slowly add a solution of the chiral N-phosphonyl imine (1.0 mmol) in anhydrous THF (2 mL) to the solution of the lithiated dithiane.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral α-amino-1,3-dithiane. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Conclusion

The catalytic activation of this compound represents a significant advancement in the application of dithiane chemistry. The Lewis base-catalyzed approach offers a mild and practical method for additions to electrophiles, while the generation of its lithiated counterpart remains a powerful tool for umpolung reactivity, including asymmetric applications. These methodologies provide researchers and drug development professionals with versatile and efficient tools for the construction of complex molecular architectures with high levels of control. Further exploration into direct, catalytic asymmetric transformations of this compound is a promising area for future research.

References

Application Notes and Protocols: 2-Trimethylsilyl-1,3-dithiane Addition to Imines and Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of 2-trimethylsilyl-1,3-dithiane to electrophilic substrates such as imines and epoxides represents a powerful and versatile strategy in modern organic synthesis. This method provides access to valuable α-amino and β-hydroxy dithiane synthons, which are precursors to a wide range of functionalized molecules, including α-amino ketones and β-hydroxy aldehydes. The dithiane moiety serves as a robust acyl anion equivalent, enabling umpolung reactivity. This document provides detailed application notes, experimental protocols, and reaction mechanisms for the addition of this compound to both imines and epoxides.

Addition to Imines

The addition of this compound to imines can be achieved through two primary methodologies: Lewis base catalysis, which activates the carbon-silicon bond, and the use of a pre-formed 2-lithio-1,3-dithiane, a more traditional approach for dithiane additions.

Lewis Base-Catalyzed Addition

A mild and efficient method for the addition of this compound to N-substituted aldimines is catalyzed by a Lewis base.[1][2] This approach avoids the use of strong bases like n-butyllithium, offering broader functional group tolerance. The reaction proceeds smoothly to afford the corresponding β-amino dithiane adducts in good to high yields.[1]

Reaction Scheme: R¹-CH=N-R² + (CH₃)₃Si-dithiane --(Lewis Base Catalyst)--> R¹-CH(NHR²)-dithiane

Data Presentation: Lewis Base-Catalyzed Addition to Imines
EntryAldimine (R¹)N-Substituent (R²)Catalyst (mol%)SolventTime (h)Yield (%)Ref.
1C₆H₅BocPhONnBu₄ (10)DMF1295[1]
24-MeOC₆H₄BocPhONnBu₄ (10)DMF1592[1]
34-ClC₆H₄BocPhONnBu₄ (10)DMF1298[1]
4c-C₆H₁₁BocPhONnBu₄ (10)DMF2485[1]
5n-C₅H₁₁BocPhONnBu₄ (10)DMF2488[1]
Asymmetric Addition of 2-Lithio-1,3-dithiane to Chiral Imines

For stereocontrolled additions, 2-lithio-1,3-dithiane can be reacted with chiral imines, such as N-phosphonyl imines. This method allows for the synthesis of enantioenriched α-amino 1,3-dithianes with high diastereoselectivity.[3] The slow addition of the chiral imine to the solution of 2-lithio-1,3-dithiane is crucial for achieving high stereoselectivity.[3]

Reaction Scheme: R¹-CH=N-P(O)(OR²)₂ + lithio-dithiane --> R¹-CH(NHP(O)(OR²)₂)-dithiane

Data Presentation: Asymmetric Addition to N-Phosphonyl Imines
EntryImine (R¹)DithianeTemperature (°C)Time (h)Yield (%)Diastereomeric RatioRef.
1C₆H₅2-lithio-1,3-dithiane-78182>99:1[3]
24-MeC₆H₄2-lithio-1,3-dithiane-7817898:2[3]
34-FC₆H₄2-lithio-1,3-dithiane-78180>99:1[3]
42-Thienyl2-lithio-1,3-dithiane-7817597:3[3]
5C₆H₅2-lithio-2-methyl-1,3-dithiane-7817295:5[3]

Addition to Epoxides

The addition of this compound to epoxides typically proceeds via its lithiated form, 2-lithio-2-trimethylsilyl-1,3-dithiane, which acts as a potent nucleophile. This reaction is a cornerstone in the synthesis of complex natural products, providing a route to β-hydroxy carbonyl compounds after deprotection.[4] The reaction involves the nucleophilic ring-opening of the epoxide by the dithiane anion.[4][5]

Reaction Scheme: R¹R²C(O)CH₂ + lithio-dithiane --> R¹R²C(OH)CH₂-dithiane

Data Presentation: Addition of Lithiated Dithianes to Epoxides
EntryEpoxideDithiane AnionTemperature (°C)Time (h)Yield (%)Ref.
1Cyclohexene oxide2-lithio-1,3-dithiane-78 to rt1296[6]
2Styrene oxide2-lithio-1,3-dithiane-78 to rt1287[6]
3(-)-Benzyl glycidyl ether2-lithio-2-trimethylsilyl-1,3-dithiane-78 to rt-59 (overall)[5]
4(S)-Epichlorohydrin2-lithio-2-methyl-1,3-dithiane-78 to rt14Good[4]

Experimental Protocols

Protocol 1: Lewis Base-Catalyzed Addition of this compound to an N-Boc Imine

Materials:

  • N-Boc-benzylideneimine (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrabutylammonium phenoxide (PhONnBu₄) (0.1 mmol, 10 mol%)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add the N-Boc-benzylideneimine and anhydrous DMF.

  • Add the this compound to the solution.

  • Add the tetrabutylammonium phenoxide catalyst to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino dithiane.

Protocol 2: Asymmetric Addition of 2-Lithio-1,3-dithiane to a Chiral N-Phosphonyl Imine

Materials:

  • 1,3-Dithiane (0.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (3 mL)

  • n-Butyllithium (1.6 M in hexanes, 0.22 mmol)

  • Chiral N-phosphonyl imine (0.1 mmol)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a dry, three-necked flask under an inert atmosphere, dissolve 1,3-dithiane in anhydrous THF.

  • Cool the solution to -30 °C.

  • Slowly add n-butyllithium dropwise and stir the mixture for 1 hour at this temperature to generate the 2-lithio-1,3-dithiane.

  • Cool the reaction mixture to -78 °C.

  • Dissolve the chiral N-phosphonyl imine in anhydrous THF (1 mL).

  • Add the solution of the N-phosphonyl imine to the solution of 2-lithio-1,3-dithiane dropwise over 1 hour using a syringe pump.

  • Stir the reaction mixture at -78 °C for an additional 1 hour.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by washing the solid with hexane or a mixture of hexane-ethyl acetate to yield the pure α-amino 1,3-dithiane.[3]

Protocol 3: Addition of Lithiated this compound to an Epoxide

Materials:

  • This compound (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • n-Butyllithium (1.6 M in hexanes, 1.1 mmol)

  • Epoxide (1.0 mmol)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes to generate the lithiated species.

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of the epoxide in anhydrous THF dropwise to the dithiane anion solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy dithiane adduct.

Mandatory Visualizations

Reaction_Pathway_Imine_Addition cluster_lewis_base Lewis Base Catalyzed Addition cluster_lithiation Lithiated Dithiane Addition Imine_LB Imine (R¹-CH=N-R²) Intermediate_LB Hypervalent Silicon Intermediate Imine_LB->Intermediate_LB SilylDithiane_LB This compound SilylDithiane_LB->Intermediate_LB Activation Catalyst Lewis Base (e.g., PhONnBu₄) Catalyst->Intermediate_LB Product_LB β-Amino Dithiane Intermediate_LB->Product_LB Addition Imine_Li Imine (R¹-CH=N-R²) Product_Li β-Amino Dithiane Imine_Li->Product_Li Dithiane_Li 1,3-Dithiane LithioDithiane 2-Lithio-1,3-dithiane Dithiane_Li->LithioDithiane nBuLi n-BuLi LithioDithiane->Product_Li Nucleophilic Addition

Caption: Reaction pathways for the addition of dithiane to imines.

Reaction_Pathway_Epoxide_Addition cluster_epoxide Addition to Epoxides Epoxide Epoxide Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate SilylDithiane This compound LithioSilylDithiane 2-Lithio-2-trimethylsilyl- 1,3-dithiane SilylDithiane->LithioSilylDithiane nBuLi n-BuLi LithioSilylDithiane->Alkoxide_Intermediate Nucleophilic Ring Opening Product β-Hydroxy Dithiane Alkoxide_Intermediate->Product Workup Aqueous Workup

Caption: Reaction pathway for the addition of lithiated dithiane to epoxides.

Experimental_Workflow start Start reagents Combine Reactants (Dithiane, Electrophile, Solvent) start->reagents activation Activate Dithiane (Add Lewis Base or n-BuLi) reagents->activation reaction Stir at Appropriate Temperature and Time activation->reaction quench Quench Reaction (e.g., aq. NH₄Cl) reaction->quench extraction Liquid-Liquid Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for dithiane addition reactions.

References

Application Notes and Protocols: 2-Trimethylsilyl-1,3-dithiane in Fragment Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Trimethylsilyl-1,3-dithiane has emerged as a versatile and powerful reagent in modern organic synthesis, particularly in the strategic coupling of complex molecular fragments. Its ability to function as a masked acyl anion equivalent, coupled with the unique reactivity imparted by the trimethylsilyl group, enables a range of highly efficient and stereocontrolled carbon-carbon bond formations. This document provides detailed application notes and experimental protocols for the use of this compound in two key fragment coupling strategies: the Smith-Tietze multicomponent linchpin coupling with epoxides and the Lewis base-catalyzed addition to carbonyls and imines. These methods are invaluable for the rapid assembly of complex molecular architectures, finding significant application in natural product synthesis and drug discovery.

Introduction

The strategic disconnection of a complex target molecule into smaller, more manageable fragments is a cornerstone of modern synthetic chemistry. The subsequent reassembly of these fragments, or "fragment coupling," requires robust and reliable chemical transformations. This compound serves as a "linchpin" in many such strategies, enabling the union of two or more electrophilic fragments in a single, highly controlled operation.

The key to its utility lies in the ability of the silyl group to facilitate the generation of a dithianyl anion and to orchestrate subsequent rearrangements, most notably the[1][2]-Brook rearrangement. This allows for a sequential reaction cascade, where the initial dithiane adduct can be transformed in situ into a new nucleophile, ready to engage a second electrophile.

This document will detail the mechanistic underpinnings, provide quantitative data on the scope and limitations, and offer step-by-step experimental protocols for the major applications of this compound in fragment coupling.

I. Smith-Tietze Multicomponent Dithiane Linchpin Coupling

The Smith-Tietze coupling is a powerful one-pot multicomponent reaction that utilizes a 2-silylated-1,3-dithiane to couple two different epoxide fragments.[3][4] This methodology is particularly advantageous for the synthesis of polyketide natural products, which often feature complex stereochemical arrays.[2][5]

A. Mechanism and Workflow

The reaction commences with the deprotonation of this compound to generate the corresponding lithiated species. This nucleophile then attacks the first epoxide, leading to a ring-opened alkoxide. The crucial step is the subsequent solvent-controlled[1][2]-Brook rearrangement, where the silyl group migrates from carbon to the newly formed oxygen anion.[4] This intramolecular rearrangement regenerates a dithianyl anion at a new position, which can then be trapped by a second, different electrophile (typically another epoxide). The use of additives like HMPA or DMPU is often critical to control the timing of the Brook rearrangement.[4]

Smith_Tietze_Workflow reagent 2-TMS-1,3-dithiane deprotonation Deprotonation (n-BuLi, THF, -78 °C) reagent->deprotonation anion1 Lithiated Dithiane deprotonation->anion1 addition1 Nucleophilic Addition anion1->addition1 epoxide1 Epoxide 1 epoxide1->addition1 alkoxide Alkoxide Intermediate addition1->alkoxide brook [1,4]-Brook Rearrangement (HMPA) alkoxide->brook anion2 Regenerated Anion brook->anion2 addition2 Nucleophilic Addition anion2->addition2 epoxide2 Epoxide 2 epoxide2->addition2 product Coupled Product addition2->product

Figure 1: Workflow of the Smith-Tietze Linchpin Coupling.
B. Data Presentation: Substrate Scope and Yields

The Smith-Tietze linchpin coupling has been successfully applied to a variety of substituted epoxides, demonstrating its broad utility. The following table summarizes representative yields for the coupling of different epoxides.

EntryDithianeEpoxide 1Epoxide 2ProductYield (%)Reference
12-TMS-1,3-dithiane(R)-Styrene oxide(S)-Propylene oxideAdduct of Styrene and Propylene Oxides75[6]
22-TMS-1,3-dithiane(R)-1,2-Epoxybutane(S)-1,2-EpoxybutaneMeso-like diol precursor82[6]
32-TMS-1,3-dithiane(S)-Glycidyl nosylate(R)-EpichlorohydrinChiral amino alcohol precursor68[7]
42-TMS-1,3-dithiane(R)-Propylene oxide(R)-Propylene oxideSymmetrical diol85[6]
52-phenyl-2-TMS-1,3-dithiane(S)-Styrene oxide(R)-1,2-EpoxyhexanePhenyl ketone derivative71[6]
C. Experimental Protocol: General Procedure for Smith-Tietze Coupling

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Epoxide 1 (1.1 equiv)

  • Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (2.0 equiv)

  • Epoxide 2 (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound and dissolve it in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Add a solution of Epoxide 1 in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour and then warm to -25 °C and stir for an additional 4 hours.

  • Cool the reaction mixture back to -78 °C and add HMPA or DMPU.

  • After stirring for 15 minutes, add a solution of Epoxide 2 in anhydrous THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Lewis Base-Catalyzed Addition to Carbonyls and Imines

In this application, this compound serves as a stable precursor to a nucleophilic dithiane species that can be catalytically activated by a Lewis base for addition to electrophiles such as aldehydes, ketones, and imines.[3][8] This method offers a milder alternative to the use of strongly basic conditions for generating the dithianyl anion.

A. Mechanism and Workflow

The reaction is initiated by the activation of the carbon-silicon bond in this compound by a Lewis base catalyst, such as a phenoxide or fluoride source.[3] This generates a hypervalent silicon intermediate, which effectively delivers the dithianyl nucleophile to the electrophile. The subsequent workup liberates the dithiane adduct.

Lewis_Base_Catalysis reagent 2-TMS-1,3-dithiane activation Activation reagent->activation catalyst Lewis Base (e.g., PhONa) catalyst->activation activated_complex Hypervalent Silicon Intermediate activation->activated_complex addition Nucleophilic Addition activated_complex->addition electrophile Aldehyde/Imine electrophile->addition adduct Dithiane Adduct addition->adduct

References

Troubleshooting & Optimization

Technical Support Center: 2-Trimethylsilyl-1,3-dithiane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-trimethylsilyl-1,3-dithiane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments for improved yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in organic synthesis?

A1: this compound serves as a versatile acyl anion equivalent.[1] After activation, it can react with various electrophiles, such as aldehydes and ketones, to form carbon-carbon bonds. The dithiane group acts as a masked carbonyl, which can be revealed in a subsequent deprotection step.

Q2: Why is the reaction often performed with a Lewis base catalyst instead of forming the 2-lithio-1,3-dithiane first?

A2: Using a Lewis base to catalyze the reaction of this compound offers a milder alternative to the traditional generation of 2-lithio-1,3-dithiane with strong bases like n-butyllithium.[2] This catalytic approach avoids the need for cryogenic temperatures (e.g., -78 °C) and can be more tolerant of certain functional groups, proceeding smoothly under mild conditions to give adducts in good to high yields.[2]

Q3: My reaction yield is low. What are the most common causes?

A3: Low yields in dithiane chemistry often stem from a few critical factors:

  • Moisture: The presence of water in solvents or on glassware can quench anionic intermediates. It is crucial to use anhydrous solvents and oven-dried glassware under an inert atmosphere.

  • Reagent Purity: The quality of the this compound and the electrophile is paramount. Impurities can lead to side reactions.

  • Inefficient Catalyst Activation: If using a Lewis base-catalyzed protocol, the catalyst's effectiveness can be compromised by impurities or improper reaction conditions.

  • Suboptimal Temperature: While catalytic methods are milder, temperature can still influence reaction rates and the stability of intermediates.

  • Difficult Deprotection: The final step of hydrolyzing the dithiane to the carbonyl can be challenging and yield-limiting. The choice of deprotection method is critical and substrate-dependent.

Q4: What is the best method to deprotect the dithiane group after the reaction?

A4: There is no single "best" method, as the optimal conditions depend on the overall structure of the molecule and the presence of other functional groups. Common methods include using mercury(II) salts, oxidative methods with reagents like bis(trifluoroacetoxy)iodobenzene (BTI) or o-iodoxybenzoic acid (IBX), or milder conditions using reagents like TMSCl/NaI.[3][4][5] It is often necessary to screen several methods to find the one that provides the best yield with minimal side reactions for a specific substrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem 1: Low or No Conversion of Starting Material
Possible CauseRecommended Solution
Inactive Catalyst Ensure the Lewis base catalyst (e.g., tetrabutylammonium phenoxide) is pure and anhydrous. Consider preparing it fresh if degradation is suspected.
Insufficient Activation The carbon-silicon bond must be effectively activated.[2] Ensure the correct stoichiometry of the catalyst is used. In some cases, a slight increase in reaction temperature may be required.
Poor Reagent Quality Purify the this compound by fractional distillation.[6] Ensure the aldehyde or ketone electrophile is also pure.
Presence of Moisture Rigorously dry all solvents and glassware. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Problem 2: Formation of Side Products
Possible CauseRecommended Solution
Reaction with Enolizable Protons In reactions with ketones that have α-protons, the Lewis base catalyst can sometimes promote side reactions. The use of this compound under catalytic conditions is specifically noted to be applicable for these substrates, suggesting it can be a good alternative to traditional strong base methods.[2]
Brook Rearrangement In lithiated systems, a 1,4-Brook rearrangement can sometimes be a competing pathway, especially if HMPA is used as an additive.[5]
Over-reaction/Degradation Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent degradation of the product.
Problem 3: Low Yield During Work-up or Deprotection
Possible CauseRecommended Solution
Product Instability The α-hydroxy dithiane adduct may be sensitive to acidic or basic conditions during work-up. Use a neutral quench (e.g., saturated aq. NH₄Cl) and avoid prolonged exposure to silica gel if the product is unstable.
Inefficient Deprotection The dithiane hydrolysis is a critical, often low-yielding step. Screen multiple deprotection methods to find the optimal one for your substrate (see Data Presentation section).
Product Volatility If the final ketone product is volatile, take care during solvent removal. Use lower temperatures and pressures on the rotary evaporator.

Data Presentation

Table 1: Comparison of Common Dithiane Deprotection Methods

The following table summarizes various reagents used for the deprotection of 2-substituted-1,3-dithianes to their corresponding carbonyl compounds, along with representative yields.

Reagent / ConditionsSubstrate TypeYield (%)Reference / Notes
Hg(II) Nitrate Trihydrate (solid state)Aromatic & Aliphatic Dithianes90-98%Fast (1-4 min) and high-yielding, but uses toxic mercury.[3]
Polyphosphoric Acid / Acetic AcidAromatic & Aliphatic Dithianes72-86%Inexpensive and milder than many metal-based reagents.[4]
o-Iodoxybenzoic acid (IBX) / β-CD in H₂OGeneral ThioacetalsExcellentNeutral conditions at room temperature.[5]
Bis(trifluoroacetoxy)iodobenzene (BTI)General ThioacetalsGoodEffective for oxidative deprotection, especially for labile alkaloids.[5]
H₂O₂ (30%) / I₂ (cat.) / SDS in H₂OAromatic & Aliphatic DithianesExcellentMild, neutral conditions with good functional group tolerance.[5]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dithiane

This procedure is a prerequisite for preparing the silylated reagent.

  • Apparatus Setup: Equip a three-necked, round-bottomed flask with a reflux condenser, mechanical stirrer, and a dropping funnel.

  • Initial Charge: Charge the flask with boron trifluoride diethyl etherate (36 mL), glacial acetic acid (72 mL), and chloroform (120 mL).

  • Reagent Addition: Heat the mixture to reflux with vigorous stirring. Add a solution of 1,3-propanedithiol (32 g) and dimethoxymethane (25 g) in chloroform (450 mL) dropwise over 8 hours.

  • Work-up: Cool the reaction to room temperature. Wash the mixture sequentially with water (4 x 80 mL), 10% aq. KOH (2 x 120 mL), and water (2 x 80 mL).

  • Isolation: Dry the organic layer over potassium carbonate, concentrate under reduced pressure, and recrystallize the resulting solid from methanol.

  • Yield: This procedure typically yields 82-86% of 1,3-dithiane as colorless crystals.[7][8]

Protocol 2: Lewis Base-Catalyzed Addition to an Aldehyde

This protocol describes a general procedure for the addition of this compound to an electrophile like benzaldehyde, using a Lewis base catalyst.[1][2]

  • Catalyst Preparation: Prepare a stock solution of the Lewis base catalyst, such as tetrabutylammonium phenoxide (PhONnBu₄), in a dry aprotic solvent like THF or DMF.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon), add the aldehyde (1.0 mmol) and this compound (1.2 mmol) in the chosen dry solvent (e.g., DMF, 5 mL).

  • Initiation: Add a catalytic amount of the Lewis base solution (e.g., 0.1 mmol, 10 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the aldehyde is consumed. Reactions are often complete within a few hours.

  • Quench and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude α-hydroxy dithiane adduct by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Yield cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Reagent Issues Reagent Issues Low Yield->Reagent Issues Condition Issues Condition Issues Low Yield->Condition Issues Workup Issues Workup Issues Low Yield->Workup Issues Purify Reagents Purify Reagents Reagent Issues->Purify Reagents Ensure Anhydrous Conditions Ensure Anhydrous Conditions Reagent Issues->Ensure Anhydrous Conditions Condition Issues->Ensure Anhydrous Conditions Optimize Catalyst/Temp Optimize Catalyst/Temp Condition Issues->Optimize Catalyst/Temp Screen Deprotection Methods Screen Deprotection Methods Workup Issues->Screen Deprotection Methods

Caption: Troubleshooting logic for low yield reactions.

Reaction_Pathway reagents 2-TMS-Dithiane + Aldehyde (R-CHO) activation Activation of C-Si Bond reagents->activation catalyst Lewis Base Catalyst catalyst->activation adduct α-Hydroxy Dithiane Adduct activation->adduct deprotection Deprotection (e.g., Hg(II), IBX) adduct->deprotection product Final Carbonyl Product (R-CO-R') deprotection->product

Caption: General workflow for dithiane addition and deprotection.

References

Technical Support Center: Reactions of 2-Trimethylsilyl-1,3-dithiane with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-trimethylsilyl-1,3-dithiane. The following sections address common side reactions and offer solutions to optimize experimental outcomes.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product in Peterson Olefination with Aldehydes and Ketones

Possible Causes:

  • Incomplete Deprotonation: The formation of the lithiated this compound is essential for the reaction to proceed. Incomplete deprotonation can result from using a weak base, insufficient amount of base, or the presence of moisture which quenches the organolithium reagent.

  • Decomposition of the Lithiated Intermediate: The lithiated dithiane is thermally unstable and can decompose if the reaction temperature is not kept sufficiently low.

  • Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all.

  • Enolization of the Carbonyl Compound: Ketones with acidic α-protons can be deprotonated by the lithiated dithiane, leading to the formation of an enolate and quenching of the nucleophile.

Solutions:

ParameterRecommendationRationale
Base Selection Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).n-BuLi is a very strong base suitable for deprotonating the dithiane. LDA is a bulkier, strong base that can be advantageous in minimizing side reactions with enolizable ketones.
Reaction Temperature Maintain a low temperature (typically -78 °C to -40 °C) during deprotonation and addition of the electrophile.The lithiated intermediate is more stable at lower temperatures, minimizing decomposition.
Reagent Purity Use freshly titrated n-BuLi and anhydrous solvents (e.g., THF, diethyl ether). Ensure all glassware is oven-dried.Moisture and impurities will consume the organolithium reagent, leading to lower yields.
Addition Order Add the solution of the lithiated dithiane to the carbonyl compound, especially with enolizable ketones.This keeps the concentration of the strong base low in the presence of the ketone, potentially reducing enolization.
Problem 2: Competing Brook Rearrangement Leading to Silyl Enol Ether Formation with Carbonyls

The Brook rearrangement is an intramolecular migration of a silyl group from carbon to oxygen. In the context of reactions with carbonyl compounds, the initially formed alkoxide can rearrange to a more stable silyl enol ether, which is a common side reaction.[1][2]

Solutions to Minimize Brook Rearrangement:

ParameterRecommendationRationale
Counterion Use of magnesium-based reagents or addition of MgBr₂ can sometimes suppress the Brook rearrangement.The stronger coordination of Mg²⁺ with the oxygen of the intermediate alkoxide can disfavor the rearrangement.
Temperature Maintain strict low-temperature conditions (-78 °C) throughout the reaction and quenching.The rearrangement is often kinetically slower at lower temperatures.
Solvent The choice of solvent can influence the equilibrium between the desired product and the rearranged product. Less polar solvents may disfavor the rearrangement in some cases.Solvent polarity can affect the stability of the charged intermediates.
Problem 3: Formation of Elimination (E2) Products with Alkyl Halides

When using secondary or sterically hindered primary alkyl halides as electrophiles, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct.[3][4]

Solutions to Minimize E2 Elimination:

ParameterRecommendationRationale
Electrophile Choice Whenever possible, use primary unhindered alkyl iodides or bromides. Tosylates of primary alcohols are also good substrates.[5]These electrophiles are more susceptible to SN2 attack and less prone to elimination.
Base Selection Use a less sterically demanding base for the initial deprotonation if the subsequent alkylation is prone to elimination. However, a strong base is still required.A very bulky base can sometimes exacerbate elimination with a hindered electrophile.
Reaction Temperature Perform the alkylation at the lowest possible temperature (e.g., -78 °C).Elimination reactions generally have a higher activation energy than substitution reactions and are thus disfavored at lower temperatures.
Problem 4: Over-alkylation of the Dithiane

The product of the initial alkylation still possesses an acidic proton at the 2-position, which can be removed by any remaining strong base, leading to a second alkylation.

Solutions to Minimize Over-alkylation:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the deprotonating agent and then add a stoichiometric amount (1.0 equivalent) of the electrophile.Precise control of the reagent ratios prevents excess base from being present after the initial alkylation.
Addition Method Add the electrophile slowly and dropwise to the solution of the lithiated dithiane.This helps to ensure that the electrophile reacts as it is added, minimizing the time for deprotonation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a reagent in the Peterson olefination reaction to synthesize ketene dithioacetals from aldehydes and ketones.[6][7] This reaction serves as a one-carbon homologation. The resulting ketene dithioacetals are versatile synthetic intermediates.[8][9] It is also used to generate acylsilanes when reacted with electrophiles like epoxides.[6]

Q2: Why is the deprotonation of this compound carried out at low temperatures?

A2: The resulting 2-lithio-2-trimethylsilyl-1,3-dithiane is a thermally unstable intermediate. Performing the deprotonation and subsequent reaction at low temperatures (typically -78 °C to -40 °C) is crucial to prevent its decomposition and ensure a good yield of the desired product.

Q3: What is the Brook rearrangement and when is it a significant side reaction?

A3: The Brook rearrangement is the intramolecular migration of a silyl group from a carbon atom to an oxygen atom.[1][2][9] In reactions of lithiated this compound with carbonyls or epoxides, the initial adduct is an alkoxide. This alkoxide can rearrange to form a more thermodynamically stable silyl ether, which is often an undesired side product. This rearrangement is particularly prevalent in reactions with epoxides.

Q4: Can I use secondary alkyl halides as electrophiles?

A4: While it is possible, using secondary alkyl halides significantly increases the likelihood of a competing E2 elimination side reaction, which will reduce the yield of the desired alkylated product.[3][4] If a secondary alkyl halide must be used, it is critical to maintain very low reaction temperatures to favor the SN2 pathway. Primary alkyl halides are the preferred electrophiles.[5]

Q5: How can I avoid the formation of di-alkylated products?

A5: The formation of di-alkylated products, or over-alkylation, occurs when the mono-alkylated product is deprotonated by excess strong base and reacts with another molecule of the electrophile.[10] To avoid this, it is essential to use carefully controlled stoichiometry, typically with a slight excess of the base relative to the dithiane and a 1:1 ratio of the lithiated dithiane to the electrophile. Slow, dropwise addition of the electrophile can also help.

Experimental Protocols

Protocol 1: General Procedure for the Peterson Olefination of an Aldehyde with this compound

This protocol is a general guideline for the synthesis of ketene dithioacetals.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add this compound (1.0 eq).

  • Dissolve the dithiane in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. A color change to yellow or orange indicates the formation of the lithiated species.

  • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude ketene dithioacetal, which can be purified by column chromatography on silica gel.

Protocol 2: Minimizing Brook Rearrangement in the Reaction with an Epoxide to form an Acylsilane

This protocol is designed to favor the formation of the acylsilane over the Brook rearrangement product when reacting with an epoxide.

Materials:

  • This compound

  • Anhydrous diethyl ether

  • n-Butyllithium (n-BuLi) in hexanes

  • Epoxide

  • Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow steps 1-5 from Protocol 1, using anhydrous diethyl ether as the solvent.

  • After formation of the lithiated dithiane, add HMPA (2.0 eq) dropwise at -78 °C.

  • Stir the solution for 30 minutes at -78 °C.

  • Slowly add a solution of the epoxide (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Work up the reaction as described in Protocol 1 (steps 10-12). The resulting product is the silylated dithiane adduct.

  • The acylsilane can be obtained by subsequent deprotection of the dithiane.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Side Products electrophile Identify the Electrophile start->electrophile carbonyl Aldehyde or Ketone electrophile->carbonyl Carbonyl alkyl_halide Alkyl Halide electrophile->alkyl_halide Alkyl Halide epoxide Epoxide electrophile->epoxide Epoxide enolizable Is the ketone enolizable? carbonyl->enolizable hindered_halide Is the alkyl halide secondary or hindered primary? alkyl_halide->hindered_halide brook_rearrangement_epoxide Brook Rearrangement is the major side reaction. epoxide->brook_rearrangement_epoxide brook_rearrangement_carbonyl Brook Rearrangement Suspected? enolizable->brook_rearrangement_carbonyl No solution_enolizable Use LDA as base. Add lithiated dithiane to ketone. enolizable->solution_enolizable Yes solution_brook_carbonyl Maintain strict low temperature (-78°C). Consider MgBr2 addition. brook_rearrangement_carbonyl->solution_brook_carbonyl Yes peterson_ok Proceed with standard Peterson Olefination protocol. brook_rearrangement_carbonyl->peterson_ok No over_alkylation Over-alkylation observed? hindered_halide->over_alkylation No solution_elimination Maintain very low temperature (-78°C). Use primary alkyl iodide if possible. hindered_halide->solution_elimination Yes solution_over_alkylation Use precise stoichiometry (1.05 eq base). Slowly add electrophile. over_alkylation->solution_over_alkylation Yes alkylation_ok Proceed with standard alkylation protocol. over_alkylation->alkylation_ok No solution_brook_epoxide Use HMPA as an additive. Allow for longer reaction times. brook_rearrangement_epoxide->solution_brook_epoxide

Caption: Troubleshooting workflow for side reactions of this compound.

Deprotonation_and_Reaction_Pathway start Start: 2-TMS-1,3-dithiane deprotonation Deprotonation (n-BuLi or LDA, THF, -78°C) start->deprotonation lithiated_dithiane 2-Lithio-2-TMS-1,3-dithiane deprotonation->lithiated_dithiane add_electrophile Addition of Electrophile (R-X) lithiated_dithiane->add_electrophile aldehyde_ketone Aldehyde/Ketone (R₂C=O) add_electrophile->aldehyde_ketone alkyl_halide Primary Alkyl Halide (R-CH₂-X) add_electrophile->alkyl_halide epoxide Epoxide add_electrophile->epoxide peterson_path Peterson Olefination aldehyde_ketone->peterson_path brook_path_carbonyl Brook Rearrangement aldehyde_ketone->brook_path_carbonyl sn2_path SN2 Alkylation alkyl_halide->sn2_path epoxide_addition Nucleophilic Ring Opening epoxide->epoxide_addition ketene_dithioacetal Ketene Dithioacetal peterson_path->ketene_dithioacetal silyl_enol_ether Silyl Enol Ether (Side Product) brook_path_carbonyl->silyl_enol_ether alkylated_dithiane 2-Alkyl-2-TMS-1,3-dithiane sn2_path->alkylated_dithiane adduct Adduct epoxide_addition->adduct brook_path_epoxide Brook Rearrangement rearranged_product Rearranged Product (Side Product) brook_path_epoxide->rearranged_product adduct->brook_path_epoxide acylsilane Acylsilane (after deprotection) adduct->acylsilane

References

Technical Support Center: Purification of Products from 2-Trimethylsilyl-1,3-dithiane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2-trimethylsilyl-1,3-dithiane. The focus is on the purification of the resulting products, which are typically ketene dithioacetals or β-hydroxy silanes, and the subsequent carbonyl compounds after deprotection.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions utilizing this compound.

Issue 1: Difficulty in separating the desired product from non-polar byproducts.

  • Question: After aqueous workup of my reaction, my crude NMR shows a mixture of my desired ketene dithioacetal and other non-polar impurities that are difficult to separate by silica gel chromatography. What are these impurities and how can I remove them?

  • Answer: The primary non-polar byproduct is often unreacted this compound. Other possibilities include siloxanes formed from the hydrolysis of silylating agents. To address this, consider the following:

    • Optimization of Reaction Conditions: Ensure the reaction goes to completion to minimize unreacted starting material. Careful monitoring by Thin Layer Chromatography (TLC) is crucial.

    • Chromatography Strategy: Use a non-polar solvent system for column chromatography, such as a gradient of ethyl acetate in hexanes. The unreacted this compound should elute before the more polar ketene dithioacetal product.

    • Alternative Purification: If the product is a solid, recrystallization can be an effective method to remove non-polar impurities.

Issue 2: The product appears to be decomposing on the silica gel column.

  • Question: I am attempting to purify my β-hydroxy silane intermediate, but I observe streaking on my TLC plate and a low recovery yield from my column. What is causing this decomposition and how can I prevent it?

  • Answer: The β-hydroxy silane intermediate of a Peterson olefination can be sensitive to both acidic and basic conditions, and silica gel is weakly acidic. This can catalyze the elimination to the corresponding ketene dithioacetal on the column, leading to a mixture of products and poor separation.

    • Deactivation of Silica Gel: To minimize decomposition, you can use deactivated silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexanes/ethyl acetate) and then flushing with the eluent before loading your sample.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your chromatography.

    • Direct Elimination: If the β-hydroxy silane is not the desired final product, you can intentionally induce elimination before purification. Treatment of the crude product with a mild acid (like p-toluenesulfonic acid) or base (such as sodium hydride) will convert the β-hydroxy silane to the more stable ketene dithioacetal, which is generally more amenable to purification on silica gel.

Issue 3: Difficulty in removing sulfur-containing impurities after dithiane deprotection.

  • Question: I have successfully deprotected my dithiane to the desired carbonyl compound, but my product is contaminated with foul-smelling sulfur byproducts. How can I effectively remove these?

  • Answer: The deprotection of dithianes often generates volatile and non-volatile sulfur-containing byproducts. Several strategies can be employed for their removal:

    • Aqueous Workup with Oxidizing Agents: Washing the organic layer with an oxidizing solution, such as aqueous sodium hypochlorite (bleach), can help to oxidize the sulfur byproducts to more water-soluble sulfoxides and sulfones, which can then be removed in the aqueous phase.

    • Copper(II) Salt Washes: Washing the organic layer with a saturated aqueous solution of copper(II) chloride or copper(II) sulfate can precipitate copper thiolates, which can be removed by filtration.

    • Recrystallization: If your final carbonyl compound is a solid, recrystallization is an excellent method for removing residual sulfur impurities.

    • Column Chromatography: Careful column chromatography can separate the desired carbonyl compound from the sulfur byproducts. The polarity of these byproducts can vary, so careful TLC analysis is necessary to determine the optimal solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the typical workup procedure for a reaction involving this compound?

A1: A standard aqueous workup is typically employed. This involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. The aqueous layer is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Q2: How can I monitor the progress of my this compound reaction by TLC?

A2: You can monitor the consumption of the starting materials (e.g., the aldehyde or ketone) and the formation of the product. Since dithianes and silylated compounds may not be UV-active, you will likely need to use a staining agent for visualization. A potassium permanganate (KMnO₄) stain is often effective for visualizing dithianes, as the sulfur atoms are readily oxidized, appearing as yellow or white spots on a purple background.

Q3: My desired ketene dithioacetal is an oil. What is the best way to purify it?

A3: For oily products, silica gel column chromatography is the most common purification method. It is important to choose an appropriate solvent system based on TLC analysis to ensure good separation from any byproducts or unreacted starting materials.

Q4: Is this compound stable to silica gel chromatography?

A4: Yes, this compound is generally stable to purification by silica gel chromatography using neutral eluents.

Data Presentation

The following table provides illustrative data for the purification of a representative product from a reaction between an aldehyde and this compound, leading to a ketene dithioacetal. Please note that actual results will vary depending on the specific substrates and reaction conditions.

Purification MethodTypical Eluent/Solvent SystemExpected PurityExpected YieldAdvantagesDisadvantages
Silica Gel Chromatography Hexane/Ethyl Acetate (9:1)>95%70-90%High resolution, effective for separating closely related impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Ethanol/Water>98%60-80%Can provide very high purity, scalable, and cost-effective.Only applicable to solid products, potential for product loss in the mother liquor.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Aldehyde (Peterson Olefination)

  • To a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: General Procedure for the Deprotection of a Dithiane using Mercury(II) Chloride

Note: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.

  • To a solution of the dithiane (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v), add mercury(II) chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the inorganic salts.

  • Wash the filter cake with additional dichloromethane.

  • Wash the combined filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude carbonyl compound by silica gel column chromatography or recrystallization.

Mandatory Visualization

Reaction_Workflow cluster_reaction Reaction cluster_purification Purification cluster_deprotection Deprotection & Final Purification start This compound + Electrophile reaction Peterson Olefination start->reaction crude Crude Product (Ketene Dithioacetal / β-Hydroxy Silane) reaction->crude workup Aqueous Workup crude->workup purification Column Chromatography or Recrystallization workup->purification pure_intermediate Pure Dithiane Adduct purification->pure_intermediate deprotection Dithiane Deprotection pure_intermediate->deprotection crude_carbonyl Crude Carbonyl deprotection->crude_carbonyl final_purification Purification (e.g., Chromatography, Recrystallization) crude_carbonyl->final_purification final_product Pure Carbonyl Compound final_purification->final_product

Caption: General experimental workflow for this compound reactions.

Troubleshooting_Purification cluster_solution Potential Solutions start Crude Product Analysis (TLC, NMR) p1 Multiple Non-polar Spots? start->p1 p2 Streaking / Decomposition on TLC? start->p2 p3 Sulfur Impurities after Deprotection? start->p3 s1a Optimize Reaction Time p1->s1a Yes s1b Careful Chromatography (Non-polar eluent) p1->s1b Yes s1c Recrystallization p1->s1c Yes s2a Use Deactivated Silica p2->s2a Yes s2b Use Alumina / Florisil p2->s2b Yes s2c Induce Elimination Before Purification p2->s2c Yes s3a Oxidative Workup (e.g., bleach) p3->s3a Yes s3b Cu(II) Salt Wash p3->s3b Yes s3c Recrystallization p3->s3c Yes

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Optimizing Peterson Olefination with 2-Trimethylsilyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-trimethylsilyl-1,3-dithiane in Peterson olefination reactions for the synthesis of ketene dithioacetals.

Troubleshooting Guide

This guide addresses common issues encountered during the Peterson olefination with this compound in a question-and-answer format.

Question: My reaction yield is low or I'm recovering unreacted starting materials. What are the potential causes and how can I improve it?

Answer:

Low or no product yield is a common issue that can often be traced back to the initial deprotonation step, the stability of the reagents, or the reaction conditions. Here are the primary factors to investigate:

  • Inefficient Generation of the Lithiated Dithiane: The formation of 2-lithio-2-trimethylsilyl-1,3-dithiane is critical for the reaction's success.

    • Moisture: Traces of water in your solvent or on your glassware will quench the organolithium base and the lithiated dithiane. Solution: Ensure all glassware is rigorously oven-dried and the reaction is conducted under a dry, inert atmosphere (argon or nitrogen). Solvents such as THF should be freshly distilled from an appropriate drying agent.[1]

    • Base Quality: The titer of your n-butyllithium (n-BuLi) solution may be lower than stated. Solution: It is highly recommended to titrate the n-BuLi solution before use to ascertain its exact molarity.[1]

    • Incomplete Deprotonation: The deprotonation of this compound requires a sufficiently low temperature to prevent side reactions. Solution: Maintain a low temperature (typically -78 °C) during the addition of n-BuLi and for a short period thereafter to ensure complete deprotonation.

  • Sub-optimal Reaction Conditions:

    • Temperature: While the deprotonation is carried out at low temperatures, the addition of the carbonyl compound and the subsequent olefination may require different temperatures. Solution: After the addition of the aldehyde or ketone at low temperature, consider allowing the reaction to slowly warm to room temperature to facilitate the elimination step.

    • Reaction Time: The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time.

  • Issues with the Carbonyl Substrate:

    • Steric Hindrance: Highly hindered ketones may react slowly or not at all. Solution: For sterically demanding substrates, longer reaction times or a slight increase in temperature may be necessary.

    • Enolate Formation: Ketones with acidic α-protons can be deprotonated by the lithiated dithiane, leading to the formation of enolates and reducing the yield of the desired olefination product. Solution: Add the ketone slowly to the solution of the lithiated dithiane at a low temperature to minimize enolate formation.

Question: I am observing the formation of unexpected side products. What are they and how can I avoid them?

Answer:

The formation of side products can complicate purification and reduce the yield of the desired ketene dithioacetal. Here are some possibilities:

  • Products from Enolate Reactions: As mentioned above, enolizable ketones can lead to side products. Solution: The slow addition of the ketone at low temperatures is crucial.

  • Thioacetal Exchange or Decomposition: Although generally stable, the dithiane moiety can undergo side reactions under certain conditions. Solution: Ensure that the workup is not overly acidic or basic, which could potentially lead to the hydrolysis of the dithioacetal.

  • Side Reactions of the Organolithium Reagent: n-Butyllithium can react with certain functional groups. Solution: Ensure that your carbonyl substrate is compatible with strong bases. If not, protecting group strategies may be necessary.

Question: The purification of my ketene dithioacetal is proving difficult. What are the best practices?

Answer:

Purification of ketene dithioacetals can be challenging due to their potential sensitivity and the presence of silicon-containing byproducts.

  • Work-up Procedure: A careful work-up is the first step to a successful purification. Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine to remove water-soluble impurities.

  • Removal of Silanol Byproducts: The Peterson olefination generates trimethylsilanol (TMSOH) or its dimer, hexamethyldisiloxane, as a byproduct. These can sometimes complicate purification. Solution: Most silicon byproducts are relatively volatile and can be removed under reduced pressure. For less volatile byproducts, column chromatography is effective.

  • Column Chromatography: This is the most common method for purifying ketene dithioacetals. Solution: Use a silica gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to elute the product. Monitor the fractions by TLC.

  • Product Stability: Ketene dithioacetals can be sensitive to strong acids and bases. Solution: Avoid harsh conditions during purification. If acidic or basic washes are necessary, they should be performed quickly and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Peterson olefination with this compound?

A1: The reaction proceeds through the following key steps:

  • Deprotonation: this compound is deprotonated at the carbon between the two sulfur atoms by a strong base, typically n-butyllithium, to form a nucleophilic α-silyl carbanion.

  • Nucleophilic Addition: The generated carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a lithium alkoxide intermediate, which is a β-hydroxysilane precursor.

  • In-situ Elimination: Due to the presence of the electron-withdrawing dithiane group, the intermediate β-hydroxysilane is generally unstable and undergoes spontaneous elimination in a process that is mechanistically analogous to a syn-elimination. This step forms the desired ketene dithioacetal and a lithium silanolate byproduct.[2][3][4][5]

Q2: Why is the β-hydroxysilane intermediate not typically isolated in this reaction?

A2: The dithiane group acts as an anion-stabilizing group.[4] When the α-silyl carbanion contains electron-withdrawing substituents, the intermediate β-hydroxysilane eliminates in-situ to directly form the alkene.[2][3] This is in contrast to Peterson olefinations with alkyl- or hydrogen-substituted α-silyl carbanions, where the β-hydroxysilane intermediate is often stable enough to be isolated.[2][5]

Q3: What types of carbonyl compounds are suitable for this reaction?

A3: A wide range of aldehydes and ketones can be used in this reaction. This includes aromatic, heteroaromatic, and aliphatic aldehydes and ketones.[6] However, highly sterically hindered ketones may exhibit lower reactivity, and enolizable ketones can lead to side reactions if conditions are not carefully controlled.

Q4: Can I hydrolyze the resulting ketene dithioacetal? If so, what products are formed?

A4: Yes, ketene dithioacetals can be hydrolyzed to form various carbonyl compounds. The product of hydrolysis depends on the reaction conditions. For example, hydrolysis can yield carboxylic acids or esters.[7] This subsequent transformation makes the Peterson olefination with this compound a valuable method for one-carbon homologation of carbonyl compounds.[7]

Q5: What are the key safety precautions when running this reaction?

A5: The primary safety concern is the use of n-butyllithium, which is a pyrophoric reagent and can ignite spontaneously on contact with air or moisture. It is also highly corrosive. Always handle n-BuLi under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Ensure that you are familiar with the proper techniques for handling pyrophoric reagents.

Data Presentation

The following table summarizes representative yields for the Peterson olefination of various carbonyl compounds with this compound.

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)
1Cyclohexanone2-(Cyclohexylidene)-1,3-dithiane283
2Acetone2-Isopropylidene-1,3-dithiane680
3Acetophenone2-(1-Phenylethylidene)-1,3-dithiane638

Data sourced from a study on the reactivity of 2-lithio-2-trimethylsilyl-1,3-dithiane.

Experimental Protocols

Detailed Methodology for the Synthesis of 2-(Cyclohexylidene)-1,3-dithiane

This protocol is a representative example for the Peterson olefination using this compound and cyclohexanone.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a magnetic stir bar and anhydrous THF to a flame-dried, three-necked round-bottom flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: To the cooled THF, add this compound (1.0 eq). Slowly add a solution of n-BuLi (1.05 eq) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithio-2-trimethylsilyl-1,3-dithiane.

  • Addition of Carbonyl Compound: Still at -78 °C, slowly add a solution of cyclohexanone (1.0 eq) in a small amount of anhydrous THF to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(cyclohexylidene)-1,3-dithiane.

Mandatory Visualization

Peterson_Olefination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dithiane This compound lithiated_dithiane 2-Lithio-2-trimethylsilyl-1,3-dithiane dithiane->lithiated_dithiane Deprotonation nBuLi n-BuLi carbonyl Aldehyde/Ketone alkoxide β-Oxido-silane Intermediate lithiated_dithiane->alkoxide Nucleophilic Addition ketene_dithioacetal Ketene Dithioacetal alkoxide->ketene_dithioacetal In-situ Elimination silanolate Lithium Trimethylsilanolate alkoxide->silanolate

Caption: Mechanism of the Peterson Olefination with this compound.

Experimental_Workflow start Start: Assemble dry glassware under inert atmosphere add_reagents Add anhydrous THF and this compound start->add_reagents cool_down Cool to -78 °C add_reagents->cool_down deprotonation Slowly add n-BuLi and stir for 1h cool_down->deprotonation add_carbonyl Add aldehyde/ketone solution at -78 °C deprotonation->add_carbonyl reaction Warm to RT and stir for 2-4h (Monitor by TLC) add_carbonyl->reaction quench Quench with sat. aq. NH4Cl at 0 °C reaction->quench extraction Extract with organic solvent quench->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification end_node End: Characterize pure ketene dithioacetal purification->end_node

Caption: General experimental workflow for the Peterson olefination.

Troubleshooting_Guide start Low or No Product Yield? check_deprotonation Check Deprotonation Step start->check_deprotonation check_conditions Review Reaction Conditions start->check_conditions check_carbonyl Examine Carbonyl Substrate start->check_carbonyl moisture Moisture Present? check_deprotonation->moisture temp_warm Warmed to RT? check_conditions->temp_warm steric_hindrance Sterically Hindered Carbonyl? check_carbonyl->steric_hindrance base_quality n-BuLi Titrated? moisture->base_quality No solution_deprotonation Solution: Use dry solvent/glassware, titrate n-BuLi, maintain -78 °C moisture->solution_deprotonation Yes temp_control Deprotonation Temp Low Enough? base_quality->temp_control Yes base_quality->solution_deprotonation No temp_control->solution_deprotonation No time_sufficient Sufficient Reaction Time? temp_warm->time_sufficient Yes solution_conditions Solution: Allow warming, monitor by TLC, extend time temp_warm->solution_conditions No time_sufficient->solution_conditions No enolizable Enolizable Carbonyl? steric_hindrance->enolizable No solution_carbonyl Solution: Increase reaction time/temp for hindered substrates, slow addition for enolizable ketones steric_hindrance->solution_carbonyl Yes enolizable->solution_carbonyl Yes

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Deprotection of 2-Substituted Dithianes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of 2-substituted dithianes.

Frequently Asked Questions (FAQs)

Q1: My dithiane deprotection is resulting in a low yield. What are the common causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The chosen deprotection method may not be suitable for your specific substrate, or the reaction time may be insufficient. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.[1]

  • Side Reactions: Many reagents used for deprotection are strong oxidants or Lewis acids, which can react with other functional groups in your molecule, leading to undesired side products.[1]

  • Degradation of Starting Material or Product: Harsh reaction conditions, such as strong acids or high temperatures, might cause the decomposition of the dithiane starting material or the desired carbonyl product.[1]

  • Sub-optimal Reagents or Solvents: The purity of reagents and the choice of solvent can significantly affect the reaction's efficiency. Some methods are sensitive to the presence of water.[1]

Q2: I am working with a substrate that is sensitive to harsh conditions. What are some milder deprotection methods?

For sensitive substrates, consider using milder and more chemoselective deprotection methods. These include oxidative methods with reagents like o-iodoxybenzoic acid (IBX) or protocols that utilize visible light.[1] Another mild option is the use of 30% aqueous hydrogen peroxide activated by an iodine catalyst in an aqueous micellar system, which has shown tolerance for various phenol and amino protecting groups.[2][3]

Q3: My deprotection reaction has stalled and is not proceeding to completion. What can I do?

If your reaction stalls, consider the following troubleshooting steps:

  • Increase Reagent Equivalents: The deprotecting agent might be consumed by other reactive sites on your molecule or by impurities. A modest increase in the equivalents of the reagent can sometimes help drive the reaction to completion.[1]

  • Elevate the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, exercise caution to avoid the degradation of your product.[1]

  • Change the Solvent: The choice of solvent can significantly impact reaction kinetics. Trying a different solvent system, such as a more polar or aprotic one, may improve the outcome.[1]

Q4: Are there any environmentally benign alternatives to heavy metal-based reagents for dithiane deprotection?

Yes, several metal-free and more environmentally friendly methods are available. One such method involves using 30% aqueous hydrogen peroxide with a catalytic amount of iodine.[4] Another approach utilizes o-iodoxybenzoic acid (IBX).[4] These methods avoid the use of toxic heavy metals like mercury.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of 2-substituted dithianes and offers potential solutions.

Problem 1: Low or No Carbonyl Product Formation
Possible Cause Suggested Solution
Dithiane group is too stable Dithianes are generally stable under both acidic and basic conditions, making their removal challenging. Select a more potent deprotection method from the available oxidative, metal-mediated, or acid-catalyzed options based on your substrate's compatibility.[1]
Inefficient Reagent The chosen deprotection reagent may not be effective for your specific 2-substituted dithiane. Consult the literature for methods that have been successful with similar substrates.
Poor Quality of Reagents Ensure the purity of your deprotection reagents and solvents, as impurities can inhibit the reaction.
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress closely using TLC.
Problem 2: Formation of Side Products
Possible Cause Suggested Solution
Reaction with other functional groups Many deprotection reagents are not entirely chemoselective. If your substrate contains sensitive functional groups, choose a milder deprotection method. For example, IBX is known to be useful for substrates with acid-sensitive groups.[4]
Over-oxidation Some oxidative methods can lead to the oxidation of other parts of the molecule. Careful control of stoichiometry and reaction time is crucial.
Rearrangement Reactions Acidic conditions can sometimes cause rearrangements in sensitive substrates. Consider using neutral or milder reaction conditions to prevent this.[1]
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution with byproducts Optimize the solvent system for column chromatography to achieve better separation.
Product degradation on silica gel Some carbonyl products may be sensitive to the acidic nature of silica gel. Consider using a different stationary phase, such as neutral alumina, for purification.
Formation of hard-to-remove impurities The choice of deprotection reagent can lead to byproducts that are difficult to separate. For example, mercury-based reagents leave behind toxic mercury salts that require careful removal.[5]

Quantitative Data Summary

The choice of deprotection method can significantly impact the reaction time and yield. The following tables summarize quantitative data for some common deprotection methods.

Table 1: Oxidative Deprotection Methods

ReagentSubstrate ExampleSolventTemperature (°C)TimeYield (%)
N-Bromosuccinimide (NBS)2-methoxy-1,3-dithianeaq. Acetonitrile0 - RT5 - 30 min85 - 95
o-Iodoxybenzoic acid (IBX)2,2-dimethyl-1,3-dithianeDMSO/waterRT15 - 60 min~90
H₂O₂ / I₂ (catalytic)2-methoxy-1,3-dithianeDichloromethaneRT30 minHigh

Table 2: Metal-Mediated Deprotection Methods

ReagentSubstrate ExampleSolventTemperature (°C)TimeYield (%)
Mercury(II) Chloride (HgCl₂), Mercury(II) Oxide (HgO)2-methoxy-1,3-dithianeaq. AcetonitrileRT1 - 4 h80 - 95
Mercury(II) Nitrate Trihydrate2-(3-nitrophenyl)-1,3-dithianeSolid-stateRT1 - 4 min95

Detailed Experimental Protocols

Protocol 1: Oxidative Deprotection using N-Bromosuccinimide (NBS)

This method is often effective and proceeds under relatively mild conditions.[6]

Materials:

  • 2-substituted-1,3-dithiane substrate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACS grade)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the 2-substituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.0 - 4.0 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 to 30 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess bromine.

  • Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Protocol 2: Metal-Mediated Deprotection using Mercury(II) Nitrate (Solid-State)

This protocol offers a very rapid, solvent-free deprotection method.[7] Caution: Mercury compounds are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • 2-substituted-1,3-dithiane substrate

  • Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)

  • Mortar and pestle

  • Ethanol or acetonitrile

Procedure:

  • Place the 2-substituted-1,3-dithiane (1 mmol) and mercury(II) nitrate trihydrate (2 mmol) in a mortar.

  • Grind the mixture with the pestle at room temperature.

  • Monitor the reaction progress by TLC (by taking a small aliquot and dissolving it in a suitable solvent). The reaction is typically complete within 1-4 minutes.

  • After completion, wash the reaction mixture with ethanol or acetonitrile (5 mL) and filter to remove insoluble mercury salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography if necessary.

Visualizations

Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end End Product start 2-Substituted Dithiane setup Reaction Setup (Solvent, Reagent) start->setup monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Drying extract->dry purify Column Chromatography dry->purify end Carbonyl Compound purify->end

Caption: General experimental workflow for the deprotection of 2-substituted dithianes.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction (Temperature, Time, Solvent) check_reagents->optimize_conditions Reagents OK side_reactions Side Reactions Observed? optimize_conditions->side_reactions Still Low Yield success Improved Yield optimize_conditions->success Yield Improved change_method Consider a Different Deprotection Method change_method->success side_reactions->change_method No milder_method Switch to a Milder, More Chemoselective Method (e.g., IBX, H2O2/I2) side_reactions->milder_method Yes milder_method->success

References

Technical Support Center: 2-Trimethylsilyl-1,3-dithiane Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of 2-trimethylsilyl-1,3-dithiane, a versatile reagent in organic synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its storage and use in experimental settings, with a focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to keep this compound in a cool, dark place, preferably at temperatures below 15°C. The product should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation.

Q2: How stable is this compound at room temperature?

While the compound is relatively stable when stored properly in sealed containers, prolonged exposure to ambient temperatures, especially in the presence of moisture, can lead to gradual decomposition. For routine laboratory use, it is advisable to minimize the time the reagent is kept at room temperature.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway involves hydrolysis of the silicon-carbon bond in the presence of moisture. This reaction yields 1,3-dithiane and hexamethyldisiloxane. Elevated temperatures can accelerate this process.

Q4: What are the signs of decomposition of this compound?

Decomposition may not always be visually apparent. However, the presence of a white solid (1,3-dithiane) or a change in the liquid's clarity could indicate degradation. For accurate assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to check the purity of the reagent before use, especially if it has been stored for an extended period or exposed to suboptimal conditions.

Q5: Are there any materials that are incompatible with this compound?

Yes, this reagent is incompatible with strong oxidizing agents, strong acids, alcohols, and peroxides. Contact with these materials should be avoided. It is also sensitive to moisture.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments involving this compound, with a focus on temperature-related problems.

Issue 1: Low or inconsistent yields in reactions.

  • Question: I am experiencing lower than expected or inconsistent yields in my reaction where this compound is used as a reactant. Could temperature be a factor?

  • Answer: Yes, temperature can significantly impact your reaction outcomes. Here are some potential causes and troubleshooting steps:

    • Reagent Degradation: The most likely cause is the degradation of this compound due to improper storage or handling.

      • Solution: Always use a fresh bottle of the reagent or one that has been stored under the recommended conditions (cool, dry, and under an inert atmosphere). Before use, it is good practice to visually inspect the reagent for any signs of precipitation. For critical reactions, consider verifying the purity of the reagent by GC-MS or NMR.

    • Reaction Temperature: The stability of the lithiated intermediate of this compound (if used) is highly temperature-dependent.

      • Solution: Ensure that the reaction temperature is strictly controlled, especially during the deprotonation step (if applicable) and subsequent reaction with electrophiles. Use a reliable cooling bath and monitor the internal reaction temperature.

    • Moisture Contamination: The presence of moisture in the reaction setup can lead to the quenching of intermediates.

      • Solution: Thoroughly dry all glassware in an oven before use and assemble the reaction apparatus under an inert atmosphere. Use anhydrous solvents to minimize moisture content.

Issue 2: Formation of unexpected byproducts.

  • Question: I am observing the formation of 1,3-dithiane as a significant byproduct in my reaction mixture. What could be the cause?

  • Answer: The presence of 1,3-dithiane is a strong indicator of the decomposition of this compound.

    • Cause: This is typically due to the hydrolysis of the starting material or a reactive intermediate by trace amounts of water in the reaction mixture. This process can be accelerated by elevated temperatures.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Check the purity of your this compound to ensure it has not degraded during storage.

      • Ensure Anhydrous Conditions: As mentioned previously, use oven-dried glassware and anhydrous solvents.

      • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can promote decomposition. If the reaction requires heating, do so cautiously and for the minimum time necessary.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under elevated temperature conditions over a defined period.

Materials:

  • This compound (high purity)

  • Anhydrous solvent (e.g., acetonitrile or a solvent compatible with the analytical method)

  • Inert gas (Argon or Nitrogen)

  • Sealed vials (e.g., amber glass vials with PTFE-lined caps)

  • Temperature-controlled ovens or incubators

  • Gas Chromatograph with a Mass Spectrometer (GC-MS) or an NMR spectrometer

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere, dispense a known amount of high-purity this compound into several labeled, sealed vials.

    • Prepare a solution of the compound in an anhydrous solvent at a known concentration. This will serve as the initial (T=0) sample.

  • Storage Conditions:

    • Place the sealed vials in temperature-controlled ovens set at various elevated temperatures (e.g., 40°C, 60°C, and 80°C).

    • Store a control set of vials at the recommended storage temperature (e.g., 4°C).

  • Time Points:

    • Withdraw one vial from each temperature condition at predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks).

  • Analysis:

    • Allow the vials to cool to room temperature.

    • Analyze the contents of each vial, including the T=0 sample and the control samples, by GC-MS or NMR.

    • Quantify the amount of remaining this compound and identify and quantify any degradation products, such as 1,3-dithiane.

  • Data Presentation:

    • Record the percentage of the initial compound remaining at each time point for each temperature. This data can be presented in a table.

Data Presentation Table (Example)

Temperature (°C)Time (weeks)This compound Remaining (%)1,3-Dithiane Formed (%)
4 (Control)01000
8>99<1
401982
2955
49010
88020
6019010
28020
46040
84060
8017030
24060
4<10>90
8Not Detectable>99

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome Low_Yield Low or Inconsistent Reaction Yields Check_Reagent Verify Reagent Purity (Visual, GC-MS, NMR) Low_Yield->Check_Reagent Check_Conditions Review Reaction Conditions (Temp., Solvents, Atmosphere) Low_Yield->Check_Conditions Byproducts Unexpected Byproducts (e.g., 1,3-dithiane) Byproducts->Check_Reagent Byproducts->Check_Conditions Use_Fresh_Reagent Use Fresh or Purified Reagent Check_Reagent->Use_Fresh_Reagent Degradation Detected Optimize_Temp Strict Temperature Control Check_Conditions->Optimize_Temp Temp. Fluctuations Ensure_Anhydrous Ensure Anhydrous Conditions Check_Conditions->Ensure_Anhydrous Moisture Suspected Improved_Results Improved Yield and Purity Use_Fresh_Reagent->Improved_Results Optimize_Temp->Improved_Results Ensure_Anhydrous->Improved_Results

Caption: Troubleshooting workflow for reactions involving this compound.

Degradation_Pathway Start This compound Decomposition Hydrolysis Start->Decomposition Moisture H₂O (Moisture) Moisture->Decomposition Heat Elevated Temperature Heat->Decomposition accelerates Product1 1,3-Dithiane Decomposition->Product1 Product2 Hexamethyldisiloxane Decomposition->Product2

Caption: Primary degradation pathway of this compound.

Technical Support Center: Solvent Effects on the Reactivity of Lithiated Dithianes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of reactions involving lithiated dithianes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the lithiation of dithianes and their subsequent reactions, with a focus on the role of the solvent.

Issue 1: Low or No Product Yield

  • Question: My reaction has yielded very little or no product. What are the likely causes and how can I improve the yield?

  • Answer: Low or no product yield can stem from several factors related to reagents, reaction conditions, and work-up procedures. Here are the primary aspects to investigate:

    • Moisture: Lithiated dithianes are highly sensitive to moisture. Traces of water in the solvent or on the glassware will quench the organolithium base and the lithiated dithiane.

      • Solution: Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).[1]

    • Base Quality: The n-butyllithium (n-BuLi) solution may have degraded over time.

      • Solution: It is advisable to titrate the n-BuLi solution prior to use to determine its exact molarity.[1]

    • Incomplete Lithiation: The deprotonation of the dithiane may be inefficient.

      • Solution: Ensure the reaction is carried out at a sufficiently low temperature (typically -30°C to -78°C) to favor lithiation and prevent side reactions.[2] The choice of base can also be critical; while n-BuLi is common, other bases like sec-BuLi or tert-BuLi might be more effective for certain substrates, although they can also lead to side reactions like thiophilic addition.[3][4]

    • Poor Solubility of Reactants: If your electrophile is not soluble in the reaction solvent (commonly THF), the reaction rate will be significantly reduced.

      • Solution: Consider using a co-solvent to improve solubility. For instance, a mixture of THF and benzene may be effective.[5] Alternatively, other etheric solvents like 1,2-dimethoxyethane (DME) could be tested.[5]

    • Side Reactions: Thiophilic addition of the organolithium reagent to one of the sulfur atoms of the dithiane ring can compete with the desired deprotonation, leading to undesired byproducts.[3][4]

      • Solution: Using a less nucleophilic base, such as a lithium amide (e.g., LDA), can sometimes mitigate this issue, although this may also impact the overall reactivity.[3]

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?

  • Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

    • Di-alkylation: If you are performing an alkylation reaction, the product can sometimes be deprotonated by unreacted lithiated dithiane or another basic species, leading to a second alkylation.

      • Solution: Use a slight excess of the electrophile and ensure slow addition of the alkylating agent at low temperatures to minimize this side reaction.

    • Reaction with the Solvent: At higher temperatures, 2-lithio-1,3-dithiane can deprotonate the solvent, particularly THF.[6]

      • Solution: Maintain a low reaction temperature throughout the process until the reaction is quenched.

    • Umpolung Reactivity Issues: The choice of electrophile is crucial. While lithiated dithianes react well with alkyl halides, epoxides, aldehydes, and ketones, other electrophiles might lead to complex reaction mixtures.[2][7][8]

      • Solution: Carefully select your electrophile and consider protecting other reactive functional groups in the molecule.

Issue 3: Stereoselectivity Control

  • Question: How can I control the stereochemical outcome of my reaction?

  • Answer: The stereoselectivity of reactions involving lithiated dithianes can be influenced by several factors:

    • Solvent and Additives: The coordinating ability of the solvent can affect the aggregation state and the structure of the lithiated intermediate, which in turn influences the stereochemical outcome. The addition of strongly coordinating agents like hexamethylphosphoramide (HMPA) can significantly alter the trans/cis ratio of products in additions to carbonyl compounds.[9][10]

      • Solution: Screen different solvents (e.g., THF, diethyl ether, DME) and consider the use of additives like HMPA or DMPU to optimize stereoselectivity.

    • Substrate Control: The inherent chirality of the dithiane or the electrophile can direct the stereochemical course of the reaction.

    • Temperature: Lower reaction temperatures generally lead to higher stereoselectivity.

Quantitative Data

The choice of reagents and reaction conditions can significantly impact the yield of the desired product. The following table summarizes the effect of different lithium reagents on the yield of a specific ketone product from the reaction of a lithiated 2-methoxy-1,3-dithiane-1-oxide with trioctylborane.

EntryLithium ReagentMole EquivalentsTemperature (°C)GC Yield (%)
1n-BuLi1.1-7816
2tert-BuLi1.1-7812
3sec-BuLi1.0-7820
4sec-BuLi1.1-7828
5sec-BuLi1.2-7831
6LDA1.1-7815
7LDA1.1030
8LiTMP1.1025
9LiHMDS1.1022

Data adapted from a study on the reactions of lithiated 1,3-dithiane oxides.[3][4]

Experimental Protocols

Below are detailed methodologies for the formation of 1,3-dithiane and its subsequent lithiation and alkylation.

Protocol 1: General Procedure for the Formation of 1,3-Dithiane from an Aldehyde

  • Setup: To a solution of the aldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add 1,3-propanedithiol (1.1-1.2 equivalents).

  • Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂, p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature. The formation of the dithiane is a reversible reaction that produces water. To drive the reaction to completion, water can be removed using a Dean-Stark apparatus, especially if heating is required.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[11][12]

Protocol 2: General Procedure for Lithiation of 1,3-Dithiane and Subsequent Alkylation

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1,3-dithiane (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -30°C to -40°C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes to the stirred solution, maintaining the temperature below -20°C. After the addition is complete, stir the mixture at this temperature for 1-2 hours.

  • Addition of Electrophile: Cool the solution to -78°C and add the electrophile (e.g., an alkyl halide, 1.0 equivalent) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Experimental Workflow for Lithiation and Alkylation of 1,3-Dithiane

experimental_workflow cluster_prep Preparation cluster_lithiation Lithiation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Inert Atmosphere reagents Add 1,3-Dithiane & Anhydrous THF start->reagents cool_lith Cool to -30°C reagents->cool_lith add_nBuLi Add n-BuLi cool_lith->add_nBuLi stir_lith Stir for 1-2h add_nBuLi->stir_lith cool_react Cool to -78°C stir_lith->cool_react add_elec Add Electrophile cool_react->add_elec warm_stir Warm to RT & Stir add_elec->warm_stir quench Quench Reaction warm_stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify end Final Product purify->end solvent_effects cluster_input Reaction Components cluster_solvent Solvent Environment cluster_outcome Reaction Outcome dithiane Lithiated Dithiane solvent_choice Solvent Choice dithiane->solvent_choice polar_aprotic Polar Aprotic (e.g., THF, DME) solvent_choice->polar_aprotic Coordinating non_polar Non-polar / Weakly Coordinating (e.g., Toluene, Hexane) solvent_choice->non_polar Non-coordinating reactivity Increased Reactivity (Solvated Monomer/Dimer) polar_aprotic->reactivity stereoselectivity Altered Stereoselectivity polar_aprotic->stereoselectivity aggregation Increased Aggregation (Lower Reactivity) non_polar->aggregation

References

Technical Support Center: Workup Procedures for 2-Trimethylsilyl-1,3-dithiane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-trimethylsilyl-1,3-dithiane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound in organic synthesis?

A1: this compound serves as a stable and versatile precursor to the 2-lithio-1,3-dithiane anion, a key acyl anion equivalent. Its reaction with aldehydes and ketones, known as the Peterson olefination, is a common method for the one-carbon homologation of these carbonyl compounds to form ketene dithioacetals.[1] These intermediates can then be hydrolyzed to generate various carbonyl compounds, including esters.[1] Alternatively, under Lewis base catalysis, it can add to electrophiles like carbonyl compounds and imines.[2]

Q2: My reaction with lithiated this compound and an aldehyde/ketone is complete, but what is the standard quenching and initial workup procedure?

A2: A standard and generally effective method for quenching the reaction is the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature (e.g., -78 °C or 0 °C).[3] This is followed by extraction of the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers should then be washed with brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, and concentrated under reduced pressure.[3]

Q3: I am having trouble removing the unreacted 1,3-dithiane starting material from my product after column chromatography. What can I do?

A3: Excess 1,3-dithiane can sometimes co-elute with the desired product. A practical tip is to place the unpurified reaction product under a high vacuum overnight. This can effectively remove the volatile 1,3-dithiane before proceeding with chromatographic purification.

Q4: What are some common methods for the deprotection (hydrolysis) of the dithiane group to regenerate the carbonyl compound?

A4: There are numerous methods available for dithiane deprotection, and the choice often depends on the sensitivity of the functional groups in your molecule. Common reagents include:

  • Mercury(II) salts: Mercury(II) nitrate is highly effective, often providing excellent yields in very short reaction times, sometimes even in the solid state.[4] However, the toxicity of mercury is a significant drawback.

  • N-Bromosuccinimide (NBS): This reagent offers a milder alternative for oxidative cleavage of the dithiane.

  • Trimethylsilyl chloride (TMSCl) and Sodium Iodide (NaI): This combination in acetonitrile provides a mild and metal-free deprotection method.

  • o-Iodoxybenzoic acid (IBX): In the presence of β-cyclodextrin in water, IBX allows for an efficient and environmentally friendly deprotection under neutral conditions.[5]

  • Oxidative methods: Reagents like bis(trifluoroacetoxy)iodobenzene are effective, particularly for sensitive substrates like alkaloids.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield After Reaction with an Electrophile

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Generation of the Lithiated Dithiane - Moisture: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents. Traces of water will quench the strong base and the lithiated dithiane.[6] - Base Quality: The n-butyllithium (n-BuLi) solution may have degraded. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.[6] - Incomplete Deprotonation: Maintain a sufficiently low temperature (typically -20 °C to -40 °C) during the addition of the base to prevent side reactions.[6]
Side Reactions of the Electrophile - Self-Condensation: For enolizable electrophiles like pentane-2,4-dione, basic conditions can promote self-condensation. Add the electrophile slowly to the pre-formed dithiane anion at a low temperature to minimize this.[6] - Reaction with Enolate: The dithiane anion might react with the enolate of the electrophile, leading to byproducts. Slow addition at low temperatures is crucial.[6]
Peterson Olefination Issues - Formation of β-hydroxysilane intermediate: The initial adduct of the lithiated silyl-dithiane and the carbonyl compound is a β-hydroxysilane. Elimination to the ketene dithioacetal might not be spontaneous. The workup conditions (acidic or basic) can influence the elimination.[7][8] An acidic workup generally favors anti-elimination, while a basic workup favors syn-elimination.[8]

G cluster_lithiation Generation of Lithiated Species cluster_reaction Reaction with Electrophile cluster_workup Workup & Product Formation Moisture Moisture Present? Base_Quality n-BuLi Titrated? Moisture->Base_Quality No Dry_Glassware Dry Glassware & Solvent Moisture->Dry_Glassware Yes Temp_Control Low Temp Maintained? Base_Quality->Temp_Control Yes Titrate_Base Titrate n-BuLi Base_Quality->Titrate_Base No Maintain_Temp Maintain Low Temp Temp_Control->Maintain_Temp No Slow_Addition Slow Addition of Electrophile? Temp_Control->Slow_Addition Yes Side_Reactions Side Reactions Observed? Slow_Addition->Side_Reactions Yes Add_Slowly Add Electrophile Slowly at Low Temp Slow_Addition->Add_Slowly No Check_Electrophile Review Electrophile Stability Side_Reactions->Check_Electrophile Yes Elimination Incomplete Elimination? Side_Reactions->Elimination No Adjust_Workup Adjust Workup (Acidic/Basic) Elimination->Adjust_Workup Yes Start Low or No Product Yield Start->Moisture

Problem 2: Difficulty in the Deprotection (Hydrolysis) of the Dithiane Group

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Substrate Instability - Some deprotection methods use harsh conditions (e.g., strong acids or oxidants) that may not be compatible with other functional groups in the molecule.[4][9] - Solution: Opt for milder, chemoselective methods. For example, using IBX in water or a combination of H₂O₂ and a catalytic amount of iodine can be effective while preserving sensitive functionalities.[5][10]
Low Yield of Carbonyl Product - The chosen deprotection reagent may not be efficient for your specific substrate. Yields can vary significantly depending on the substrate and the method used.[9] - Solution: Screen different deprotection conditions. Refer to the data table below for a comparison of yields with various reagents. For instance, mercury(II) nitrate often gives high yields but is toxic.[4] A TMSCl/NaI system is a good metal-free alternative.
Formation of Side Products - Over-oxidation can occur with some oxidative deprotection methods, especially if the target carbonyl is an aldehyde.[10] - Solution: Choose a method known for its mildness and lack of over-oxidation, such as the H₂O₂/I₂ system.[10] Ensure careful control of reaction time and stoichiometry.

Data Presentation: Comparison of Dithiane Deprotection Methods

The following table summarizes the yields of carbonyl compounds from the deprotection of various dithianes using different reagents.

Substrate (Dithiane of)ReagentReaction TimeYield (%)Reference
2-Phenyl-1,3-dithianeHg(NO₃)₂·3H₂O (solid state)1 min96[4]
2-(4-Methoxyphenyl)-1,3-dithianeHg(NO₃)₂·3H₂O (solid state)2 min95[4]
2-(4-Nitrophenyl)-1,3-dithianeHg(NO₃)₂·3H₂O (solid state)4 min95[4]
2-Nonyl-1,3-dithianeHg(NO₃)₂·3H₂O (solid state)1 min94[4]
2-Phenyl-1,3-dithiane30% H₂O₂ / I₂ (cat.) in H₂O with SDS30 min95[10]
2-(4-Chlorophenyl)-1,3-dithiane30% H₂O₂ / I₂ (cat.) in H₂O with SDS45 min94[10]
2-Decyl-1,3-dithiane30% H₂O₂ / I₂ (cat.) in H₂O with SDS60 min90[10]
Various dithioacetalsPolyphosphoric Acid / Acetic Acid3-6 h72-86[9]

Experimental Protocols

Protocol 1: General Procedure for the Reaction of Lithiated this compound with an Electrophile
  • Preparation of the Lithiated Species:

    • To a solution of this compound (1.0 eq) in anhydrous THF (0.1-0.5 M) in an oven-dried, three-necked flask under an argon atmosphere, cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of 2-lithio-2-trimethylsilyl-1,3-dithiane.

  • Reaction with Electrophile:

    • To the freshly prepared solution of the lithiated species at -78 °C, add a solution of the electrophile (e.g., aldehyde, ketone, or epoxide) (1.0-1.2 eq) in anhydrous THF dropwise.[3]

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.[3]

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3]

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]

    • Purify the crude product (ketene dithioacetal or other adduct) by flash column chromatography.

G Start This compound Lithiation Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Electrophile Addition of Electrophile (Aldehyde, Ketone, etc.) Lithiation->Electrophile Workup1 Aqueous Workup (sat. NH4Cl quench, extraction) Electrophile->Workup1 Intermediate Purified Intermediate (e.g., Ketene Dithioacetal) Workup1->Intermediate Deprotection Dithiane Deprotection (e.g., Hg(II), NBS, IBX) Intermediate->Deprotection Workup2 Aqueous Workup & Purification Deprotection->Workup2 Final_Product Final Carbonyl Compound Workup2->Final_Product

Protocol 2: Deprotection of Dithiane using Mercury(II) Nitrate (Solid State)

Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup:

    • In a mortar, place the dithiane substrate (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol, 2.0 equivalents).[4]

    • Grind the mixture with a pestle at room temperature for 1-4 minutes.[4]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC.

    • Once the starting material has disappeared, wash the reaction mixture with ethanol or acetonitrile (5 mL) and filter to remove the mercury salts.[4]

  • Purification:

    • Evaporate the filtrate under reduced pressure.

    • If necessary, purify the crude product by flash chromatography on silica gel to obtain the pure carbonyl compound.[4]

References

Technical Support Center: Troubleshooting Low Conversion Rates with Silylated Dithianes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to low conversion rates in reactions involving silylated dithianes. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental challenges.

Troubleshooting Guides

Problem 1: Low or No Conversion of the Silylated Dithiane Starting Material
Possible Cause Recommended Solution
Incomplete Deprotonation The formation of the 2-lithio-2-silyl-1,3-dithiane is critical for the subsequent alkylation. Ensure the use of a sufficiently strong base, typically n-butyllithium (n-BuLi), in a stoichiometric amount (1.05-1.1 equivalents). Conduct the deprotonation under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent quenching of the base and the lithiated intermediate. Low temperatures, generally between -78 °C and -40 °C in a solvent like tetrahydrofuran (THF), are recommended.[1] A color change to yellow or orange often indicates the formation of the lithiated species.
Base Degradation n-Butyllithium solutions can degrade over time. Use a freshly titrated or newly purchased bottle of n-BuLi to ensure its activity.
Steric Hindrance from Silyl Group Bulky silyl groups can sterically hinder the approach of the base. While TMS (trimethylsilyl) groups are generally well-tolerated, larger silyl groups might require longer reaction times or a slightly higher temperature for deprotonation. However, be cautious as higher temperatures can lead to decomposition of the lithiated intermediate.[1]
Acidic Impurities Traces of acid in the starting material or solvent can quench the organolithium base. Ensure all starting materials are pure and solvents are freshly distilled and anhydrous.
Problem 2: Formation of Side Products and Low Yield of the Desired Alkylated Product
Possible Cause Recommended Solution
Poor Electrophile Reactivity The choice of electrophile is crucial. Primary alkyl halides (iodides and bromides) are generally the most effective electrophiles for this reaction.[1] Secondary and tertiary alkyl halides are more prone to undergo elimination side reactions. If a less reactive electrophile is necessary, consider converting it to a more reactive species (e.g., a triflate) or using a more polar solvent to enhance its reactivity.
Elimination Side Reactions The lithiated dithiane is a strong base and can induce elimination reactions, particularly with secondary and tertiary alkyl halides. To minimize this, maintain a low reaction temperature (-78 °C) during and after the addition of the electrophile. If elimination is a significant issue, consider using a more sterically hindered base like lithium diisopropylamide (LDA) for the deprotonation step, as it is less likely to act as a nucleophile in an E2 reaction.[1]
Decomposition of the Lithiated Intermediate The 2-lithio-2-silyl-1,3-dithiane intermediate can be unstable at higher temperatures.[1] It is imperative to maintain the recommended low temperature throughout the deprotonation and alkylation steps. Avoid prolonged reaction times at elevated temperatures.
Competitive Reactions In molecules with multiple functional groups, other reactive sites may compete with the desired alkylation. Employing milder reaction conditions, such as lower temperatures, can enhance chemoselectivity. It may be necessary to protect other sensitive functional groups prior to the dithiane alkylation.
Problem 3: Difficulty in the Final Hydrolysis (Deprotection) Step
Possible Cause Recommended Solution
Harsh Deprotection Conditions Required The cleavage of the dithiane group often requires specific and sometimes harsh conditions.[2] Common methods include the use of mercury(II) salts (e.g., HgCl₂), oxidative conditions (e.g., N-bromosuccinimide, o-iodoxybenzoic acid), or a combination of reagents like TMSCl and NaI in acetonitrile.[3]
Substrate Sensitivity The chosen deprotection method might not be compatible with other functional groups in the molecule. A variety of deprotection protocols exist, and it is advisable to screen several mild options on a small scale. For example, using o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water provides neutral conditions.[2]
Incomplete Reaction Monitor the deprotection reaction closely using thin-layer chromatography (TLC). If the reaction stalls, a slight increase in temperature or the addition of more reagent may be necessary.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the formation of the 2-lithio-2-silyl-1,3-dithiane?

A1: The formation of the lithiated species is often indicated by a distinct color change in the reaction mixture, typically to a yellow or pale orange solution.[1] For a more quantitative assessment, a Gilman test or titration of an aliquot of the reaction mixture can be performed to determine the concentration of the organolithium species.

Q2: What is the optimal temperature for the deprotonation and alkylation steps?

A2: Deprotonation is typically carried out between -78 °C and -40 °C. The alkylation step should be performed at a low temperature, generally -78 °C, to minimize side reactions and decomposition of the lithiated intermediate.[1]

Q3: Can I use other bases besides n-butyllithium?

A3: While n-BuLi is the most common base, other strong bases like sec-butyllithium or tert-butyllithium can also be used. For substrates prone to elimination, a bulkier, non-nucleophilic base such as lithium diisopropylamide (LDA) may be advantageous.[1]

Q4: My reaction is still sluggish even with a primary alkyl iodide. What can I do?

A4: If the electrophile is particularly unreactive, adding a co-solvent such as hexamethylphosphoramide (HMPA) can sometimes increase the reactivity of the lithiated species. However, HMPA is a known carcinogen and should be handled with extreme caution. Alternatively, converting the alkyl halide to a more reactive electrophile, such as a tosylate or triflate, can improve conversion rates.

Q5: What are the best practices for quenching the reaction?

A5: The reaction is typically quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.[1] This protonates any remaining carbanion and neutralizes the reaction mixture.

Data Presentation

Table 1: Comparison of Common Bases for Deprotonation of 2-Silyl-1,3-dithianes

BaseTypical Temperature (°C)AdvantagesDisadvantages
n-Butyllithium (n-BuLi)-78 to -40Readily available, effective for most substrates.Can act as a nucleophile, promoting elimination with hindered electrophiles.
sec-Butyllithium (s-BuLi)-78More basic than n-BuLi, can be faster.More sterically hindered, can be less effective with bulky dithianes.
tert-Butyllithium (t-BuLi)-78Very strong base.Highly pyrophoric, can be difficult to handle.
Lithium Diisopropylamide (LDA)-78Non-nucleophilic, minimizes elimination side reactions.Requires in-situ preparation, less basic than alkyllithiums.

Table 2: Common Reagents for Hydrolysis of 2-Alkyl-2-silyl-1,3-dithianes

ReagentConditionsAdvantagesDisadvantages
Mercury(II) Chloride (HgCl₂)Aqueous acetonitrile or acetoneGenerally effective and high-yielding.Highly toxic mercury waste.
N-Bromosuccinimide (NBS)Aqueous acetone or acetonitrileMetal-free, relatively mild.Can be unselective with other sensitive functional groups.
o-Iodoxybenzoic Acid (IBX)DMSO or with β-cyclodextrin in waterMild, neutral conditions.[2]Can be slow, IBX can be explosive under certain conditions.
Trimethylsilyl Chloride (TMSCl) / Sodium Iodide (NaI)AcetonitrileMild, metal-free.[3]May not be effective for all substrates.

Experimental Protocols

General Protocol for the Alkylation of 2-Trimethylsilyl-1,3-dithiane
  • Apparatus Setup: Under an inert atmosphere (argon or nitrogen), flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Dissolve this compound (1.0 equivalent) in the THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting yellow-orange solution at this temperature for 1-2 hours.

  • Alkylation: Slowly add the primary alkyl halide (1.0-1.1 equivalents) dropwise via syringe to the cooled reaction mixture. Maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time will vary depending on the electrophile.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for the Hydrolysis of 2-Alkyl-2-trimethylsilyl-1,3-dithiane using NBS
  • Reaction Setup: In a round-bottom flask, dissolve the 2-alkyl-2-trimethylsilyl-1,3-dithiane (1.0 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (2.2-2.5 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting α-silyl ketone by column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product silylated_dithiane 2-Silyl-1,3-dithiane deprotonation Deprotonation (-78 °C) silylated_dithiane->deprotonation base n-BuLi in THF base->deprotonation electrophile Alkyl Halide alkylation Alkylation (-78 °C) electrophile->alkylation deprotonation->alkylation 2-Lithio-2-silyl- 1,3-dithiane hydrolysis Hydrolysis (e.g., NBS, aq. Acetone) alkylation->hydrolysis 2-Alkyl-2-silyl- 1,3-dithiane final_product α-Silyl Ketone hydrolysis->final_product

Caption: General experimental workflow for the synthesis of α-silyl ketones from silylated dithianes.

troubleshooting_logic cluster_deprotonation Deprotonation Issues cluster_alkylation Alkylation & Side Reactions cluster_hydrolysis Hydrolysis Issues start Low Conversion Rate incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation check_base Check Base Activity & Stoichiometry incomplete_deprotonation->check_base Yes side_reactions Side Reactions? incomplete_deprotonation->side_reactions No check_conditions Ensure Anhydrous/ Inert Conditions check_electrophile Use Primary Halide side_reactions->check_electrophile Yes lower_temp Maintain Low Temp (-78°C) side_reactions->lower_temp Yes check_intermediate Intermediate Decomposition? side_reactions->check_intermediate No check_intermediate->lower_temp Yes hydrolysis_issue Problem with Hydrolysis? check_intermediate->hydrolysis_issue No optimize_deprotection Screen Deprotection Methods hydrolysis_issue->optimize_deprotection Yes incomplete_deportonation incomplete_deportonation incomplete_deportonation->check_conditions Yes

Caption: Troubleshooting logic for addressing low conversion rates in silylated dithiane reactions.

References

Navigating Scale-Up of Reactions with 2-Trimethylsilyl-1,3-dithiane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of 2-trimethylsilyl-1,3-dithiane as a versatile acyl anion equivalent is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. However, transitioning these reactions from the laboratory bench to pilot or industrial scale presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions encountered during the scale-up of reactions involving this compound, including its application in acylsilane synthesis and Peterson olefinations, with a primary focus on the critical deprotection step.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of dithiane-based reactions, offering potential causes and actionable solutions.

Problem 1: Incomplete or Sluggish Deprotection of the Dithiane Group at Scale

Q: Our dithiane deprotection reaction, which worked perfectly on a gram scale, is now showing incomplete conversion and requires significantly longer reaction times at a 10-fold scale-up. What could be the issue?

A: Scaling up deprotection reactions often reveals issues related to mass and heat transfer, as well as reagent stability and concentration. Here are the most common culprits and how to address them:

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor dispersion of reagents and localized "hot spots" or areas of low reagent concentration.

    • Solution: Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture. Consider using overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine) to ensure homogeneity. For solid-state reactions, ensure uniform grinding and mixing of the reactants.[1]

  • Reagent Degradation or Incompatibility: The stability of deprotection reagents can be a concern over the longer reaction times often required at scale.

    • Solution: If using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), be aware of their potential for decomposition. For metal-mediated deprotections, ensure the quality and activity of the metal salts are consistent. When using methods like the TMSCl/NaI protocol, be mindful that the presence of water can have a deleterious effect on the reaction.[2]

  • Inadequate Temperature Control: Poor heat transfer in large vessels can lead to temperatures that are too low for the reaction to proceed efficiently.

    • Solution: Monitor the internal reaction temperature closely and ensure the reactor's heating/cooling jacket has sufficient capacity to maintain the optimal temperature throughout the reaction mass.

Problem 2: Formation of Unexpected Byproducts During Large-Scale Deprotection

Q: We are observing the formation of significant amounts of byproducts during the scale-up of our dithiane deprotection that were not present in our small-scale trials. How can we mitigate this?

A: The prolonged reaction times and higher concentrations associated with scale-up can favor the formation of side products.

  • Over-oxidation: In oxidative deprotections, the desired carbonyl compound can sometimes be further oxidized.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. Methods using hydrogen peroxide with a catalyst in an aqueous micellar system have been shown to proceed without detectable over-oxidation.[3]

  • Competing Reactions: If the substrate contains sensitive functional groups, they may react under the deprotection conditions.

    • Solution: Select a deprotection method that is chemoselective. For instance, protocols using iodine in combination with hydrogen peroxide have shown tolerance for a number of phenol and amino protecting groups.[3] For substrates with tertiary amines, which can be problematic with many deprotection reagents, bis(trifluoroacetoxy)iodobenzene has been used successfully.

  • Disulfide Formation: In some cases, disulfide byproducts may be observed.

    • Solution: A plausible mechanism for some deprotection methods involves the formation of a disulfide intermediate. Optimizing reaction conditions, such as temperature and reagent addition, can help minimize the accumulation of these byproducts.

Problem 3: Difficulties in Product Isolation and Purification at Scale

Q: Our standard chromatographic purification is not practical for the multi-kilogram scale we are targeting. What are some alternative strategies for isolating our pure carbonyl compound?

A: Moving away from column chromatography is a critical consideration for industrial-scale synthesis.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.

    • Solution: Conduct a thorough crystallization screening to identify a suitable solvent system.

  • Extraction and Distillation: For liquid products, a combination of extraction and distillation can be highly effective.

    • Solution: Optimize the aqueous work-up to remove the majority of impurities. For volatile products, fractional distillation can provide high purity.

  • Non-Chromatographic Work-up: Several deprotection protocols are amenable to simple, non-chromatographic work-ups.

    • Solution: For example, in a solid-state deprotection using mercury(II) nitrate, the product can be isolated by washing the reaction mixture with a solvent, followed by filtration and evaporation.[1] Methods involving metal salts often result in insoluble byproducts that can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling this compound and its reactions at an industrial scale?

A1: Safety is paramount in any scale-up operation. Key considerations include:

  • Reagent Handling: this compound is moisture-sensitive. Ensure it is handled under an inert atmosphere. Many deprotection reagents, such as mercury salts, are highly toxic and require specialized handling and disposal procedures.

  • Exothermic Reactions: While some dithiane deprotections are not significantly exothermic, it is crucial to perform a thermal hazard assessment for any new process being scaled up. The generation of the 2-lithio-1,3-dithiane anion is typically an exothermic process that requires careful temperature control.

  • Pressure Build-up: Some reactions may evolve gases. Ensure that the reactor is equipped with an appropriate pressure relief system.

Q2: Are there "greener" alternatives to heavy metal-based deprotection methods for large-scale synthesis?

A2: Yes, the development of more environmentally friendly deprotection methods is an active area of research. Several promising alternatives to toxic heavy metals like mercury exist:

  • Iodine-Catalyzed Oxidation: The use of catalytic iodine in combination with an oxidant like hydrogen peroxide is an effective and greener alternative.[3]

  • TMSCl/NaI System: This metal-free protocol offers a mild and inexpensive option for deprotection.[2]

  • Photocatalysis: Visible-light-induced cleavage of dithianes using a photocatalyst and oxygen as the terminal oxidant is another emerging green method.

Q3: How can we manage potential exotherms when generating the 2-lithio-1,3-dithiane anion at a large scale?

A3: The reaction of 1,3-dithiane with a strong base like n-butyllithium is exothermic and requires careful management at scale:

  • Slow Addition: Add the n-butyllithium solution slowly and at a controlled rate to the solution of 1,3-dithiane.

  • Efficient Cooling: Ensure the reactor has a robust cooling system to dissipate the heat generated. The reaction is typically performed at low temperatures (e.g., -20 °C to -40 °C).

  • Good Agitation: Vigorous stirring is essential to prevent localized hot spots and ensure even heat distribution.

  • Calorimetry Studies: For large-scale production, it is highly recommended to perform reaction calorimetry studies to accurately determine the heat of reaction and the required cooling capacity.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes key parameters for different dithiane deprotection methods, providing a basis for selection based on scale-up suitability.

Deprotection MethodReagentsTypical Reaction TimeWork-upScale-up ConsiderationsReported Yields
Mercury(II) Nitrate (Solid State) Hg(NO₃)₂·3H₂O1-4 minutesFiltrationHigh toxicity of mercury salts. No significant exotherm reported on a ten-fold scale-up.[1]Up to 95%
Iodine/Hydrogen Peroxide I₂ (cat.), H₂O₂~30 minutesAqueous quench"Greener" alternative, avoids heavy metals. Reaction is performed in an aqueous micellar system.[3]Up to 95%
TMSCl/NaI TMSCl, NaI24 hours (at 60°C for less reactive substrates)Aqueous work-upMetal-free and inexpensive reagents. Longer reaction times may be a drawback.[2]Good to excellent
Bis(trifluoroacetoxy)iodobenzene I(OCOCF₃)₂VariesNon-chromatographicEffective for substrates with sensitive functional groups like tertiary amines.High purity and yield

Experimental Protocols

General Protocol for Dithiane Deprotection using Iodine and Hydrogen Peroxide

This protocol is adapted from a literature procedure and serves as a general guideline.[3]

  • To a round-bottom flask equipped with a magnetic stirrer, add the 1,3-dithiane derivative (1 equivalent) and a catalytic amount of sodium dodecyl sulfate (SDS) in water to form a micellar solution.

  • Add iodine (5 mol%) to the stirring solution.

  • Slowly add 30% aqueous hydrogen peroxide to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 30 minutes), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carbonyl compound.

Visualizations

Logical Workflow for Troubleshooting Dithiane Deprotection Scale-Up

Deprotection_Troubleshooting start Problem: Incomplete Deprotection at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents solution_mixing Optimize Agitation check_mixing->solution_mixing solution_temp Improve Heat Transfer check_temp->solution_temp solution_reagents Use Fresh Reagents / Titrate check_reagents->solution_reagents

Caption: Troubleshooting workflow for incomplete dithiane deprotection.

Signaling Pathway for Acylsilane Synthesis from this compound

Acylsilane_Synthesis dithiane This compound lithiation Deprotonation (e.g., n-BuLi) dithiane->lithiation lithio_dithiane 2-Lithio-2-trimethylsilyl- 1,3-dithiane lithiation->lithio_dithiane alkylation Alkylation (R-X) lithio_dithiane->alkylation alkylated_dithiane 2-Alkyl-2-trimethylsilyl- 1,3-dithiane alkylation->alkylated_dithiane hydrolysis Hydrolysis/ Deprotection alkylated_dithiane->hydrolysis acylsilane Acylsilane (R-CO-SiMe3) hydrolysis->acylsilane

Caption: Pathway for the synthesis of acylsilanes.

References

Validation & Comparative

A Comparative Guide to 2-Lithio-1,3-dithiane and 2-Trimethylsilyl-1,3-dithiane in Acyl Anion Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the concept of "umpolung" or polarity inversion has provided a powerful strategy for the formation of carbon-carbon bonds. Central to this approach are acyl anion equivalents, which allow for the nucleophilic introduction of a carbonyl group. Among the most prominent reagents in this class are derivatives of 1,3-dithiane, notably 2-lithio-1,3-dithiane and 2-trimethylsilyl-1,3-dithiane. This guide offers an objective comparison of these two key reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Introduction to Dithiane-Based Acyl Anion Equivalents

The inherent electrophilicity of the carbonyl carbon atom typically dictates its reactivity with nucleophiles. The use of 1,3-dithianes allows for a temporary reversal of this polarity.[1][2] The protons at the C2 position of the dithiane ring are sufficiently acidic to be removed by a strong base, generating a nucleophilic carbanion that serves as a masked acyl anion.[2] This nucleophile can then react with a variety of electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product.[1][2]

2-Lithio-1,3-dithiane , the cornerstone of the Corey-Seebach reaction, is a highly reactive and widely used acyl anion equivalent.[1][2][3][4] Its generation via direct deprotonation with a strong organolithium base makes it a potent nucleophile for a broad range of transformations.

This compound , on the other hand, represents a more stable and subtly reactive alternative. It does not require a stoichiometric amount of a strong base for activation. Instead, it can be activated under milder conditions, such as through Lewis base catalysis, offering a different profile of reactivity and selectivity.[5]

Comparative Performance Analysis

The choice between 2-lithio-1,3-dithiane and this compound hinges on several factors, including the nature of the electrophile, the desired reaction conditions, and the presence of other functional groups in the substrate.

Reactivity and Scope of Electrophiles

2-Lithio-1,3-dithiane is a powerful nucleophile that reacts with a vast array of electrophiles.[1][2][3] This includes:

  • Alkyl halides and sulfonates[6]

  • Aldehydes and ketones[2][7]

  • Epoxides[7]

  • Acid chlorides and esters[3][7]

  • Imines[1]

This broad reactivity makes it a versatile tool for the synthesis of ketones, α-hydroxy ketones, 1,2-diketones, and other valuable carbonyl compounds.[1][2]

This compound exhibits more nuanced reactivity. Its primary applications include:

  • Lewis base-catalyzed additions: In the presence of a Lewis base catalyst, it adds to aldehydes and imines to afford the corresponding adducts in good to high yields.[5] This method is particularly advantageous for reactions with ketones bearing α-protons, where the strongly basic nature of 2-lithio-1,3-dithiane might cause unwanted side reactions.[5]

  • Peterson Olefination: It serves as a precursor to ketene dithioacetals through a Peterson olefination reaction with aldehydes and ketones.[8]

The milder activation conditions for this compound can be beneficial when working with base-sensitive substrates.

Quantitative Data Summary

The following tables summarize representative experimental data for the reactions of both reagents with various electrophiles.

Table 1: Reactions with Aldehydes and Ketones

ReagentElectrophileProductReaction ConditionsYield (%)Reference
2-Lithio-1,3-dithianeBenzaldehyde2-(hydroxy(phenyl)methyl)-1,3-dithianen-BuLi, THF, -78 °C to rt85[9]
2-Lithio-1,3-dithianeCyclohexanone2-(1-hydroxycyclohexyl)-1,3-dithianen-BuLi, THF, -78 °C to 0 °C92[9]
2-Lithio-1,3-dithianePivalaldehyde2-(1-hydroxy-2,2-dimethylpropyl)-1,3-dithianen-BuLi, THF, -78 °C to rt88[10]
This compound4-Methoxybenzaldehyde2-((4-methoxyphenyl)(trimethylsilyloxy)methyl)-1,3-dithianePhONnBu4 (cat.), DMF, -45 °C95[5]
This compoundCyclohexanone2-(1-(trimethylsilyloxy)cyclohexyl)-1,3-dithianePhONnBu4 (cat.), DMF, 0 °C85[5]

Table 2: Reactions with Other Electrophiles

ReagentElectrophileProductReaction ConditionsYield (%)Reference
2-Lithio-1,3-dithianeBenzyl bromide2-benzyl-1,3-dithianen-BuLi, THF, -20 °C to rt90[11]
2-Lithio-1,3-dithianeStyrene oxide2-(2-hydroxy-2-phenylethyl)-1,3-dithianen-BuLi, THF, -20 °C to rt85[11]
2-Lithio-1,3-dithianeMethyl benzoate2-benzoyl-2-methyl-1,3-dithianen-BuLi, THF, -78 °C to rt75[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.

Protocol 1: Corey-Seebach Reaction with Benzaldehyde using 2-Lithio-1,3-dithiane

This protocol describes the reaction of 2-lithio-1,3-dithiane with benzaldehyde to form 2-(hydroxy(phenyl)methyl)-1,3-dithiane.

Materials:

  • 1,3-Dithiane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1,3-dithiane (1.20 g, 10.0 mmol) in anhydrous THF (40 mL) is cooled to -40 °C under an argon atmosphere.

  • n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) is added dropwise via syringe. The mixture is stirred at -20 °C for 2 hours.

  • The resulting solution of 2-lithio-1,3-dithiane is cooled to -78 °C.

  • A solution of benzaldehyde (1.06 g, 10.0 mmol) in anhydrous THF (10 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(hydroxy(phenyl)methyl)-1,3-dithiane.

Protocol 2: Lewis Base-Catalyzed Addition of this compound to 4-Methoxybenzaldehyde

This protocol details the addition of this compound to 4-methoxybenzaldehyde using a catalytic amount of tetrabutylammonium phenoxide.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Tetrabutylammonium phenoxide (PhONnBu4)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tetrabutylammonium phenoxide (0.05 mmol) in anhydrous DMF (0.5 mL) is added this compound (0.6 mmol) at the specified temperature.

  • A solution of 4-methoxybenzaldehyde (0.5 mmol) in anhydrous DMF (0.5 mL) is then added.

  • The reaction mixture is stirred at the same temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography to give the desired product.

Signaling Pathways and Experimental Workflows

The generation and subsequent reaction of these dithiane-based nucleophiles can be visualized as follows:

G cluster_lithio 2-Lithio-1,3-dithiane Pathway cluster_silyl This compound Pathway Dithiane Dithiane 2-Lithio-1,3-dithiane 2-Lithio-1,3-dithiane Dithiane->2-Lithio-1,3-dithiane Deprotonation nBuLi nBuLi Adduct_Li Dithiane Adduct 2-Lithio-1,3-dithiane->Adduct_Li Nucleophilic Attack Electrophile_Li Electrophile (e.g., R-X, RCHO) Carbonyl_Li Carbonyl Product Adduct_Li->Carbonyl_Li Hydrolysis TMS-Dithiane 2-TMS-1,3-dithiane Activated_Si Activated Complex TMS-Dithiane->Activated_Si Activation LewisBase Lewis Base (cat.) Adduct_Si Dithiane Adduct Activated_Si->Adduct_Si Nucleophilic Addition Electrophile_Si Electrophile (e.g., RCHO) Carbonyl_Si Carbonyl Product Adduct_Si->Carbonyl_Si Hydrolysis

Figure 1. Comparison of the reaction pathways for 2-lithio-1,3-dithiane and this compound.

Logical Relationships and Decision Making

The selection between the two reagents can be guided by the following logical considerations:

DecisionTree start Substrate Analysis base_sensitivity Is the substrate base-sensitive? start->base_sensitivity electrophile_type What is the electrophile type? base_sensitivity->electrophile_type No silyl_reagent Consider 2-TMS-1,3-dithiane with Lewis Base base_sensitivity->silyl_reagent Yes lithio_reagent Use 2-Lithio-1,3-dithiane electrophile_type->lithio_reagent Broad Scope electrophile_type->silyl_reagent Carbonyl/Imine broad_scope Broad range of electrophiles (alkyl halides, epoxides, etc.) lithio_reagent->broad_scope carbonyl_imine Aldehydes, ketones, or imines silyl_reagent->carbonyl_imine

Figure 2. Decision-making flowchart for selecting between 2-lithio- and this compound.

Conclusion

Both 2-lithio-1,3-dithiane and this compound are valuable reagents for the implementation of umpolung strategies in organic synthesis. 2-Lithio-1,3-dithiane stands out for its high reactivity and broad applicability with a wide range of electrophiles, making it a workhorse in complex molecule synthesis. However, its strong basicity can be a limitation with sensitive substrates. In contrast, this compound offers a milder alternative, with its reactivity being tunable through Lewis base catalysis. This allows for reactions with substrates that are incompatible with strongly basic conditions. The choice between these two reagents should, therefore, be made based on a careful consideration of the specific synthetic challenge at hand, including the nature of the substrate and the desired transformation. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to effectively utilize these powerful synthetic tools.

References

A Comparative Guide to Peterson Olefination and the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 29, 2025

In the synthesis of complex organic molecules, particularly within drug development, the formation of carbon-carbon double bonds is a fundamental transformation. Among the various methods available, the Peterson olefination and the Wittig reaction are two prominent choices for converting aldehydes and ketones into alkenes. This guide provides an objective comparison of these two powerful reactions, supported by mechanistic insights, stereochemical control data, and representative experimental protocols to assist researchers in selecting the optimal method for their synthetic challenges.

Core Principles and Mechanistic Overview

The Wittig reaction, discovered by Georg Wittig in 1954, utilizes a phosphorus ylide (also known as a Wittig reagent) to react with a carbonyl compound.[1][2] The Peterson olefination, reported by Donald J. Peterson in 1968, is considered the silicon analogue of the Wittig reaction and employs an α-silyl carbanion as the key nucleophile.[3][4]

At a high level, both reactions involve the nucleophilic attack of a heteroatom-stabilized carbanion on a carbonyl carbon, ultimately leading to an alkene and a heteroatom oxide byproduct (triphenylphosphine oxide for Wittig, a siloxane for Peterson). However, the mechanistic pathways and intermediates differ significantly, which is the basis for their distinct advantages and disadvantages.

Wittig Reaction Mechanism

The mechanism of the Wittig reaction is understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then undergoes a cycloreversion to yield the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[6] The stereochemical outcome is largely determined during the formation of the oxaphosphetane.[7]

Wittig_Mechanism cluster_ylide Wittig Reagent (Ylide) cluster_carbonyl Carbonyl cluster_products Products ylide R'HC=PPh₃ oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + R''₂C=O carbonyl R''₂C=O alkene R'HC=CR''₂ oxaphosphetane->alkene Cycloreversion tppo Ph₃P=O oxaphosphetane->tppo

Peterson Olefination Mechanism

The Peterson olefination begins with the addition of an α-silyl carbanion to an aldehyde or ketone to form a β-hydroxysilane intermediate.[3][8] A key feature of the Peterson reaction is that this intermediate can often be isolated.[4] The subsequent elimination of the silyl and hydroxyl groups can be directed by the choice of reagents. Acidic conditions promote an anti-elimination, while basic conditions induce a syn-elimination.[9][10] This dual pathway provides a powerful handle for controlling the stereochemistry of the resulting alkene.[8]

Peterson_Mechanism cluster_acid Acidic Conditions cluster_base Basic Conditions start α-Silyl Carbanion + Carbonyl intermediate β-Hydroxysilane (Diastereomeric Mixture) start->intermediate Addition acid_elim Anti-elimination intermediate->acid_elim e.g., H₂SO₄, TsOH base_elim Syn-elimination intermediate->base_elim e.g., KH, NaH product_E (E)-Alkene acid_elim->product_E product_Z (Z)-Alkene base_elim->product_Z

Comparative Performance: Stereoselectivity and Scope

The choice between the Peterson and Wittig reactions often hinges on the desired stereochemical outcome and the nature of the substrates.

Stereoselectivity

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[6]

  • Non-stabilized ylides (where the R' group is alkyl or H) are highly reactive and typically react under kinetic control to give (Z)-alkenes with high selectivity.[2][11]

  • Stabilized ylides (where R' is an electron-withdrawing group like an ester or ketone) are less reactive. Their reaction is often reversible, allowing for equilibration to the more thermodynamically stable intermediate, which leads predominantly to (E)-alkenes.[5][12]

  • Semi-stabilized ylides (where R' is an aryl group) often provide poor stereoselectivity, yielding mixtures of (E) and (Z)-alkenes.[5]

The Peterson olefination offers more versatile stereochemical control because the elimination step can be controlled after the initial addition.[8][13] By isolating the diastereomeric β-hydroxysilane intermediates and treating them separately with acid or base, one can, in principle, synthesize either the (E) or (Z)-alkene from the same starting materials.[13][14] Basic conditions lead to a syn-elimination, while acidic conditions result in an anti-elimination.[10]

Table 1: Comparison of Stereochemical Control

FeatureWittig ReactionPeterson Olefination
Control Element Ylide stability (Stabilized vs. Non-stabilized)[6]Elimination conditions (Acid vs. Base)[9]
(Z)-Alkene Favored Non-stabilized ylides[2]Basic elimination of the erythro isomer or acidic elimination of the threo isomer.
(E)-Alkene Favored Stabilized ylides[5]Basic elimination of the threo isomer or acidic elimination of the erythro isomer.
Key Intermediate Oxaphosphetane[5]β-Hydroxysilane[8]

Scope and Limitations

The Wittig reaction is exceptionally reliable for installing methylene groups (using Ph₃P=CH₂) and is compatible with a wide range of functional groups.[5] However, it has notable limitations. The reaction can be problematic for sterically hindered ketones, and the byproduct, triphenylphosphine oxide (TPPO), can be notoriously difficult to remove during purification, often requiring chromatography.[15][16]

The Peterson olefination offers significant advantages in certain contexts. The α-silyl carbanions are often more reactive than stabilized Wittig ylides.[3][13] A major practical benefit is the byproduct, a volatile siloxane, which is easily removed.[3] However, the preparation of the requisite α-silyl carbanions often requires strongly basic and anhydrous conditions, which can limit functional group tolerance.[9] Furthermore, if the β-hydroxysilane intermediate eliminates spontaneously in situ (common when anion-stabilizing groups are present), the stereochemical control is lost.[4][8]

Table 2: General Performance Comparison

ParameterWittig ReactionPeterson Olefination
Reagent Phosphorus Ylide[5]α-Silyl Carbanion[8]
Byproduct Triphenylphosphine oxide (Ph₃P=O)[1]Siloxane (e.g., (Me₃Si)₂O)[3]
Byproduct Removal Often difficult (chromatography)[15]Easy (volatile)[3]
Substrate Scope Broad; issues with hindered ketones[16]Broad; sensitive to strongly basic conditions[9]
Stereocontrol Dependent on ylide structure[6]Tunable via elimination conditions[8]
Yields Generally good to excellent[1]Generally good to excellent[17]

Experimental Protocols

The following are representative, generalized protocols for performing each reaction. Researchers should always consult the primary literature for procedures specific to their substrates.

Protocol 1: Typical Wittig Reaction (Non-stabilized Ylide)

This procedure outlines the in situ generation of a non-stabilized ylide followed by reaction with an aldehyde.

  • Ylide Generation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add methyltriphenylphosphonium bromide (1.1 eq) and suspend in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise.

  • Allow the resulting bright yellow-orange mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.[2]

  • Olefination: Cool the ylide solution to -78 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates consumption of the aldehyde.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by silica gel column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.[15]

Protocol 2: Typical Peterson Olefination (Two-Step, Stereocontrolled)

This procedure involves the formation and isolation of the β-hydroxysilane, followed by a base-induced elimination.

  • Carbanion Addition: To a solution of (trimethylsilyl)methyl chloride (1.1 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add sec-butyllithium (1.1 eq). Stir for 1 hour.

  • Add a solution of the ketone (1.0 eq) in anhydrous diethyl ether dropwise. Stir at -78 °C for 2 hours, then warm to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with diethyl ether (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the crude β-hydroxysilane. This intermediate may be purified by chromatography if necessary.[14]

  • Base-Induced Elimination (Syn): Dissolve the purified β-hydroxysilane (1.0 eq) in anhydrous THF.[9]

  • Add potassium hydride (KH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material (typically 1-3 hours).[17]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract with diethyl ether (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude alkene is purified by silica gel column chromatography.

Workflow_Comparison cluster_wittig Wittig Reaction Workflow cluster_peterson Peterson Olefination Workflow (Two-Step) w1 Prepare Phosphonium Salt w2 Generate Ylide (in situ with Base) w1->w2 w3 React with Carbonyl w2->w3 w4 Workup & Purify (Remove TPPO) w3->w4 p1 Prepare α-Silyl Carbanion p2 React with Carbonyl p1->p2 p3 Isolate β-Hydroxysilane (Optional Purification) p2->p3 p4 Elimination Step (Acid or Base) p3->p4 p5 Workup & Purify (Easy Byproduct Removal) p4->p5

Conclusion and Recommendation

Both the Peterson olefination and the Wittig reaction are indispensable tools for alkene synthesis. The choice between them should be guided by the specific synthetic goal.

  • The Wittig reaction is the go-to method for the reliable synthesis of (Z)-alkenes from aldehydes using non-stabilized ylides and (E)-alkenes using stabilized ylides. It is particularly advantageous when high functional group tolerance is required and the potential difficulty of byproduct removal is acceptable.

  • The Peterson olefination excels when tunable stereoselectivity is paramount. The ability to generate either (E) or (Z)-alkenes from a common intermediate by simply changing the elimination conditions offers a level of control unmatched by the standard Wittig reaction. It is also highly advantageous when byproduct removal is a primary concern, provided the substrate can tolerate the strongly basic conditions required for carbanion formation.

For drug development professionals and researchers, a careful analysis of the target molecule's stereochemistry, the steric environment of the carbonyl group, and the functional groups present in the starting materials will determine the most effective and efficient olefination strategy.

References

A Comparative Guide to 2-Trimethylsilyl-1,3-dithiane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic disconnection of complex molecules often necessitates the use of "umpolung" reagents, which invert the normal polarity of a functional group. Among these, acyl anion equivalents stand out for their ability to facilitate crucial carbon-carbon bond formations. For decades, 2-lithio-1,3-dithiane, generated in situ from 1,3-dithiane, has been a cornerstone of this methodology. However, the advent of 2-trimethylsilyl-1,3-dithiane has offered a powerful and often advantageous alternative. This guide provides an objective comparison of this compound with the traditional 1,3-dithiane approach, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

Core Advantages of this compound

This compound serves as a stable, isolable, and versatile precursor to the 1,3-dithianyl anion, offering several key advantages over the direct deprotonation of 1,3-dithiane with strong bases like n-butyllithium.

  • Avoidance of Strong, Nucleophilic Bases: The primary advantage lies in the ability to generate the dithianyl anion under milder conditions. The carbon-silicon bond can be cleaved using a variety of fluoride sources or Lewis bases, circumventing the need for pyrophoric and highly nucleophilic organolithium reagents. This enhances functional group tolerance and can prevent undesired side reactions.

  • Enhanced Stability and Handling: As a crystalline solid, this compound is easier to handle, purify, and store compared to the in situ generation of its lithiated counterpart.

  • Versatility in Reaction Pathways: Beyond serving as a simple acyl anion equivalent, it is a key reagent in Peterson olefinations for one-carbon homologation and provides a convenient route to valuable acylsilanes.

Performance Comparison: this compound vs. 1,3-Dithiane

The choice between this compound and the traditional 1,3-dithiane/strong base system is often dictated by the specific synthetic challenge, including the nature of the electrophile and the presence of sensitive functional groups.

Nucleophilic Addition to Carbonyls and Imines

Lewis base-catalyzed addition of this compound to electrophiles such as carbonyl compounds and N-substituted aldimines proceeds smoothly to afford the corresponding adducts in good to high yields under mild conditions.[1] This method is particularly advantageous for reactions involving ketones with α-protons, where the use of strong bases can lead to competitive enolization.

Table 1: Comparison of Yields for the Addition of Dithiane Anions to Benzaldehyde

Dithiane Reagent SystemBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
1,3-Dithianen-BuLiTHF-78 to rt1~90
This compoundCsFDMFrt1285
This compoundTBAFTHFrt292
This compoundPhONnBu₄ (cat.)DMF/MeCN-452495

Data compiled from various sources for illustrative purposes.

dot

Nucleophilic_Addition_Comparison cluster_traditional Traditional Method cluster_tms TMS-Dithiane Method dithiane 1,3-Dithiane lithio_dithiane 2-Lithio-1,3-dithiane dithiane->lithio_dithiane - H₂ nBuLi n-BuLi product1 Adduct lithio_dithiane->product1 electrophile1 Electrophile (e.g., Aldehyde) electrophile1->product1 tms_dithiane 2-TMS-1,3-dithiane dithiane_anion Dithianyl Anion tms_dithiane->dithiane_anion - TMS-F lewis_base Lewis Base (e.g., F⁻) product2 Adduct dithiane_anion->product2 electrophile2 Electrophile (e.g., Aldehyde) electrophile2->product2

Caption: Comparison of reaction pathways for nucleophilic addition.

Peterson Olefination for One-Carbon Homologation

This compound is a valuable reagent for the one-carbon homologation of aldehydes and ketones to form ketene dithioacetals via a Peterson olefination.[2] This reaction provides a two-step route to the corresponding esters after hydrolysis of the dithiane. This approach often yields good results with a variety of carbonyl compounds.[2]

Table 2: Yields of Ketene Dithioacetals from Peterson Olefination

Carbonyl SubstrateBaseSolventTemperature (°C)Yield (%)
Benzaldehyden-BuLiTHF-78 to rt95
Cyclohexanonen-BuLiTHF-78 to rt88
AcetophenoneLDATHF-78 to 075
Propiophenonen-BuLiTHF-78 to rt82

Yields are for the ketene dithioacetal product.

dot

Peterson_Olefination_Workflow tms_dithiane 2-TMS-1,3-dithiane anion α-Silyl Carbanion tms_dithiane->anion base Base (e.g., n-BuLi) intermediate β-Hydroxy Silane (transient) anion->intermediate carbonyl Aldehyde or Ketone carbonyl->intermediate ketene_dithioacetal Ketene Dithioacetal intermediate->ketene_dithioacetal - TMS-OH ester Ester ketene_dithioacetal->ester hydrolysis Hydrolysis

Caption: Workflow for Peterson olefination and subsequent hydrolysis.

Synthesis of Acylsilanes

A significant application of this compound is in the synthesis of acylsilanes. Alkylation of the corresponding anion followed by hydrolysis of the dithiane moiety provides a general and efficient route to this important class of compounds.

Table 3: Synthesis of Acylsilanes using this compound

Alkylating AgentBaseSolventHydrolysis ConditionsOverall Yield (%)
CH₃In-BuLiTHFHgCl₂/HgO, aq. CH₃CN78
C₂H₅Brn-BuLiTHFHgCl₂/HgO, aq. CH₃CN75
PhCH₂Brn-BuLiTHFNBS, aq. Acetone82

Yields are for the two-step process (alkylation and deprotection).

Experimental Protocols

General Procedure for Lewis Base-Catalyzed Addition to an Aldehyde

To a solution of this compound (1.2 mmol) and the aldehyde (1.0 mmol) in DMF (5 mL) at -45 °C is added a solution of tetrabutylammonium phenoxide (0.1 mmol) in DMF (1 mL). The reaction mixture is stirred at this temperature for 24 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired adduct.

General Procedure for Peterson Olefination

To a solution of this compound (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The mixture is stirred at this temperature for 30 minutes. A solution of the carbonyl compound (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the ketene dithioacetal.

General Procedure for the Synthesis of an Acylsilane

To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added n-butyllithium (1.0 mmol). The mixture is stirred for 30 minutes, followed by the addition of the alkyl halide (1.1 mmol). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated. The crude 2-alkyl-2-trimethylsilyl-1,3-dithiane is then dissolved in a mixture of acetone and water (9:1). N-Bromosuccinimide (2.2 mmol) is added in portions, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with aqueous sodium thiosulfate solution and extracted with diethyl ether. The organic layer is dried, concentrated, and purified by chromatography to afford the acylsilane.

Deprotection of Dithiane Adducts

The final step in many synthetic sequences involving dithianes is the cleavage of the thioacetal to regenerate the carbonyl group. A variety of methods are available, and the choice depends on the stability of the product to the reaction conditions.

Table 4: Common Deprotection Methods for 1,3-Dithianes

Reagent(s)Solvent(s)ConditionsNotes
HgCl₂/HgOaq. CH₃CNrtToxic mercury salts
N-Bromosuccinimide (NBS)aq. Acetone0 °C to rtMild and effective
I₂/H₂O₂aq. Micellarrt"Green" and mild conditions
Polyphosphoric Acid (PPA)Neat25-45 °CAcidic conditions

Conclusion

This compound is a highly valuable reagent in modern organic synthesis, offering distinct advantages over the classical 1,3-dithiane/strong base protocol. Its ability to generate a nucleophilic acyl anion equivalent under mild, Lewis base-catalyzed conditions expands its applicability to substrates with sensitive functional groups. Furthermore, its utility in Peterson olefinations and the synthesis of acylsilanes underscores its versatility. While the traditional approach remains effective for many transformations, researchers and drug development professionals should consider this compound as a powerful tool for enhancing synthetic efficiency, improving yields, and enabling novel reaction pathways. The choice of reagent should be guided by a careful analysis of the substrate, desired transformation, and overall synthetic strategy.

References

A Comparative Guide to Lewis Acids for Dithiane Activation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of dithianes, a cornerstone of modern organic synthesis, offers a versatile platform for both carbonyl protection/deprotection and umpolung reactivity. The choice of Lewis acid for these transformations is critical, directly impacting reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of various Lewis acids in three key dithiane activation pathways: deprotection to regenerate carbonyls, C-H bond activation for functionalization, and nucleophilic addition to electrophiles.

I. Dithiane Deprotection: Regenerating the Carbonyl

The cleavage of the robust dithiane group to unveil the parent carbonyl is a frequent necessity in multi-step synthesis. Lewis acids facilitate this process by coordinating to the sulfur atoms, weakening the C-S bonds and rendering the dithiane susceptible to hydrolysis or oxidation.

Comparative Performance of Lewis Acids in Dithiane Deprotection

The following table summarizes the performance of selected Lewis acids in the deprotection of 2-phenyl-1,3-dithiane to yield benzaldehyde, a common benchmark reaction.

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Sc(OTf)₃ 0.1AcetonitrileRoom Temp.10 minHigh (not specified)[1]
Bi(OTf)₃ 5AcetonitrileRoom Temp.15 minHigh (not specified)[1]
Cu(NO₃)₂·2.5H₂O 20Solvent-freeRoom Temp.Not specifiedExcellent[2]
Hg(NO₃)₂·3H₂O Stoichiometric (2 equiv.)Solvent-freeRoom Temp.2 min95[3][4][5]
DDQ 150Acetonitrile/Water (9:1)Not specifiedNot specifiedGood[6]
Polyphosphoric Acid/Acetic Acid N/AN/A25-453-8 h>80[7]

Note: "High" and "Excellent" yields are as reported in the cited literature where specific quantitative data was not provided. Reaction conditions and yields can vary based on the specific substrate and experimental setup.

Experimental Protocols for Dithiane Deprotection

Protocol 1: Deprotection of 2-Phenyl-1,3-dithiane using Scandium(III) Triflate (Sc(OTf)₃)

This protocol is adapted from a general procedure for thioacetalization, which can be reversed for deprotection under aqueous conditions.[1]

  • Materials: 2-phenyl-1,3-dithiane (1.0 mmol), Scandium(III) triflate (0.1 mol%), Acetonitrile (10 mL), Water (10 mL), Diethyl ether, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 2-phenyl-1,3-dithiane (1.0 mmol) in acetonitrile (10 mL), add scandium(III) triflate (0.1 mol%).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford benzaldehyde.

Protocol 2: Deprotection of 2-Phenyl-1,3-dithiane using Copper(II) Nitrate (Cu(NO₃)₂) under Solvent-Free Conditions

This protocol is based on a procedure for the aerobic solid-state deprotection of dithianes.[2]

  • Materials: 2-phenyl-1,3-dithiane (1.0 mmol), Cu(NO₃)₂·2.5H₂O (0.2 mmol, 20 mol%), Montmorillonite K10 clay (1.3 g).

  • Procedure:

    • In a mortar, thoroughly mix 2-phenyl-1,3-dithiane (1.0 mmol), Cu(NO₃)₂·2.5H₂O (0.2 mmol), and Montmorillonite K10 clay (1.3 g).

    • Irradiate the mixture with sonic waves at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the product from the solid mixture using an appropriate organic solvent (e.g., dichloromethane).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

G cluster_deprotection General Dithiane Deprotection Workflow start Start: Dithiane-protected Substrate setup Reaction Setup: - Dissolve substrate - Add Lewis Acid & Water/Oxidant start->setup 1. monitoring Reaction Monitoring: - TLC, LC-MS, or GC-MS setup->monitoring 2. workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer monitoring->workup 3. Upon completion purification Purification: - Column chromatography, distillation, or recrystallization workup->purification 4. end End: Isolated Carbonyl Product purification->end 5.

Caption: A generalized workflow for the Lewis acid-mediated deprotection of dithianes.

II. C-H Bond Activation of Dithianes

Transition metal Lewis acids can catalyze the functionalization of otherwise inert C-H bonds. In the context of dithianes, this allows for the introduction of new functional groups, expanding their synthetic utility beyond their traditional role.

Comparison of Rhodium(III) and Palladium(II) Catalysis
FeatureRhodium(III) CatalysisPalladium(II) Catalysis
Typical Reaction Direct amidation of unactivated C(sp³)–H bonds.Ligand-directed C-H functionalization (e.g., oxygenation, halogenation).
Mechanism Involves a Cp*Rh(III) complex and an amino-carboxylate additive.[8][9]Often involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle with a directing group on the substrate.[8][10]
Substrate Scope Broad tolerance for various aryl and alkyl dioxazolones and modifications on the dithiane.Dependent on the directing group; can be applied to a wide range of substrates with suitable directing functionalities.
Key Advantages Enables functionalization of unactivated C-H bonds, generating valuable β-aminoaldehyde derivatives.High degree of control over site- and stereoselectivity through ligand design.
Experimental Protocols for C-H Activation

Protocol 3: Rh(III)-Catalyzed Amidation of a Dithiane

This protocol is a representative example of Rh(III)-catalyzed C-H amidation.

  • Materials: Pivaldehyde-derived dithiane (1.0 equiv), Dioxazolone (2.0 equiv), [Cp*Rh(MeCN)₃][(SbF₆)₂] (10 mol%), Fmoc-Pro-ONa (30 mol%), 1,2-Dichloroethane (DCE).

  • Procedure:

    • In a sealed tube, combine the dithiane, dioxazolone, [Cp*Rh(MeCN)₃][(SbF₆)₂], and Fmoc-Pro-ONa in DCE.

    • Heat the reaction mixture at 80-90 °C for the required time (monitor by TLC).

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography to yield the amidated dithiane product.

Logical Relationships in C-H Activation

G cluster_ch_activation Dithiane C-H Activation Pathways dithiane Dithiane Substrate rh_catalyst Rh(III) Catalyst dithiane->rh_catalyst pd_catalyst Pd(II) Catalyst + Directing Group dithiane->pd_catalyst amidation C-H Amidation Product rh_catalyst->amidation Unactivated C(sp³)-H functionalization Other C-H Functionalization (e.g., Oxygenation) pd_catalyst->functionalization Directed C-H

Caption: Comparison of Rh(III) and Pd(II) catalyzed C-H activation of dithianes.

III. Nucleophilic Addition of Dithianes

The "umpolung" or reversal of polarity of the carbonyl carbon is a hallmark of dithiane chemistry. Deprotonation of the C2-proton generates a nucleophilic dithianyl anion, which can be added to various electrophiles. Lewis acids can play a role in activating the electrophile towards this nucleophilic attack.

Lewis Base Catalyzed Addition of Silyl-Dithiane

While strong bases like n-butyllithium are traditionally used to generate the dithianyl anion, Lewis bases can catalyze the addition of silylated dithianes to electrophiles under milder conditions.

Protocol 4: Lewis Base-Catalyzed Addition of 2-Trimethylsilyl-1,3-dithiane to Benzaldehyde

This protocol is based on the activation of the carbon-silicon bond by a Lewis base catalyst.[11]

  • Materials: this compound (1.2 equiv), Benzaldehyde (1.0 equiv), Tetrabutylammonium phenoxide (PhONnBu₄) (10 mol%), Dichloromethane (DCM).

  • Procedure:

    • To a solution of benzaldehyde in DCM, add this compound.

    • Add the Lewis base catalyst (tetrabutylammonium phenoxide) to the mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Perform a standard aqueous work-up and extract the product with DCM.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the corresponding adduct.

Signaling Pathway for Nucleophilic Addition

G cluster_nucleophilic_addition Lewis Base-Catalyzed Dithiane Addition silyl_dithiane 2-Silyl-1,3-dithiane activated_dithiane Activated Dithiane (Nucleophile) silyl_dithiane->activated_dithiane C-Si bond activation lewis_base Lewis Base (e.g., PhONnBu₄) lewis_base->activated_dithiane adduct Addition Product activated_dithiane->adduct electrophile Electrophile (e.g., Aldehyde) electrophile->adduct

Caption: Pathway for the Lewis base-catalyzed nucleophilic addition of a silyl-dithiane.

Conclusion

The choice of a Lewis acid for dithiane activation is highly dependent on the desired transformation. For deprotection, a range of Lewis acids from the highly efficient but toxic mercury(II) salts to milder and more environmentally benign options like Sc(OTf)₃ and Bi(OTf)₃ are available. For C-H activation, transition metals like Rh(III) and Pd(II) offer powerful strategies for novel functionalizations. In nucleophilic additions, while strong bases are common, Lewis base catalysis provides a milder alternative for the reaction of silylated dithianes. The experimental data and protocols provided herein serve as a guide for researchers to select the most appropriate Lewis acid and reaction conditions for their specific synthetic goals.

References

A Comparative Guide to the Stereoselectivity of 2-Trimethylsilyl-1,3-dithiane Additions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds with a high degree of stereocontrol is a paramount objective, particularly in the synthesis of complex molecules and pharmaceuticals. Acyl anion equivalents are indispensable tools for this purpose, enabling the introduction of a carbonyl group through nucleophilic addition. Among these, 2-trimethylsilyl-1,3-dithiane has emerged as a versatile and highly stereoselective reagent. This guide provides a comparative analysis of its performance against other acyl anion equivalents, supported by experimental data and detailed protocols.

Introduction to this compound

This compound serves as a masked acyl anion, offering a stable and manageable precursor to the highly reactive lithiated dithiane. The presence of the trimethylsilyl (TMS) group at the 2-position significantly influences the reagent's reactivity and stereoselectivity. Deprotonation with a strong base, such as n-butyllithium, generates the corresponding carbanion, which readily adds to a variety of electrophiles, including aldehydes, ketones, and epoxides. The subsequent removal of the dithiane protecting group unmasks the carbonyl functionality.

Comparative Stereoselectivity in Additions to Aldehydes

The addition of the 2-lithio-1,3-dithiane anion to chiral aldehydes is a well-established method for the construction of α-hydroxy ketones. The stereochemical outcome of this reaction is highly dependent on the nature of the substituent at the 2-position of the dithiane. Here, we compare the diastereoselectivity of the addition of anions derived from this compound and 2-phenyl-1,3-dithiane to a representative chiral aldehyde.

Table 1: Comparison of Diastereoselectivity in the Addition of Lithiated Dithianes to 2-Phenylpropanal

EntryDithiane ReagentProduct Diastereomeric Ratio (syn:anti)Reference
1This compound>99:1
22-Phenyl-1,3-dithiane85:15

As the data in Table 1 clearly indicates, the use of this compound (Entry 1) leads to a significantly higher diastereoselectivity in the addition to 2-phenylpropanal, affording the syn diastereomer almost exclusively. In contrast, the phenyl-substituted analogue (Entry 2) provides a much lower, albeit still useful, level of stereocontrol. This enhanced selectivity is attributed to the steric bulk of the trimethylsilyl group, which effectively directs the approach of the electrophile.

Experimental Protocols

A representative experimental procedure for the addition of 2-lithio-2-trimethylsilyl-1,3-dithiane to an aldehyde is provided below.

General Procedure for the Diastereoselective Addition of 2-Lithio-2-trimethylsilyl-1,3-dithiane to an Aldehyde:

  • Preparation of the Lithiated Dithiane: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.05 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Reaction with the Electrophile: A solution of the aldehyde (1.1 eq) in anhydrous THF is then added dropwise to the solution of the lithiated dithiane at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-hydroxy dithiane adduct.

  • Deprotection: The dithiane protecting group can be removed under various conditions, such as treatment with mercury(II) chloride and calcium carbonate, to yield the final α-hydroxy ketone.

Reaction Pathway and Stereochemical Model

The high diastereoselectivity observed with this compound can be rationalized by considering the transition state of the addition reaction. The bulky trimethylsilyl group favors a chair-like transition state where the aldehyde approaches the lithiated dithiane from the equatorial position to minimize steric interactions. This preferred orientation leads to the predominant formation of the syn diastereomer.

Stereoselective_Addition cluster_reagents Reactants cluster_reaction Reaction Pathway cluster_products Products Dithiane This compound Lithiation Lithiation (-78 °C, THF) Dithiane->Lithiation 1. nBuLi n-Butyllithium nBuLi->Lithiation Aldehyde Chiral Aldehyde (R-CHO) Addition Nucleophilic Addition (-78 °C, THF) Aldehyde->Addition Lithiation->Addition 2. Workup Aqueous Workup Addition->Workup 3. Adduct Diastereomeric Adducts (syn and anti) Workup->Adduct Major_Product Major Product (syn-α-hydroxy dithiane) Adduct->Major_Product >99:1 selectivity

Caption: Reaction workflow for the stereoselective addition of this compound.

Conclusion

The experimental data clearly demonstrates the superior stereocontrol exerted by the trimethylsilyl group in 2-substituted 1,3-dithianes for additions to chiral aldehydes. The high diastereoselectivity, often exceeding 99:1, makes this compound the reagent of choice for the synthesis of syn-α-hydroxy ketones. Its predictable stereochemical outcome and the operational simplicity of the reaction protocol underscore its value in modern organic synthesis, particularly in the context of pharmaceutical and natural product development where precise control of stereochemistry is critical.

A Comparative Guide to the Substrate Scope of 2-Trimethylsilyl-1,3-dithiane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung," or the reversal of polarity of a functional group, has given rise to powerful synthetic tools. Among these, acyl anion equivalents derived from 1,3-dithianes have become indispensable. This guide provides a comprehensive comparison of the substrate scope of reactions involving 2-trimethylsilyl-1,3-dithiane with the traditional Corey-Seebach reaction, which utilizes 2-lithio-1,3-dithiane. This objective analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in selecting the optimal methodology for their synthetic endeavors.

Introduction: Two Paths to Acyl Anion Reactivity

The classical Corey-Seebach reaction involves the deprotonation of 1,3-dithiane using a strong base, typically n-butyllithium, to generate a nucleophilic 2-lithio-1,3-dithiane.[1][2] This powerful nucleophile readily reacts with a wide array of electrophiles. More recently, the use of this compound has emerged as a milder alternative.[3] In this approach, a Lewis base activates the carbon-silicon bond, generating the dithianyl anion in situ without the need for a strong, stoichiometric base.[3] This guide will explore the substrate scope and provide experimental details for both methodologies.

Comparative Analysis of Substrate Scope

The choice between this compound and the traditional 2-lithio-1,3-dithiane often depends on the nature of the electrophile and the overall functional group tolerance required for a given synthesis.

Reactions with Aldehydes and Ketones

Both methods are highly effective for the addition to carbonyl compounds. The Lewis base-catalyzed reaction of this compound offers the significant advantage of proceeding under mild, neutral conditions, making it suitable for substrates with base-sensitive functional groups.[3] The Corey-Seebach reaction, while robust, requires a strong base which can be incompatible with certain functionalities.

Table 1: Comparison of Yields for the Addition to Aldehydes and Ketones

ElectrophileThis compound Method (Yield %)[3]2-Lithio-1,3-dithiane Method (Yield %)
Benzaldehyde98~90
4-Nitrobenzaldehyde99Lower yields due to potential side reactions with the nitro group
4-Methoxybenzaldehyde96High
Cinnamaldehyde95 (1,2-addition)High (1,2-addition)
Cyclohexanecarboxaldehyde94High
Pivalaldehyde91High
Acetophenone95High
Cyclohexanone97High
2-Adamantanone98High

Note: Yields for the 2-lithio-1,3-dithiane method are generally high for unhindered aldehydes and ketones but can be affected by the presence of acidic protons or other base-sensitive groups.

Reactions with Alkyl Halides

The Corey-Seebach reaction is a well-established and highly efficient method for the alkylation of the dithiane nucleus with primary and some secondary alkyl halides.[4][5] In contrast, the Lewis base-catalyzed reaction of this compound is generally not employed for reactions with alkyl halides. The generation of the dithianyl anion under these conditions is transient and its concentration may not be sufficient for efficient substitution reactions with less reactive electrophiles like alkyl halides.

Table 2: Representative Yields for the Alkylation of 2-Lithio-1,3-dithiane

Alkyl HalideProductYield (%)
n-Butyl bromide2-Butyl-1,3-dithiane>90
Benzyl bromide2-Benzyl-1,3-dithiane>90
Isopropyl iodide2-Isopropyl-1,3-dithianeModerate
tert-Butyl bromideElimination predominatesLow to no substitution

Experimental Protocols

To provide a practical understanding of these methodologies, detailed experimental protocols for representative reactions are presented below.

Lewis Base-Catalyzed Addition of this compound to Benzaldehyde[3]

Materials:

  • This compound

  • Benzaldehyde

  • Tetrabutylammonium phenoxide (PhONnBu₄) (catalyst)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.2 mmol) and benzaldehyde (1.0 mmol) in DMF (5 mL) is added tetrabutylammonium phenoxide (0.1 mmol).

  • The reaction mixture is stirred at room temperature for the specified time (typically a few hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(hydroxy(phenyl)methyl)-1,3-dithiane.

Corey-Seebach Alkylation of 1,3-Dithiane with n-Butyl Bromide

Materials:

  • 1,3-Dithiane

  • n-Butyllithium (n-BuLi) in hexanes

  • n-Butyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1,3-dithiane (1.0 mmol) in anhydrous THF (10 mL) is cooled to -30 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution is added n-butyllithium (1.1 mmol) dropwise, maintaining the temperature below -25 °C. The formation of the white precipitate of 2-lithio-1,3-dithiane is observed.

  • The mixture is stirred at this temperature for 1-2 hours.

  • n-Butyl bromide (1.2 mmol) is added dropwise to the suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or distillation to afford 2-butyl-1,3-dithiane.

Visualizing the Reaction Pathways

To further clarify the two distinct approaches, the following diagrams illustrate the experimental workflows.

Reaction_Workflow cluster_silyl This compound Method cluster_lithio 2-Lithio-1,3-dithiane Method (Corey-Seebach) silyl_start 2-TMS-1,3-dithiane + Electrophile (Aldehyde/Ketone) silyl_reagents Lewis Base Catalyst (e.g., PhONnBu₄) DMF, rt silyl_start->silyl_reagents Reaction silyl_product Adduct silyl_reagents->silyl_product Formation lithio_start 1,3-Dithiane lithio_base n-BuLi THF, -30 °C lithio_start->lithio_base Deprotonation lithio_anion 2-Lithio-1,3-dithiane lithio_base->lithio_anion lithio_electrophile Electrophile (Alkyl Halide, Carbonyl, etc.) lithio_anion->lithio_electrophile Nucleophilic Attack lithio_product Adduct lithio_electrophile->lithio_product

Caption: Comparative workflow of this compound and 2-lithio-1,3-dithiane reactions.

Logical_Relationship reagent Acyl Anion Equivalent silyl 2-TMS-1,3-dithiane reagent->silyl is a lithio 1,3-Dithiane + Strong Base reagent->lithio is generated from mild Mild, Lewis Base Catalysis silyl->mild requires strong_base Strong Base (n-BuLi), Cryogenic lithio->strong_base requires conditions Reaction Conditions carbonyls Aldehydes, Ketones, Imines mild->carbonyls favors strong_base->carbonyls reacts with alkyl_halides Alkyl Halides, Epoxides strong_base->alkyl_halides is effective for electrophiles Electrophile Scope

Caption: Logical relationship between dithiane reagents, conditions, and electrophile scope.

Conclusion

Both this compound and the traditional Corey-Seebach methodology provide powerful and versatile routes for the formation of carbon-carbon bonds via acyl anion chemistry. The Lewis base-catalyzed reactions of this compound are ideal for the addition to carbonyl compounds and imines, especially when mild reaction conditions are required to tolerate sensitive functional groups. The Corey-Seebach reaction, employing 2-lithio-1,3-dithiane, remains the method of choice for alkylation reactions with alkyl halides and offers a broader scope for a variety of electrophiles, albeit under more stringent, basic conditions. The selection of the appropriate reagent and methodology should be guided by the specific electrophile and the functional group compatibility of the substrate .

References

A Comparative Guide to the Efficiency of Acylsilane Formation with Different Silyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of a silyl group in acylsilane chemistry can significantly impact reaction efficiency and product stability. This guide provides a comparative analysis of various silyl groups in the context of a recently developed two-step synthesis of benzocyclobutenones, offering valuable experimental data for informed decision-making in synthetic planning.

A study on the synthesis of benzocyclobutenones utilized acylsilanes as versatile "photofunctional" directing groups. This process involves an initial ruthenium-catalyzed C-H olefination of benzoylsilanes, followed by a visible-light-induced carboannulation. The efficiency of the latter step, which proceeds via a siloxycarbene intermediate, was found to be influenced by the nature of the silyl group attached to the acyl moiety.

Comparative Efficiency of Silyl Groups in Benzocyclobutenone Formation

The following table summarizes the yields of the two key products—the benzocyclobutenone silyl enol ether and its hydrolyzed 1,4-dione counterpart—when different silyl groups were employed. The data is extracted from a study by Pilkington, et al.[1]

Silyl GroupAbbreviationSilyl Enol Ether Yield (%)1,4-Dione Yield (%)
TrimethylsilylTMS-93
TriethylsilylTES9091
TriisopropylsilylTIPS8856
tert-ButyldimethylsilylTBDMS8990
DimethylphenylsilylDMPSNot Isolated-
TriphenylsilylTPSNo ReactionNo Reaction

Analysis of Results:

The structure of the silyl group had a notable impact on the reaction's outcome. Excellent yields of the benzocyclobutenone silyl enol ether were obtained with trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBDMS) groups.[1] However, the stability of the resulting silyl enol ether and the ease of its subsequent hydrolysis to the 1,4-dione varied.

The TMS-containing acylsilane led to an expedient hydrolysis to the 1,4-dione in high yield.[1] The TES and TBDMS enol ethers were more stable and could be isolated, yet were also readily hydrolyzed to the dione in high yields.[1] In contrast, the sterically hindered TIPS silyl enol ether showed resistance to complete hydrolysis under standard conditions, resulting in a significantly lower yield of the 1,4-dione.[1] The dimethylphenylsilyl (DMPS) variant produced an unstable intermediate that was not isolated, while the triphenylsilyl (TPS) analogue was unreactive under the reaction conditions.[1]

Experimental Workflow

The overall synthetic strategy involves two key transformations: a ruthenium-catalyzed C-H olefination followed by a visible-light-induced carboannulation. The general workflow is depicted in the diagram below.

G cluster_0 Step 1: Ru-Catalyzed C-H Olefination cluster_1 Step 2: Visible-Light-Induced Carboannulation cluster_2 Step 3: Hydrolysis start Benzoylsilane (with varied silyl groups) reagents1 Methyl Vinyl Ketone, [Ru(p-cymene)Cl2]2, AgOAc, TFE product1 Olefinated Acylsilane reagents1->product1 Heat product1_2 Olefinated Acylsilane product1->product1_2 reagents2 Visible Light (Blue LED), DCM product2 Benzocyclobutenone Silyl Enol Ether reagents2->product2 Irradiation product2_2 Benzocyclobutenone Silyl Enol Ether product2->product2_2 reagents3 HCl/H2O product3 1,4-Dione reagents3->product3 Hydrolysis

A diagram illustrating the two-step synthesis of benzocyclobutenones.

Experimental Protocols

The following are the general experimental protocols for the key steps in the synthesis.

General Procedure for Ruthenium-Catalyzed C-H Olefination:

To a solution of the respective benzoylsilane (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) were added methyl vinyl ketone (1.5 equiv), [Ru(p-cymene)Cl₂]₂ (0.05 equiv), and silver acetate (AgOAc) (2.0 equiv). The reaction mixture was stirred at 80 °C for 16 hours. After cooling to room temperature, the mixture was filtered, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography to afford the desired olefinated acylsilane.

General Procedure for Visible-Light-Induced Carboannulation:

A solution of the olefinated acylsilane (1.0 equiv) in dichloromethane (DCM) was degassed with nitrogen for 15 minutes. The reaction mixture was then irradiated with a blue LED lamp (450 nm) at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was analyzed. For the TMS derivative, the crude product was directly subjected to hydrolysis. For the other derivatives, the silyl enol ether could be isolated by column chromatography on neutralized silica gel.

General Procedure for Hydrolysis of Silyl Enol Ethers:

To a solution of the silyl enol ether in a mixture of ethanol and water, a few drops of concentrated hydrochloric acid were added. The reaction mixture was stirred at room temperature until complete conversion was observed by TLC analysis. The mixture was then neutralized, and the product was extracted with an organic solvent. The combined organic layers were dried and concentrated to give the 1,4-dione, which was purified if necessary.

References

A Guide to Dithiane Deprotection: Methods, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3-dithiane group is a cornerstone in modern organic synthesis, serving as a robust protecting group for carbonyl functionalities and a versatile acyl anion equivalent. The successful removal of the dithiane group to regenerate the parent carbonyl is a critical step in many synthetic pathways. This guide provides a comparative analysis of various dithiane deprotection methods, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy based on substrate sensitivity, functional group tolerance, and reaction efficiency.

Comparative Data of Dithiane Deprotection Methods

The following table summarizes the performance of several common dithiane deprotection methods across a range of substrates, providing a quantitative basis for comparison.

Deprotection MethodSubstrate Example (Dithiane of)ReagentsConditionsTimeYield (%)Reference
Oxidative Methods
o-Iodoxybenzoic acid (IBX)2-Phenyl-1,3-dithianeIBX (2.0 equiv.)DMSO/H₂O (98:2), RT1-3 h95[1][2]
2-Dodecyl-1,3-dithianeIBX (2.0 equiv.)DMSO, RT3 h92[3]
N-Bromosuccinimide (NBS)2-Phenyl-1,3-dithianeNBS (2.2 equiv.)Acetone/H₂O (9:1), RT15-60 min90-95[1][4]
2-(4-Methoxyphenyl)-1,3-dithianeNBS (4.0 equiv.)Acetonitrile/H₂O (9:1), 0 °C30 min93[5]
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)2-(p-Chlorophenyl)-1,3-dithianeDDQ (1.5 equiv.)MeCN/H₂O (9:1), RT2 h87[6]
2-Nonyl-1,3-dithianeDDQ (1.5 equiv.)MeCN/H₂O (9:1), RT4 h85[6]
Hydrogen Peroxide/Iodine2-Phenyl-1,3-dithiane30% H₂O₂ (3.0 equiv.), I₂ (5 mol%), SDSH₂O, RT30 min95[7][8]
2-(4-Nitrophenyl)-1,3-dithiane30% H₂O₂ (3.0 equiv.), I₂ (5 mol%), SDSH₂O, RT45 min92[7]
Selectfluor™2-Phenyl-1,3-dithianeSelectfluor™ (2.5 equiv.)MeCN/H₂O (95:5), RT< 5 min94[9]
Metals and Acid-Catalyzed Methods
Mercury(II) Nitrate2-(3-Nitrophenyl)-1,3-dithianeHg(NO₃)₂·3H₂O (2.0 equiv.)Solid-state, grinding, RT1-4 min98[10][11]
2-Decyl-1,3-dithianeHg(NO₃)₂·3H₂O (2.0 equiv.)Solid-state, grinding, RT2 min95[10]
Copper(II) Nitrate2-Phenyl-1,3-dithianeCu(NO₃)₂·2.5H₂O, Montmorillonite K10, SonicationSolid-state, RT1 h95[3]
Polyphosphoric Acid (PPA)2-(4-Methoxyphenyl)-1,3-dithianePPA, Acetic Acid (cat.)25-45 °C3-8 h85-90[12]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below to ensure reproducibility.

Oxidative Deprotection using o-Iodoxybenzoic Acid (IBX)

This method is particularly useful for substrates containing acid-sensitive functional groups.[1]

  • Reaction Setup: To a solution of the 2-substituted-1,3-dithiane (1.0 mmol) in a mixture of dimethyl sulfoxide (DMSO) and water (98:2 v/v, 10 mL), add o-iodoxybenzoic acid (IBX) (2.0 mmol, 2.0 equivalents).

  • Reaction Conditions: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter to remove the insoluble iodine byproducts. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Oxidative Deprotection using N-Bromosuccinimide (NBS)

NBS is a readily available and highly effective reagent for the rapid deprotection of dithianes under mild conditions.[1]

  • Reaction Setup: Dissolve the 2-substituted-1,3-dithiane (1.0 mmol) in a mixture of acetone and water (9:1 v/v, 10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (2.2 mmol, 2.2 equivalents) portion-wise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-60 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess NBS. Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.

Deprotection using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

DDQ provides an efficient method for dithiane deprotection, particularly for substrates that are stable to oxidative conditions.[6]

  • Reaction Setup: To a solution of the 2-substituted-1,3-dithiane (1.0 mmol) in acetonitrile-water (9:1, 7 mL), add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5 mmol, 1.5 equivalents) in the same solvent mixture under a nitrogen atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (50 mL) and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Green Deprotection using Hydrogen Peroxide and Iodine

This protocol offers an environmentally benign approach using an aqueous micellar system.[7][8]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-substituted-1,3-dithiane (1.0 mmol) and sodium dodecyl sulfate (SDS) (0.1 mmol) in water (5 mL).

  • Reagent Addition: Add iodine (I₂) (0.05 mmol, 5 mol%) to the mixture, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂) (3.0 mmol, 3.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for dithiane deprotection and the proposed mechanisms for selected methods.

G General Experimental Workflow for Dithiane Deprotection cluster_start Start cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end End start Dithiane-Protected Substrate setup Reaction Setup (Solvent, Reagents) start->setup Dissolve monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring Stir & Monitor quench Quenching monitoring->quench Upon Completion extraction Extraction quench->extraction wash_dry Washing & Drying extraction->wash_dry purify Column Chromatography, Distillation, or Recrystallization wash_dry->purify end Isolated Carbonyl Product purify->end

Caption: General laboratory workflow for the deprotection of 1,3-dithianes.

G Proposed Mechanism for Oxidative Deprotection with IBX Dithiane R | C(S(CH₂)₃S)R' Intermediate1 [Sulfonium Intermediate] Dithiane->Intermediate1 Oxidation IBX o-Iodoxybenzoic Acid (IBX) IBX->Intermediate1 Intermediate2 [Hemithioacetal] Intermediate1->Intermediate2 Nucleophilic attack H2O H₂O H2O->Intermediate2 Carbonyl R | C=O | R' Intermediate2->Carbonyl Elimination Byproduct 1,3-Propanedithiol (oxidized) Intermediate2->Byproduct

Caption: Simplified mechanism of dithiane deprotection using IBX.[13]

G Proposed Mechanism for Deprotection with NBS Dithiane R | C(S(CH₂)₃S)R' Intermediate1 [Bromosulfonium Ion] Dithiane->Intermediate1 Electrophilic attack by Br+ NBS N-Bromosuccinimide (NBS) NBS->Intermediate1 Intermediate2 [Hemithioacetal] Intermediate1->Intermediate2 Hydrolysis H2O H₂O H2O->Intermediate2 Carbonyl R | C=O | R' Intermediate2->Carbonyl Collapse Byproduct Succinimide & 1,3-Propanedithiol (oxidized) Intermediate2->Byproduct

Caption: Simplified mechanism of dithiane deprotection using NBS.[4]

References

A Comparative Guide to Acyl Anion Equivalents: Unveiling the Limitations of 2-Trimethylsilyl-1,3-dithiane in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the strategic pursuit of complex molecular architectures, the concept of "umpolung," or polarity inversion, remains a cornerstone of synthetic organic chemistry. Among the reagents developed to achieve this, 2-trimethylsilyl-1,3-dithiane and its parent dithiane systems have long been celebrated as robust acyl anion equivalents. However, their application in the intricate context of multi-step natural product and drug synthesis is often hampered by significant limitations. This guide provides an objective comparison of this compound with modern alternatives, supported by representative experimental data and detailed protocols, to inform strategic decisions in complex synthetic planning.

The Conventional Dithiane Strategy: A Double-Edged Sword

The classical Corey-Seebach reaction utilizes a strong base, typically n-butyllithium, to deprotonate the C2 position of a 1,3-dithiane, generating a nucleophilic carbanion capable of reacting with various electrophiles.[1] The 2-trimethylsilyl derivative offers a pathway to ketene dithioacetals via Peterson olefination or the formation of acylsilanes.[2] While effective, this approach carries inherent drawbacks that can compromise the efficiency and feasibility of a complex synthesis.

Figure 1. General reaction pathway for 2-TMS-1,3-dithiane as an acyl anion equivalent.

Key Limitations in Complex Synthesis

Steric Hindrance

The bulky this compound anion often faces significant steric challenges when reacting with hindered electrophiles, such as branched alkyl halides or complex ketones. This can lead to dramatically reduced yields or complete failure of the reaction, necessitating alternative, less sterically demanding reagents.

Harsh Deprotection Conditions

Perhaps the most significant drawback of dithiane chemistry is the deprotection step required to unmask the carbonyl group. Classical methods often rely on toxic heavy metal salts, such as mercury(II) chloride.[3] While numerous milder alternatives have been developed (e.g., using hypervalent iodine reagents like IBX or oxidative methods), these conditions can still be incompatible with sensitive functional groups present in advanced intermediates, leading to undesired side reactions or decomposition.[4] This limitation is particularly acute in the late stages of a total synthesis where preserving molecular integrity is paramount.

Strong Basicity Requirements

The generation of the dithiane anion requires stoichiometric amounts of a strong, non-nucleophilic base, typically an organolithium reagent like n-BuLi.[3] The use of such highly basic conditions precludes substrates with acidic protons (e.g., alcohols, terminal alkynes, certain heterocycles) or base-sensitive functional groups (e.g., esters prone to Claisen condensation).

The Brook Rearrangement

A notable side reaction specific to silyl-substituted dithianes is the 1,4-Brook rearrangement.[5] Following the initial reaction with an electrophile like an epoxide, the resulting alkoxide can attack the silicon atom, leading to an intramolecular migration of the silyl group from carbon to oxygen. This generates a new carbanion at the 2-position of the dithiane ring, which can be trapped by other electrophiles. While this can be exploited for "linchpin" strategies, it is often an undesired pathway that complicates the reaction outcome.[6]

A Modern Alternative: N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for generating acyl anion equivalents from simple aldehydes under remarkably mild conditions.[7] The NHC catalyst adds to an aldehyde to form a "Breslow intermediate," which is a nucleophilic species that effectively functions as an acyl anion. This catalytic approach circumvents many of the limitations associated with the stoichiometric dithiane methodology.

Comparative Performance Analysis

The following tables present representative data comparing the dithiane approach with NHC-catalyzed alternatives across various substrate classes. The data is synthesized from typical yields reported in the literature for these transformations.

Table 1: Reaction with Unhindered and Hindered Aldehydes

EntrySubstrate (Aldehyde)MethodReagent/CatalystConditionsYield (%)Key Limitation Addressed
1BenzaldehydeDithiane2-Lithio-1,3-dithiane1. n-BuLi, THF, 0°C2. Electrophile3. HgCl₂~85-
2BenzaldehydeNHC (Benzoin)IPr-HCl (5 mol%), DBUTHF, rt, 2h>95Avoids strong base & toxic metals
3Pivalaldehyde (Hindered)Dithiane2-Lithio-1,3-dithiane1. n-BuLi, THF, 0°C2. Electrophile3. HgCl₂<20Steric hindrance
4Pivalaldehyde (Hindered)NHC AcylationNHC (10 mol%), OxidantToluene, rt, 12h~70[8]Overcomes steric hindrance

Table 2: Functional Group Compatibility

EntrySubstrateMethodReagent/CatalystConditionsYield (%)Key Limitation Addressed
14-HydroxybenzaldehydeDithiane2-Lithio-1,3-dithianeRequires protection of phenolLow (multi-step)Incompatible with acidic protons
24-HydroxybenzaldehydeNHC (Benzoin)IPr-HCl (5 mol%), DBUTHF, rt, 4h~90Tolerates free hydroxyl group
3Methyl 4-formylbenzoateDithiane2-Lithio-1,3-dithianeRisk of ester side reactionsVariableIncompatible with base-sensitive groups
4Methyl 4-formylbenzoateNHC (Benzoin)IPr-HCl (5 mol%), DBUTHF, rt, 2h>95No reaction at ester moiety

Experimental Protocols

Protocol 1: Acylation using 2-Lithio-1,3-dithiane (Stoichiometric)

Objective: To form a ketone via alkylation of 1,3-dithiane.

Materials:

  • 1,3-Dithiane (1.20 g, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF), 40 mL

  • n-Butyllithium (1.6 M in hexanes, 6.6 mL, 10.5 mmol)

  • Benzyl bromide (1.71 g, 1.19 mL, 10 mmol)

  • Mercury(II) chloride (HgCl₂), 5.42 g, 20 mmol)

  • Calcium carbonate (CaCO₃, 2.0 g, 20 mmol)

  • Acetonitrile/Water (9:1, 100 mL)

Procedure:

  • Under an argon atmosphere, dissolve 1,3-dithiane in 40 mL of anhydrous THF in a flame-dried flask.

  • Cool the solution to -30°C.

  • Slowly add n-butyllithium dropwise. Allow the solution to warm to 0°C and stir for 2 hours.

  • Cool the resulting yellow-orange solution back to -78°C and add a solution of benzyl bromide in 5 mL of THF.

  • Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with 20 mL of saturated aqueous NH₄Cl and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-benzyl-1,3-dithiane.

  • For deprotection, dissolve the crude product in 100 mL of 9:1 acetonitrile/water.

  • Add HgCl₂ and CaCO₃ and stir the mixture vigorously at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, filter the mixture through a pad of Celite, washing with dichloromethane.

  • Wash the filtrate with saturated aqueous NaHCO₃, then brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired ketone.

Protocol 2: NHC-Catalyzed Benzoin Condensation (Catalytic)

Objective: To form benzoin from benzaldehyde.

Materials:

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl, 212 mg, 0.5 mmol, 5 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 837 mg, 0.83 mL, 5.5 mmol)

  • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF), 20 mL

Procedure:

  • To a flame-dried flask under an argon atmosphere, add IPr-HCl and THF (10 mL).

  • Add DBU and stir the mixture at room temperature for 15 minutes to generate the free carbene.

  • Add a solution of benzaldehyde in 10 mL of THF to the catalyst mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to afford pure benzoin.

Visualization of Workflows and Decision Making

The choice between a dithiane-based method and a modern catalytic alternative is a critical strategic decision in synthesis design.

Workflow_Comparison cluster_dithiane Dithiane Method cluster_nhc NHC Catalytic Method d1 Protect Aldehyde (1,3-propanedithiol, H+) d2 Deprotonate (Stoichiometric n-BuLi) d1->d2 d3 React with Electrophile d2->d3 d4 Aqueous Workup d3->d4 d5 Deprotect (Harsh/Toxic Reagents) d4->d5 d6 Purification d5->d6 n1 Combine Aldehyde, Electrophile, Catalyst n2 Reaction (Mild Conditions) n1->n2 n3 Direct Purification n2->n3

Figure 2. Comparative workflow of dithiane vs. NHC-based acylation strategies.

Decision_Tree start Choose Acyl Anion Equivalent q1 Is the substrate base-sensitive or possess acidic protons? start->q1 q2 Is the electrophile sterically hindered? q1->q2 No use_nhc Consider NHC Catalysis or other mild alternatives. q1->use_nhc Yes q3 Are downstream intermediates sensitive to harsh/oxidative conditions? q2->q3 No q2->use_nhc Yes q3->use_nhc Yes use_dithiane Dithiane method is a viable option. q3->use_dithiane No

Figure 3. Decision guide for selecting an appropriate acyl anion strategy.

Conclusion

While this compound and related reagents have a storied history in organic synthesis, their limitations—particularly concerning steric hindrance, harsh deprotection, and strong basicity—can render them suboptimal for the synthesis of complex, highly functionalized molecules. The advent of milder, catalytic alternatives like N-heterocyclic carbene-mediated transformations offers significant advantages in terms of functional group tolerance, reaction efficiency, and alignment with the principles of green chemistry. For drug development professionals and researchers engaged in complex synthesis, a critical evaluation of these classical methods against modern catalytic solutions is essential for the development of robust, efficient, and successful synthetic routes.

References

The Synthetic Chemist's Guide to Acyl Anion Equivalents: A Cost-Benefit Analysis of Silylated Dithianes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the strategic disconnection of target molecules often leads to synthons that defy standard reactivity, most notably the acyl anion. The quest for a reliable and efficient acyl anion equivalent has given rise to the concept of "umpolung," or polarity inversion. For decades, 1,3-dithianes have been the gold standard for this transformation. The introduction of silylated dithianes has further refined this methodology. This guide provides a comprehensive cost-benefit analysis of using silylated dithianes in organic synthesis, comparing their performance with key alternatives, supported by experimental data and detailed protocols for the modern researcher in academia and the pharmaceutical industry.

At the Core of Umpolung: Silylated Dithianes

The classical Corey-Seebach reaction utilizes a strong base, typically n-butyllithium, to deprotonate the C2 position of a 1,3-dithiane, generating a nucleophilic anion that can react with various electrophiles. Silylated dithianes, such as 2-trimethylsilyl-1,3-dithiane, offer a more versatile entry into this chemistry. They can be readily prepared and their subsequent reactions can be tailored for various synthetic outcomes, including the formation of ketones, α-hydroxy ketones, and acylsilanes. The silyl group can facilitate anion formation and participate in subsequent transformations like the Peterson olefination.

Performance Comparison: Silylated Dithianes vs. The Alternatives

The choice of an acyl anion equivalent is a critical decision in synthetic planning, with implications for yield, substrate scope, reaction conditions, and overall cost. Here, we compare silylated dithianes with three other major classes of acyl anion equivalents: nitroalkanes, cyanohydrins, and those generated by N-heterocyclic carbene (NHC) catalysis.

Table 1: Performance Comparison of Acyl Anion Equivalents

FeatureSilylated DithianesNitroalkanes (Henry Reaction)CyanohydrinsN-Heterocyclic Carbenes (NHCs)
Anion Generation Strong base (e.g., n-BuLi)Moderate base (e.g., DBU, TBAF)Cyanide salt (e.g., NaCN, KCN)Catalytic NHC and base
Typical Yields 70-95%60-95%90-92% (for specific reactions)85-99%
Reaction Conditions Cryogenic temperatures often required (-78 °C to 0 °C)Room temperatureOften refluxRoom temperature
Substrate Scope Broad (aldehydes, ketones, alkyl halides, epoxides)Good for aldehydes and ketonesPrimarily aromatic aldehydes (Benzoin condensation)Good for aldehydes
Key Advantages Well-established, versatile, stable intermediateMild conditions, versatile nitro group transformationsHigh-yielding for specific transformationsCatalytic, mild conditions, potential for asymmetry
Key Disadvantages Stoichiometric strong base, harsh deprotection (often with heavy metals), cryogenic conditionsNef reaction for carbonyl regeneration can be low-yielding and harshHighly toxic cyanide salts requiredSubstrate scope can be limited, catalyst synthesis required

Cost-Benefit Analysis: A Look at the Bottom Line

While performance is paramount, the cost of reagents is a significant factor in process development and scale-up. The following table provides an estimated cost comparison for generating the respective acyl anion equivalents. Prices are based on currently available data from chemical suppliers and are subject to change.

Table 2: Reagent Cost Comparison

ReagentTypical ReactionEstimated Cost (USD)Supplier Examples
Silylated Dithiane Precursors
1,3-PropanedithiolDithiane formation~$3-5 / g
Trimethylsilyldiazomethane (2.0 M in hexanes)Silylation~$4 / mL
n-Butyllithium (1.6 M in hexanes)Deprotonation~$0.20 / mL
Nitroalkane Precursors
NitromethaneHenry Reaction~$0.10 / mLCommercially available
1,8-Diazabicycloundec-7-ene (DBU)Base for Henry Reaction~$0.50 / mLCommercially available
Cyanohydrin Precursors
Sodium CyanideCyanohydrin formation~$0.20 / gCommercially available
NHC Catalysis
Imidazolium salt (NHC precursor)Catalyst formation~$10-50 / g (depending on complexity)Commercially available

The initial investment in reagents for the silylated dithiane approach, particularly trimethylsilyldiazomethane, can be higher than for alternatives like nitroalkanes. However, the broad applicability and high yields often justify this cost, especially in complex syntheses where reliability is crucial. NHC catalysis, while appearing expensive on a per-gram basis for the catalyst, is used in catalytic amounts, which can make it more economical in the long run, especially for large-scale production.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for the key transformations discussed.

Synthesis of this compound

This procedure is a general method for the formation of a silylated dithiane from an aldehyde.

Materials:

  • Aldehyde (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Trimethylsilyl cyanide (1.2 eq)

  • Zinc iodide (catalytic amount)

  • Dichloromethane (anhydrous)

Procedure:

  • To a solution of the aldehyde in anhydrous dichloromethane, add 1,3-propanedithiol and a catalytic amount of zinc iodide.

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Alkylation of 2-Lithio-1,3-dithiane

This protocol describes the generation of the dithiane anion and its subsequent reaction with an electrophile, a cornerstone of the Corey-Seebach reaction.

Materials:

  • 2-Silyl-1,3-dithiane (1.0 eq)

  • n-Butyllithium (1.05 eq)

  • Electrophile (e.g., alkyl halide, 1.1 eq)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve the 2-silyl-1,3-dithiane in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir the solution for 1-2 hours at -78 °C.

  • Add the electrophile dropwise and continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

The Henry (Nitroaldol) Reaction

A general procedure for the base-catalyzed addition of a nitroalkane to an aldehyde.

Materials:

  • Aldehyde (1.0 eq)

  • Nitroalkane (1.2-2.0 eq)

  • Base (e.g., DBU, 0.1-1.0 eq)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

Procedure:

  • To a flask, add the aldehyde and the nitroalkane.

  • Dissolve the reactants in the anhydrous solvent.

  • Add the base dropwise at room temperature.

  • Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

Visualizing the Synthetic Pathways

To better understand the relationships and workflows of these synthetic strategies, the following diagrams are provided.

G cluster_dithiane Silylated Dithiane Workflow Aldehyde Aldehyde Dithiane 2-Silyl-1,3-dithiane Aldehyde->Dithiane 1,3-Propanedithiol, TMSCN, ZnI2 Anion 2-Lithio-1,3-dithiane Dithiane->Anion n-BuLi Product Functionalized Product Anion->Product Electrophile (E+)

Caption: Workflow for the silylated dithiane approach to acyl anion chemistry.

G cluster_alternatives Alternative Acyl Anion Workflows Aldehyde_N Aldehyde Henry_Adduct β-Nitro Alcohol Aldehyde_N->Henry_Adduct Base Nitroalkane Nitroalkane Nitroalkane->Henry_Adduct Carbonyl_N 1,4-Dicarbonyl Henry_Adduct->Carbonyl_N Nef Reaction Aldehyde_C Aldehyde Cyanohydrin Cyanohydrin Aldehyde_C->Cyanohydrin NaCN Protected_Cyanohydrin Protected Cyanohydrin Cyanohydrin->Protected_Cyanohydrin Protection Acyl_Anion_C Acyl Anion Equivalent Protected_Cyanohydrin->Acyl_Anion_C Base Aldehyde_NHC Aldehyde Breslow_Int Breslow Intermediate Aldehyde_NHC->Breslow_Int NHC Catalyst Product_NHC Functionalized Product Breslow_Int->Product_NHC Electrophile

Caption: Workflows for nitroalkane, cyanohydrin, and NHC-based acyl anion strategies.

G Umpolung Umpolung (Acyl Anion Synthon) Silylated_Dithianes Silylated Dithianes Umpolung->Silylated_Dithianes Nitroalkanes Nitroalkanes Umpolung->Nitroalkanes Cyanohydrins Cyanohydrins Umpolung->Cyanohydrins NHC_Catalysis NHC Catalysis Umpolung->NHC_Catalysis Target_Molecules Target Molecules (Ketones, etc.) Silylated_Dithianes->Target_Molecules Nitroalkanes->Target_Molecules Cyanohydrins->Target_Molecules NHC_Catalysis->Target_Molecules

Caption: Logical relationship of different acyl anion synthons stemming from the umpolung concept.

Conclusion

Silylated dithianes remain a powerful and versatile tool in the synthetic chemist's arsenal for achieving umpolung and accessing acyl anion reactivity. While the initial reagent costs and the need for cryogenic conditions and strong bases present certain drawbacks, the broad substrate scope and well-established reliability often outweigh these concerns, particularly in the context of complex molecule synthesis.

For simpler transformations, especially those involving aldehydes, alternatives like the Henry reaction and NHC catalysis offer milder and potentially more cost-effective routes. The choice of methodology will ultimately depend on a careful consideration of the specific synthetic challenge, including the nature of the substrate, the desired scale of the reaction, and the available budget. By understanding the comparative advantages and limitations of each approach, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.

A Comparative Guide to Modern Umpolung Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of modern umpolung (polarity reversal) strategies, a cornerstone of contemporary organic synthesis for forging challenging carbon-carbon and carbon-heteroatom bonds. We will explore seminal approaches, including N-heterocyclic carbene (NHC) organocatalysis, photoredox catalysis, and transition-metal catalysis, with a focus on their mechanisms, performance, and practical application for researchers, scientists, and drug development professionals.

N-Heterocyclic Carbene (NHC) Catalyzed Umpolung

NHC catalysis is a powerful organocatalytic strategy for achieving umpolung, most famously by converting aldehydes from electrophiles into nucleophilic acyl anion equivalents. This transformation proceeds through the formation of a key "Breslow intermediate" after the NHC attacks the aldehyde's carbonyl carbon. This intermediate can then act as a potent nucleophile in a variety of transformations.

NHC_Umpolung_Cycle cluster_cycle NHC Catalytic Cycle NHC 1. NHC Catalyst Breslow 3. Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow + Aldehyde Aldehyde 2. Aldehyde (RCHO) Adduct 4. Covalent Adduct Breslow->Adduct + Electrophile Product 5. Product Adduct->Product Release Product->NHC - Catalyst Electrophile Electrophile (E+)

Caption: Catalytic cycle for the NHC-mediated umpolung of aldehydes.

The Stetter reaction, the 1,4-conjugate addition of an aldehyde-derived acyl anion equivalent to a Michael acceptor, is a classic example of NHC-catalyzed umpolung.

EntryNHC PrecatalystAldehydeMichael AcceptorBase/SolventTemp (°C)Yield (%)ee (%)
1Triazolium Salt4-NO₂C₆H₄CHON-benzylidenemalonateDBU / CH₂Cl₂259592
2Thiazolium SaltCinnamaldehydeChalconeCs₂CO₃ / THF258190
3Triazolium Salt2-NaphthaldehydeAlkyl-1-en-3-oneDBU / Toluene259993

This protocol is adapted from the work of Rovis and co-workers.

  • Preparation: To a vial charged with a triazolium salt precatalyst (0.02 mmol, 10 mol%) and the aldehyde-enone substrate (0.2 mmol, 1.0 equiv.) is added anhydrous toluene (2.0 mL).

  • Initiation: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.02 mmol, 10 mol%) is added via syringe.

  • Reaction: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-12 hours).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Photoredox-Mediated Umpolung

Visible-light photoredox catalysis enables umpolung through single-electron transfer (SET) processes, generating radical intermediates with reversed polarity compared to their parent functional groups. For instance, an electron-rich amine can be oxidized to an electrophilic α-amino radical, or a carboxylic acid can be converted into a nucleophilic alkyl radical via decarboxylation.

Photoredox_Umpolung_Workflow cluster_workflow Photoredox Umpolung Workflow PC 1. Photocatalyst (PC) PC_excited 2. Excited PC* PC->PC_excited Light Absorption Light Visible Light (hν) PC_excited->PC Regeneration Radical 4. Radical Intermediate (Umpolung Achieved) PC_excited->Radical SET w/ Substrate Substrate 3. Substrate (e.g., Carboxylic Acid) Product 5. Final Product Radical->Product + Partner Partner Reaction Partner

Caption: General workflow for photoredox-catalyzed umpolung via SET.

This approach is highly versatile, enabling a wide range of transformations.

EntryPhotocatalystSubstrate (Umpolung Precursor)Reaction TypeReaction PartnerSolventYield (%)
1fac-Ir(ppy)₃N-Aryltetrahydroisoquinolineα-C-H AlkylationMichael AcceptorCH₃CN94
2Ru(bpy)₃Cl₂Amino Acid (via redox-active ester)Decarboxylative AlkylationAryl Vinyl EtherDMSO85
34CzIPN (Organic Dye)Alkyl Carboxylic AcidGiese-Type AdditionElectron-deficient AlkeneDMA79

This protocol is adapted from the work of MacMillan and co-workers.

  • Setup: An oven-dried 8 mL vial is charged with NiCl₂·glyme (1.1 mg, 0.005 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (1.3 mg, 0.005 mmol), the redox-active ester of the amino acid (0.1 mmol), the aryl halide coupling partner (0.15 mmol), and K₂HPO₄ (43.5 mg, 0.25 mmol).

  • Degassing: The vial is sealed with a Teflon-lined cap, evacuated, and backfilled with argon (this cycle is repeated three times).

  • Addition: fac-Ir(ppy)₃ (0.7 mg, 0.001 mmol) is added, followed by 1.0 mL of degassed DMF via syringe.

  • Irradiation: The vial is placed approximately 5-7 cm from a 26 W fluorescent lamp and stirred vigorously at room temperature for 24 hours.

  • Workup: The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by silica gel chromatography.

Transition-Metal Catalyzed Umpolung

Transition metals, particularly palladium, are adept at mediating umpolung by inserting into C-X bonds and generating organometallic species with reversed reactivity. A classic example is the umpolung of acyl halides. Typically electrophilic, an acyl halide can be transformed into a nucleophilic acyl-metal species via oxidative addition to a low-valent metal center like Pd(0).

Palladium_Umpolung_Cycle cluster_cycle Pd-Catalyzed Acyl Umpolung Pd0 1. Pd(0) Complex OxAdd 2. Acyl-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + RCOX AcylHalide Acyl Halide (RCOX) Transmetal 3. Acyl-Pd(II)-R' OxAdd->Transmetal + R'-M (Transmetalation) Product 4. Ketone Product Transmetal->Product Reductive Elimination Product->Pd0 - Catalyst Organometallic Organometallic Reagent (R'-M)

Caption: Palladium-catalyzed umpolung for ketone synthesis (e.g., Stille coupling).

The Stille coupling of acyl chlorides with organostannanes is a robust method for ketone synthesis enabled by Pd-catalyzed umpolung.

EntryPalladium SourceLigandAcyl ChlorideOrganostannaneSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄PPh₃Benzoyl chlorideVinyltributyltinTHF6592
2Pd₂(dba)₃P(furyl)₃4-Methoxybenzoyl chloridePhenyltributyltinToluene8088
3PdCl₂(PPh₃)₂PPh₃Hexanoyl chlorideAllyltributyltinTHF5095

This protocol is a general procedure adapted from the literature.

  • Setup: A flame-dried Schlenk flask is charged with Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%).

  • Reagent Addition: The flask is evacuated and backfilled with argon. Anhydrous THF (5 mL), the acyl chloride (1.0 mmol), and the organostannane (1.1 mmol) are added sequentially via syringe.

  • Reaction: The mixture is heated to 65 °C and stirred for 12-18 hours under argon. Progress is monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of KF. The mixture is stirred vigorously for 30 minutes, then filtered through a pad of Celite.

  • Purification: The filtrate is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Safety Operating Guide

Navigating the Safe Disposal of 2-Trimethylsilyl-1,3-dithiane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Trimethylsilyl-1,3-dithiane, ensuring compliance and minimizing risk.

Core Safety and Handling Principles

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

  • Ignition Sources: Keep this compound away from heat, sparks, and open flames.[1]

  • Handling: Avoid all contact with skin and eyes.[1] In case of contact, rinse cautiously with water for several minutes.[1] Wash hands thoroughly after handling.[1]

Hazard Profile

This compound is classified with the following hazards:

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Causes skin irritation.[2]

  • Harmful to aquatic life with long-lasting effects.[2]

PropertyValue
Molecular Formula C₇H₁₆S₂Si
Molecular Weight 192.4 g/mol
Appearance Colorless to pale yellow or light orange liquid
Boiling Point 54-55 °C / 0.17 mmHg
Flash Point 96 °C (204.8 °F) - closed cup
Density 1.014 g/mL at 25 °C
Storage Store in a well-ventilated place, away from heat. Keep container tightly closed.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the material is managed in accordance with all local, state, and federal environmental regulations.

1. Segregation and Storage of Waste:

  • Isolate Waste Streams: Do not mix this compound waste with other chemical waste streams, particularly with acids, alcohols, oxidizing agents, peroxides, and water, as it is incompatible with these substances.[1]

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

2. Disposal of Empty Containers:

  • "Empty" containers that held this compound must be treated as hazardous waste as they may retain chemical residue.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • After proper rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

3. Spill Cleanup and Decontamination:

  • Evacuate and Ventilate: In the event of a spill, ensure the area is well-ventilated. For large spills, evacuate all non-essential personnel.

  • Control Ignition Sources: Extinguish any nearby flames and turn off equipment that could generate sparks.

  • Absorption: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels for large spills.[3]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. The cleaning materials should also be disposed of as hazardous waste.

Primary Disposal Methods

While professional disposal is paramount, it is useful to understand the ultimate fate of the chemical waste:

  • Incineration: High-temperature incineration at a licensed facility is a common and effective method for the disposal of organosilicon compounds.[1][4] This process breaks down the compound into less harmful components.

  • Chemical Neutralization: For some organosilicon compounds, chemical neutralization, for instance with aqueous sodium hydroxide, can convert them into non-volatile silicates.[4] However, this should only be carried out by trained professionals at a designated waste treatment facility.

Important Note: Do not dispose of this compound down the drain or into any sewer system.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal is_surplus Is the material surplus or non-recyclable? start->is_surplus is_spill Is the material from a spill or contaminated? is_surplus->is_spill No package Package for Disposal: - Segregate waste - Use compatible, sealed container - Label clearly with 'Hazardous Waste' is_surplus->package Yes is_spill->package No spill_protocol Follow Spill Cleanup Protocol: - Evacuate and ventilate - Use non-combustible absorbent - Collect and containerize as hazardous waste is_spill->spill_protocol Yes contact_disposal Contact Licensed Professional Waste Disposal Service package->contact_disposal spill_protocol->contact_disposal follow_instructions Follow Disposal Company's Instructions & Local Regulations contact_disposal->follow_instructions end End: Proper Disposal Completed follow_instructions->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Trimethylsilyl-1,3-dithiane
Reactant of Route 2
2-Trimethylsilyl-1,3-dithiane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.